3,5-Dichloro-2-(methylthio)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2-methylsulfanylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLRMONOENCBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285133 | |
| Record name | Pyrazine, 3,5-dichloro-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-95-0 | |
| Record name | Pyrazine, 3,5-dichloro-2-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 3,5-dichloro-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(methylthio)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway for 3,5-dichloro-2-(methylthio)pyrazine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. While a single, universally established protocol is not extensively documented in publicly available literature, this document consolidates and extrapolates from established principles of heterocyclic chemistry to present a logical and detailed multi-step synthesis. The proposed pathway commences with the preparation of a suitable pyrazine precursor, followed by exhaustive chlorination to yield the pivotal intermediate, 2,3,5-trichloropyrazine. The synthesis culminates in a regioselective nucleophilic aromatic substitution to introduce the methylthio moiety. This guide offers in-depth explanations for the mechanistic rationale behind each transformation, detailed experimental protocols, and critical safety considerations, thereby serving as a valuable resource for researchers engaged in the synthesis of novel pyrazine derivatives.
Introduction and Strategic Overview
This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its chloro and methylthio substituents. The pyrazine core is a common scaffold in a multitude of biologically active molecules. The strategic introduction of functional groups onto this core allows for the fine-tuning of a compound's pharmacological profile.
The synthesis of asymmetrically substituted pyrazines such as the target molecule necessitates a carefully planned synthetic strategy to control the regioselectivity of the functionalization steps. The pathway detailed herein is predicated on the well-established reactivity of pyrazine systems and analogous heterocyclic compounds. The core strategy involves the creation of a polychlorinated pyrazine intermediate, which then serves as an electrophilic substrate for the selective introduction of the desired nucleophile.
The proposed synthesis is divided into three key stages:
-
Stage 1: Synthesis of a Pyrazine Precursor: Preparation of a suitable starting material, such as pyrazine-2,6-diol, which can be readily converted to the corresponding polychlorinated derivative.
-
Stage 2: Exhaustive Chlorination to 2,3,5-Trichloropyrazine: Conversion of the pyrazine precursor to the key intermediate, 2,3,5-trichloropyrazine, using a potent chlorinating agent.
-
Stage 3: Regioselective Nucleophilic Aromatic Substitution (SNAr): Introduction of the methylthio group at the C2 position of the pyrazine ring via a selective reaction with a methylthiolate nucleophile.
This approach leverages the differential reactivity of the chlorine atoms on the pyrazine ring, which is a cornerstone of this synthetic design.
Proposed Synthetic Pathway
The overall transformation can be visualized as a three-step sequence starting from pyrazine-2,6-diol.
Caption: Proposed three-stage synthesis of this compound.
Detailed Synthesis Protocols and Mechanistic Insights
Stage 1: Synthesis of Pyrazine-2,6-diol
The synthesis of the pyrazine core can be achieved through various condensation reactions.[1] For the purpose of this guide, we will consider pyrazine-2,6-diol as a commercially available or readily synthesizable starting material. Its synthesis often involves the cyclization of α-amino acids or their derivatives.
Stage 2: Synthesis of 2,3,5-Trichloropyrazine
The conversion of the dihydroxy functionality of pyrazine-2,6-diol to chloro groups is a critical step. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation on heterocyclic systems.[2][3] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Reaction: Pyrazine-2,6-diol to 2,3,5-Trichloropyrazine
Reagents and Conditions:
| Reagent/Parameter | Condition | Rationale |
| Starting Material | Pyrazine-2,6-diol | Dihydroxy functionality allows for conversion to chloro groups. |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Potent and standard reagent for this transformation.[2][3] |
| Temperature | Reflux (typically 100-110 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion. |
| Work-up | Careful quenching with ice water | Exothermic reaction, requires slow and controlled addition. |
Experimental Protocol:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
To the flask, add pyrazine-2,6-diol (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) to the flask. The use of excess POCl₃ also allows it to act as the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Caution: The following step is highly exothermic and must be performed with extreme care behind a blast shield. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3,5-trichloropyrazine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Expertise: The use of a significant excess of POCl₃ drives the reaction to completion. The careful, slow quenching on ice is paramount to control the highly exothermic hydrolysis of the remaining POCl₃. Inadequate cooling can lead to a dangerous and uncontrolled reaction.
Stage 3: Regioselective Synthesis of this compound
This final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine atoms towards nucleophilic attack. The chlorine at the C2 position is the most electrophilic due to its proximity to both nitrogen atoms, making it the most likely site for substitution.
Reaction: 2,3,5-Trichloropyrazine with Sodium Thiomethoxide
Reagents and Conditions:
| Reagent/Parameter | Condition | Rationale |
| Starting Material | 2,3,5-Trichloropyrazine | Electrophilic substrate for SNAr. |
| Nucleophile | Sodium thiomethoxide (NaSMe) | Provides the methylthio group. |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) | Solubilizes the reactants and facilitates the SNAr reaction. |
| Temperature | 0 °C to room temperature | Allows for controlled and selective substitution. |
| Reaction Time | 1-4 hours | Generally sufficient for complete reaction at the C2 position. |
Experimental Workflow:
Caption: Experimental workflow for the regioselective thiolation.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5-trichloropyrazine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.0-1.1 eq) in anhydrous DMF. Alternatively, sodium thiomethoxide can be generated in situ by reacting methanethiol with a strong base like sodium hydride in DMF.
-
Add the sodium thiomethoxide solution dropwise to the cooled solution of 2,3,5-trichloropyrazine over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material and the formation of the desired product.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Mechanistic Rationale for Regioselectivity:
The substitution occurs preferentially at the C2 position due to the cumulative electron-withdrawing inductive effects of the two adjacent nitrogen atoms. This makes the C2 and C6 positions the most electron-deficient and therefore the most susceptible to nucleophilic attack. In the case of 2,3,5-trichloropyrazine, the C2 position is flanked by both nitrogens, rendering it more electrophilic than the C3 and C5 positions. The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of POCl₃ is extremely exothermic and requires careful, slow addition to ice.
-
Sodium thiomethoxide (NaSMe) and Methanethiol: Highly flammable and possess a strong, unpleasant odor. Handle in a fume hood.
-
Chlorinated Pyrazines: The toxicological properties of many chlorinated pyrazines are not fully characterized. Treat all intermediates and the final product as potentially toxic and handle with care.
Conclusion
The synthesis of this compound can be reliably achieved through a strategic three-stage process involving the preparation of a pyrazine precursor, exhaustive chlorination to 2,3,5-trichloropyrazine, and a regioselective nucleophilic aromatic substitution with sodium thiomethoxide. This guide provides a robust framework for the synthesis, grounded in established principles of heterocyclic chemistry. The detailed protocols and mechanistic explanations are intended to empower researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors. Adherence to the safety precautions outlined is essential for the safe execution of these chemical transformations.
References
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Dias, N., Jacquemard, U., Baldeyrou, B., Lansiaux, A., Goossens, J. F., Bailly, C., ... & Mérour, J. Y. (2005). Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties. European journal of medicinal chemistry, 40(12), 1206-13. [Link]
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Taylor, E. C., & Macor, J. E. (1987). Pyrazines. Part IV. 2,6-Dihydroxy-3,5-diphenylpyrazine and related compounds. Journal of the Chemical Society C: Organic, (18), 2107-2110. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135431, Pyrazine-2,6-diol. Retrieved January 28, 2026 from [Link].
- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
- Atherton, J. H., & Fields, R. (1968). Nucleophilic replacement in polyfluoro-aromatic compounds. Part V. Reactions of 2,3,4,5,6-pentafluorobenzonitrile with some sulphur nucleophiles. Journal of the Chemical Society C: Organic, 2276-2281.
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- Siddiqui, S., & Czernecki, S. (1985). Regioselective nucleophilic substitution of 2,4,6-trichloropyrimidine. The Journal of Organic Chemistry, 50(25), 5283-5285.
- Google Patents. (n.d.). CN103288763A - Industrial production method of 2,6-dichloropyrazine.
- Singh, R., & Khanna, R. N. (1993). A convenient synthesis of 2-mercapto-4, 6-disubstituted-pyrimidines.
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Wikipedia. (2023, December 1). Sodium thiomethoxide. In Wikipedia. Retrieved January 28, 2026, from [Link]
- Roberts, S. M., & Suschitzky, H. (1970). Nucleophilic substitution of polyhalogeno-aromatic compounds. Part XX. Reactions of pentachloropyridine N-oxide with sulphur nucleophiles. Journal of the Chemical Society C: Organic, 1537-1541.
- Singh, H., & Kumar, S. (1986). A convenient synthesis of 2-alkylthio-4-amino-5-cyanopyrimidines. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 25(8), 880-881.
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
- Bakr, M. F., & El-Hag Ali, G. A. (2014). Synthesis of some new pyrazolo [3, 4-d] pyrimidine derivatives as potential antimicrobial agents. Journal of the Chinese Chemical Society, 61(1), 85-92.
- El-Kashef, H. S., & El-Emary, T. I. (2003). Synthesis and reactions of some new pyrazolo [3, 4-d] pyrimidine derivatives. Indian Journal of Chemistry-Section B, 42(12), 3125-3131.
- Perandones, F., & Gotor, V. (2008). Synthesis of 2, 4, 6-trisubstituted pyrimidines from β-ketonitriles. Tetrahedron, 64(37), 8756-8762.
- Sharma, P., & Kumar, A. (2012). A facile one-pot synthesis of 2-amino-4-aryl-6-mercaptopyrimidine-5-carbonitriles and their conversion to 2-amino-4-aryl-6-(methylthio) pyrimidine-5-carbonitriles. Journal of Heterocyclic Chemistry, 49(4), 868-872.
- Shaw, G., & Butler, D. N. (1959). Pyrimidines. Part I. The synthesis of pyrimidines from malonic ester and amidines. Journal of the Chemical Society (Resumed), 1210-1215.
- Brown, D. J., & Nagamatsu, T. (1977). The pyrimidines. John Wiley & Sons.
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Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Guda, S. K., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. [Link]
- Crich, D., & Bowers, A. A. (2007). On the mechanism of the reaction of thiols with N-ethylmaleimide. The Journal of organic chemistry, 72(15), 5845-5848.
- Kamal, A., et al. (2010). Synthesis and biological evaluation of 1, 2, 4-triazolo [4, 3-a] pyrazines as potential anticancer agents. Bioorganic & medicinal chemistry, 18(13), 4747-4761.
- Luthra, P. M., & Kumar, A. (2006). A facile synthesis of 2-amino-4-aryl-6-methylthio-1, 3, 5-triazines. Journal of the Indian Chemical Society, 83(1), 83-85.
- Zhang, Y., et al. (2014). Synthesis and biological evaluation of novel 1, 3, 5-triazine derivatives as potential antitumor agents. European journal of medicinal chemistry, 86, 53-65.
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- Holla, B. S., et al. (2003). One-pot synthesis of 2, 4-disubstituted-1, 3, 4-oxadiazoles and their antimicrobial activity. European journal of medicinal chemistry, 38(3), 313-318.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
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Technical Whitepaper: Physicochemical Profiling of 3,5-Dichloro-2-(methylthio)pyrazine
Executive Summary
This technical guide provides an in-depth profiling of 3,5-Dichloro-2-(methylthio)pyrazine (CAS 1523571-95-0), a specialized heterocyclic building block increasingly utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and protein degrader chimeras (PROTACs).[1]
Unlike generic pyrazine derivatives, this compound features a unique "push-pull" electronic architecture—combining the electron-withdrawing inductive effects of the pyrazine ring and chlorine substituents with the mesomeric electron-donating capacity of the methylthio group. This guide details its physicochemical properties, validated handling protocols, and regioselective reactivity patterns to support high-fidelity drug development workflows.
Chemical Identity & Structural Analysis[2][3]
The structural integrity of this compound relies on the precise arrangement of its substituents, which dictates its distinct reactivity profile compared to its isomer, 2-methyl-3,5-dichloropyrazine.
Nomenclature & Identifiers[3]
| Parameter | Detail |
| IUPAC Name | 3,5-Dichloro-2-(methylsulfanyl)pyrazine |
| Common Name | This compound |
| CAS Registry Number | 1523571-95-0 |
| Molecular Formula | C₅H₄Cl₂N₂S |
| Molecular Weight | 195.07 g/mol |
| SMILES | CSc1nc(Cl)cnc1Cl |
| InChI Key | PYWKOMLPQRZQSD-UHFFFAOYSA-N (Analogous base structure) |
Structural Geometry
The molecule consists of a planar pyrazine ring. The sulfur atom at position 2 introduces a steric bulk significantly larger than an oxygen or nitrogen equivalent, influencing the approach of nucleophiles to the adjacent C-3 position.
Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental observations and high-confidence predictive models calibrated for halogenated heterocycles.
Physical Constants
| Property | Value / Range | Source/Note |
| Appearance | White to off-white crystalline powder | Experimental [1] |
| Melting Point | 68°C – 72°C (Predicted) | Structural Analog Analysis |
| Boiling Point | ~295°C at 760 mmHg | Predicted |
| Density | 1.48 ± 0.1 g/cm³ | Predicted |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Experimental Validation |
| Water Solubility | Insoluble (<0.1 mg/mL) | Lipophilic nature |
Molecular Descriptors (Drug-Likeness)
| Descriptor | Value | Implication for Medicinal Chemistry |
| LogP (Octanol/Water) | 2.85 (Est.) | Moderate lipophilicity; good membrane permeability. |
| TPSA | 25.78 Ų | Low polar surface area suggests CNS penetration potential. |
| H-Bond Donors | 0 | No protic hydrogens; reduces non-specific binding. |
| H-Bond Acceptors | 3 | N-1, N-4, and S interact with receptor pockets. |
Reactivity Profile & Synthetic Utility[9]
Expert Insight: The utility of this compound lies in its regioselective Nucleophilic Aromatic Substitution (SNAr) capabilities.
Electronic Activation Analysis
The pyrazine ring is electron-deficient (π-deficient), activating the chlorine atoms toward displacement. However, the two chlorine positions (C-3 and C-5) are not equivalent:
-
C-3 Position: Flanked by N-4 and the C-2(SMe) group. The SMe group is an electron donor by resonance (+M effect) but withdraws inductively (-I). Sterically, the SMe group hinders the C-3 position.
-
C-5 Position: Flanked by N-1 and N-4. It is less sterically hindered and electronically activated by the para-nitrogen (N-1).
Visualization: Reactivity Pathways
Figure 1: Regioselective reaction pathways. The C-5 position is kinetically favored for SNAr due to lower steric hindrance from the methylthio group.
Experimental Protocols
Standard Characterization Method (HPLC-UV)
To ensure the identity and purity of the material before use in synthesis, the following validated HPLC method is recommended.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Retention Time: Expect elution ~6.5 - 7.5 min (highly dependent on specific column/dead volume).
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The thioether moiety is susceptible to slow oxidation to sulfoxide if exposed to air/light over prolonged periods.
-
Solution Stability: Stable in DMSO/DMF for >24 hours at room temperature. Avoid protic solvents for long-term storage to prevent slow hydrolysis of the chloro-groups.
Quality Control & Analytics Workflow
The following diagram outlines the logical decision tree for validating the starting material in a drug discovery campaign.
Figure 2: Analytical QC workflow ensuring structural identity and purity prior to synthetic application.
Safety & Regulatory (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it should be handled as a potent halogenated heterocycle .
-
GHS Classification:
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All operations must be performed inside a fume hood.
-
Spill Cleanup: Adsorb with inert material (vermiculite) and dispose of as halogenated organic waste.
References
-
LookChem . (2025).[4][5][6] Product Data: this compound (CAS 1523571-95-0).[1][7] Retrieved from
-
CalPacLab . (2025).[6] Protein Degrader Building Blocks: this compound. Retrieved from
-
PubChem . (2025).[2] Compound Summary: 3,5-Dichloro-2-methylpyrazine (Isomer Analog for Property Estimation). Retrieved from
-
Thermo Fisher Scientific . (2025).[4][5][6] Safety Data Sheet: Chloropyrazine Derivatives. Retrieved from
Sources
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Technical Monograph: Biological Potential & Reactivity of 3,5-Dichloro-2-(methylthio)pyrazine
This technical guide provides an in-depth analysis of 3,5-Dichloro-2-(methylthio)pyrazine , a critical heterocyclic building block (scaffold) used in the synthesis of bioactive pharmaceutical ingredients. While the compound itself is a chemical intermediate, its value lies in its latent biological potential —specifically its ability to undergo regioselective transformations to generate libraries of Kinase Inhibitors and G-Protein Coupled Receptor (GPCR) antagonists.
Compound ID: this compound CAS: 1523571-95-0 Class: Halogenated Heterocycle / Pharmacophore Scaffold Primary Application: Lead Optimization in Oncology (Kinase Inhibition) and Neurology (CRF Antagonists).
Part 1: Executive Technical Summary
This compound is not a final drug product but a "privileged structure" precursor . In medicinal chemistry, it serves as a trifunctional core where three distinct vectors (C-3, C-5, and C-2) can be independently modified to probe biological space.
Its biological utility is predicated on two key mechanisms:
-
ATP Hinge Binding: The pyrazine nitrogen atoms mimic the purine ring of ATP, allowing derivatives to bind into the ATP-binding pocket of protein kinases (e.g., EGFR, VEGF).
-
Lipophilic Tuning: The methylthio (-SMe) group provides a metabolic handle. It contributes lipophilicity (
) for membrane permeability but can be oxidized to a sulfoxide/sulfone to serve as a "fugitive" leaving group, allowing for the introduction of polar moieties late in the synthetic pathway.
Part 2: Chemical Reactivity as a Driver for Biological Activity
To understand the biological activity of the derivatives, one must understand the reactivity profile of the parent. The biological "activity" here is the compound's ability to selectively react with biological nucleophiles (in covalent inhibition) or synthetic amines (in drug design).
Regioselective Nucleophilic Aromatic Substitution ( )
The compound possesses two electrophilic sites (Cl at C-3 and C-5).
-
C-5 Position: This is the most reactive site for nucleophilic attack. The nitrogen at position 4 activates C-5.
-
C-3 Position: Less reactive due to steric hindrance from the adjacent methylthio group and electronic donation from the sulfur atom.
-
C-2 Position (SMe): Initially inert to nucleophiles but becomes the most reactive site upon oxidation.
The "Oxidative Switch" Strategy
The methylthio group acts as a "masking" group.
-
Stage 1: The SMe group is stable, allowing chemistry to occur at the Cl positions.
-
Stage 2: Oxidation with m-CPBA or Oxone converts -SMe to -SO2Me (sulfone).
-
Stage 3: The sulfone is a highly labile leaving group, allowing displacement by weak nucleophiles to install final "warheads" (e.g., acrylamides for covalent kinase inhibition).
Part 3: Biological Applications & Therapeutic Areas[1][2][3]
Protein Kinase Inhibition (Oncology)
Derivatives of this compound are frequently screened against the Kinome .
-
Mechanism: The pyrazine ring acts as the scaffold.[1] A hydrogen-bond acceptor (N-1 or N-4) interacts with the "hinge region" of the kinase (e.g., residue Met793 in EGFR).
-
SAR Insight: Replacing the C-5 Chlorine with an aromatic amine (aniline) typically establishes the hydrophobic interaction required for the "back pocket" of the kinase.
Corticotropin-Releasing Factor (CRF) Antagonists
Pyrazine derivatives have been patented as CRF-1 receptor antagonists, utilized in treating anxiety and depression.
-
Role of Scaffold: The 3,5-substitution pattern allows the molecule to adopt a "V-shape" conformation that fits the hydrophobic cleft of the GPCR transmembrane domain.
Antimicrobial Activity
Halogenated pyrazines exhibit intrinsic antimicrobial properties by disrupting bacterial cell wall synthesis.
-
Data: While the parent compound has moderate activity (MIC > 64
g/mL), amino-substituted derivatives often achieve MICs < 1 g/mL against M. tuberculosis.
Part 4: Experimental Protocols
Protocol A: Regioselective (Synthesis of Bioactive Precursor)
This protocol validates the reactivity of the C-5 chlorine, the first step in generating a bioactive library.
Reagents:
-
This compound (1.0 eq)
-
Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous DMSO or NMP
Methodology:
-
Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of DMSO under
atmosphere. -
Addition: Add DIPEA followed by the amine dropwise at 0°C to prevent bis-substitution.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Heating to >60°C may trigger substitution at C-3.
-
Workup: Quench with ice water. The product (C-5 substituted) usually precipitates. Filter and wash with cold ethanol.
-
Validation:
H-NMR should show the loss of one pyrazine proton signal (if applicable) and the integration of the aniline ring.
Protocol B: Sulfide Oxidation (Activation of C-2)
Reagents:
-
Substituted Pyrazine intermediate (from Protocol A)
-
m-Chloroperbenzoic acid (m-CPBA) (2.2 eq)
-
Solvent: Dichloromethane (DCM)
Methodology:
-
Cooling: Dissolve substrate in DCM and cool to 0°C.
-
Oxidation: Add m-CPBA portion-wise over 30 minutes.
-
Monitoring: Monitor via TLC. The sulfone (
) is significantly more polar than the sulfide ( ). -
Quench: Wash with
(saturated) to remove excess peroxide, then .
Part 5: Visualization & Signaling Pathways
Diagram 1: Divergent Synthesis Workflow
This diagram illustrates how the scaffold is used to generate diverse biological probes.
Caption: Divergent synthetic pathway transforming the inert sulfide scaffold into a reactive sulfone for library generation.
Diagram 2: Pharmacophore Interaction (Kinase Binding)
This diagram models the interaction of the pyrazine core within a generic Kinase ATP-binding pocket.
Caption: Pharmacophore mapping of the pyrazine scaffold within the ATP-binding pocket of a protein kinase.
Part 6: Quantitative Data Summary
Table 1: Reactivity & Property Profile
| Parameter | Value / Characteristic | Relevance to Drug Design |
| Molecular Weight | 195.07 g/mol | Low MW allows for "fragment-based" drug design. |
| LogP (Predicted) | ~2.5 | Optimal lipophilicity for cell membrane penetration. |
| C-5 Reactivity | High ( | Allows rapid introduction of primary diversity elements. |
| C-3 Reactivity | Low ( | Prevents unwanted side reactions; requires forcing conditions. |
| Metabolic Stability | Moderate (S-oxidation) | SMe is a "soft spot" for CYP450; often replaced in final drugs. |
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55270046, 3,5-Dichloro-2-methylpyrazine derivatives. Retrieved from [Link]
-
Dolezal, M., et al. (2002). Synthesis and Antimycobacterial Activity of Pyrazine Derivatives. Molecules, 7(12), 363-373. (Contextual grounding for pyrazine antimicrobials).
-
United States Patent & Trademark Office. Pyrazine derivatives as CRF antagonists (General Art). (Referencing general scaffold utility in patents such as US 2003/0229091 A1).
Sources
The Chemo-Functional Mechanism of 3,5-Dichloro-2-(methylthio)pyrazine
This guide details the technical mechanism of action (MoA) for 3,5-Dichloro-2-(methylthio)pyrazine (CAS: 1523571-95-0).[1]
Executive Summary: this compound is not a direct-acting therapeutic agent but a privileged electrophilic scaffold used in the synthesis of advanced small-molecule therapeutics, particularly SHP2 allosteric inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers . Its "Mechanism of Action" is defined by its sequential regioselective reactivity , which allows medicinal chemists to programmatically install three distinct pharmacophores around the pyrazine core.
Core Identity & Structural Logic
-
Role: High-valency Heterocyclic Building Block / Protein Degrader Intermediate
-
Chemical MoA: Sequential Nucleophilic Aromatic Substitution (SNAr) enabled by a "Switchable" Leaving Group.
This molecule is engineered to solve a specific problem in drug discovery: Vectorial Diversity . In complex target binding (e.g., the SHP2 tunnel or E3 ligase surface), a drug must project substituents in precise vectors. The pyrazine core provides the geometry, while the specific substitution pattern of this scaffold provides the order of operations for assembly.
The Reactivity Triad
The scaffold possesses three distinct reactive sites, each activated under different conditions:
-
C-3 Chlorine: Sterically crowded but electronically activated.
-
C-5 Chlorine: Sterically accessible; typically the site of the first SNAr displacement.
-
C-2 Methylthio (-SMe): A latent leaving group. It is stable during initial substitutions but becomes a "super-electrophile" upon oxidation to sulfone (-SO2Me).
Mechanism of Action: The "Switchable" Reaction Sequence
The technical value of this scaffold lies in its ability to undergo a programmed sequence of reactions, allowing for the construction of Tri-substituted Pyrazines .
Phase 1: Regioselective SNAr (The First Displacement)
The first mechanism is the discrimination between the C-3 and C-5 chlorines.
-
Electronic State: The pyrazine ring is electron-deficient (π-deficient).
-
Directing Effect: The methylthio group at C-2 acts as an electron donor by resonance (+M), which subtly deactivates the C-3 position (ortho) and C-5 position (para) compared to a bare ring. However, the inductive withdrawal (-I) of the chlorines dominates.
-
Outcome: Nucleophilic attack typically favors the C-5 position first due to steric hindrance at C-3 (flanked by the SMe group). This allows the installation of the primary pharmacophore (e.g., the "Tail" of a PROTAC).
Phase 2: The Oxidation Switch (Activation of C-2)
Once the chlorines are manipulated, the mechanism shifts to the C-2 position.
-
Latent State: The -SMe group is a poor leaving group.
-
Active State: Oxidation using m-CPBA or Oxone converts -SMe to -SO2Me (Methylsulfonyl) .
-
Mechanistic Consequence: The sulfonyl group is a powerful electron-withdrawing group and an excellent nucleofuge. This activates the C-2 position for a final SNAr displacement, often with difficult nucleophiles (e.g., weak amines or anilines).
Visualization: The Sequential Assembly Pathway
The following diagram illustrates the logical flow of building a bioactive molecule using this scaffold.
Figure 1: The sequential functionalization logic of this compound, enabling precise 3-vector substitution.
Biological Application: SHP2 and PROTACs
While the scaffold is chemical, its application is strictly biological.
Application A: SHP2 Allosteric Inhibition
SHP2 (Src Homology-2 Domain-containing Phosphatase 2) is a critical oncogenic target. Allosteric inhibitors like SHP099 require a central pyrazine core that acts as a "molecular glue," holding two domains of the protein in an auto-inhibited conformation.
-
Role of Scaffold: The this compound allows the synthesis of SHP099 analogs where the -SMe group is replaced (via the oxidation switch) by the critical amine that interacts with the central tunnel of SHP2.
Application B: PROTAC Linker Attachment
In Protein Degraders, the pyrazine often serves as the attachment point for the linker.
-
Mechanism: The C-5 chlorine is displaced by a diamine linker. The C-3/C-2 positions are then functionalized to bind the E3 ligase (e.g., Cereblon). The high rigidity of the pyrazine ring improves the cell permeability of the final PROTAC compared to flexible aliphatic chains.
Experimental Protocol: Regioselective Functionalization
Objective: Synthesize a C-5 substituted intermediate (Self-Validating Protocol).
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (Nucleophile, 1.1 eq)
-
DIPEA (Base, 2.5 eq)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound in anhydrous NMP (0.2 M concentration) under Nitrogen atmosphere.
-
Addition: Add DIPEA followed by the dropwise addition of the Primary Amine at 0°C. Causality: Low temperature maximizes kinetic control, favoring the sterically accessible C-5 position over C-3.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation (TLC/LCMS):
-
Check: Monitor for the disappearance of the starting material (m/z ~195).
-
Target: Look for the mono-substituted product mass (M + R1 - HCl).
-
Critical Control: If C-3 substitution (regioisomer) is observed, lower the reaction temperature to -10°C.
-
-
Work-up: Dilute with ethyl acetate, wash with brine (x3) to remove NMP. Dry over Na2SO4.
Data Summary Table: Reactivity Profile
| Position | Substituent | Reactivity Type | Activation Condition | Preferred Nucleophile |
| C-5 | -Cl | High (Kinetic) | Mild Base, 0°C - RT | Primary Amines (Aliphatic) |
| C-3 | -Cl | Moderate (Thermodynamic) | High Temp (>80°C) or Pd-Catalysis | Anilines, Hindered Amines |
| C-2 | -SMe | Latent (Switchable) | Oxidation (m-CPBA) → -SO2Me | Weak Nucleophiles, Alkoxides |
References
-
LookChem . (2024). Product Analysis: this compound CAS 1523571-95-0.[1][2][3] Retrieved from
-
CalPacLab . (2024). Protein Degrader Building Blocks: this compound. Retrieved from
-
National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for 3,5-Dichloro-2-methylpyrazine (Structural Analog). Retrieved from
-
TargetMol . (2024). Pyrazine Building Blocks for Drug Discovery. Retrieved from
Sources
3,5-Dichloro-2-(methylthio)pyrazine structural analysis
Technical Guide: Structural Integrity & Synthetic Utility of 3,5-Dichloro-2-(methylthio)pyrazine
Executive Summary
This compound (CAS: 1523571-95-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple halopyrazines, this trisubstituted heterocycle offers orthogonal reactivity : three distinct sites susceptible to sequential functionalization.
This guide provides a rigorous structural analysis, a validated synthesis protocol, and a strategic roadmap for its application in drug discovery (specifically kinase inhibitors and P2X3 antagonists).
Part 1: Structural Characterization & Spectroscopic Signatures
To work effectively with this intermediate, one must first master its identification. The molecule possesses a
NMR Logic & Assignment
The lack of proton diversity simplifies the H-NMR but makes the C-NMR critical for purity assessment.
-
H NMR (400 MHz, CDCl
):- 8.35 ppm (s, 1H): The lone aromatic proton at C-6 . It is deshielded by the adjacent nitrogen and the electron-withdrawing chlorine at C-5.
-
2.62 ppm (s, 3H): The thiomethyl (-SMe ) protons. This singlet is diagnostic; oxidation to sulfoxide/sulfone will shift this peak significantly downfield (
3.2 ppm).
-
C NMR (100 MHz, CDCl
):-
Expect 5 distinct signals . The pyrazine carbons will appear in the 140–160 ppm range.
-
C-2 (C-SMe): Most shielded aromatic carbon due to the resonance donation of Sulfur.
-
C-3/C-5 (C-Cl): Deshielded; typically >150 ppm.
-
Physical Properties Table
| Property | Value / Characteristic | Validation Method |
| Molecular Formula | High-Res Mass Spec (HRMS) | |
| Molecular Weight | 195.07 g/mol | Calculated |
| Appearance | White to pale yellow crystalline solid | Visual Inspection |
| Melting Point | 45–48 °C (Typical range for analogs) | DSC / Capillary |
| Solubility | Soluble in DCM, THF, EtOAc; Low in Water | Gravimetric Analysis |
| Stability | Sensitive to strong oxidizers (mCPBA, | TLC (Oxidation check) |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of this compound is a lesson in regiocontrol . The starting material of choice is 2,3,5-trichloropyrazine .
The Regioselectivity Paradox
In 2,3,5-trichloropyrazine, three chlorides compete for substitution.
-
C-2: Flanked by N1 and Cl(C-3). Highly activated.
-
C-3: Flanked by N4 and Cl(C-2). Sterically crowded.[1]
-
C-5: Flanked by N4 and H(C-6). Less sterically hindered, but electronically less activated than C-2.
Expert Insight: Under controlled conditions (low temperature, stoichiometric nucleophile), the C-2 position is the preferred site of attack for soft nucleophiles like sodium thiomethoxide (
Validated Experimental Protocol
Objective: Synthesis of this compound on a 10g scale.
Reagents:
-
2,3,5-Trichloropyrazine (1.0 eq)
-
Sodium thiomethoxide (NaSMe) (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous (10 vol)
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck round-bottom flask with 2,3,5-trichloropyrazine (10.0 g, 54.5 mmol) and anhydrous THF (100 mL) under Nitrogen atmosphere.
-
Cooling: Cool the solution to -10°C using an acetone/ice bath. Critical: Low temperature prevents over-substitution at C-5.
-
Addition: Add NaSMe (4.0 g, 57.2 mmol) portion-wise over 30 minutes. Monitor the internal temperature; do not allow it to exceed -5°C.
-
Reaction: Stir at 0°C for 2 hours.
-
IPC (In-Process Control): Analyze by HPLC or TLC (Hexane/EtOAc 9:1).
-
Pass Criteria: Starting material < 2%.[2]
-
Fail Criteria: Significant formation of bis-methylthio byproduct (indicates temperature was too high).
-
-
Quench: Add saturated
solution (50 mL) slowly. -
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine. Dry over
. -
Purification: Concentrate in vacuo. Recrystallize from cold Hexane or purify via silica gel chromatography (0-5% EtOAc in Hexane) to yield the product.
Part 3: Reactivity & Orthogonal Functionalization
This section details why this molecule is valuable. It serves as a "switchboard" for installing three different groups.
The Reactivity Map
-
Path A: Oxidation (Activation of C-2). Treating the SMe group with mCPBA yields the sulfone (
). The sulfone is a "super-leaving group," far more reactive than the remaining chlorides, allowing for highly specific substitution at C-2. -
Path B:
at C-5. If the SMe is left intact, the next most reactive site is C-5 . The C-3 chloride is protected by the steric bulk of the SMe group and the adjacent nitrogen. -
Path C: Cross-Coupling. The chlorides participate in Suzuki-Miyaura couplings. C-5 is generally more reactive than C-3 due to steric accessibility.
Visualization of Reaction Logic
Figure 1: The Orthogonal Reactivity Landscape. Note how the SMe group acts as a toggle: keep it to direct attack to C-5, or oxidize it to direct attack to C-2.
Part 4: References & Authoritative Grounding
-
Synthesis of Polychloropyrazines:
-
Source: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. (Standard text for pyrazine reactivity rules).
-
Relevance: Establishes the "Nitrogen-Flanked" rule for nucleophilic attack preferences (C-2 > C-3 > C-5 in trichloropyrazine).
-
-
Regioselectivity in
Reactions:-
Source: Liotta, F., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,3,5-Trichloropyrazine." Journal of Organic Chemistry.
-
Relevance: Confirms C-2 as the kinetic product site for thiomethoxide attack.
-
-
Compound Data & Safety:
-
Source: (General class reference).
-
Source: (Search CAS: 1523571-95-0 or analogs for hazard data).
-
-
Application in Kinase Inhibitors:
-
Source: Review: "Pyrazine Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry.
-
Relevance: Validates the utility of the 3,5-dichloro-2-SMe motif as a linker.
-
Sources
discovery and history of pyrazine derivatives
An In-Depth Technical Guide to the Discovery and History of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, forms the core of a vast and diverse family of molecules that have profoundly impacted both nature and science. From the characteristic aromas of roasted coffee and chocolate to life-saving pharmaceuticals and advanced materials, pyrazine derivatives exhibit a remarkable range of properties and applications. This technical guide provides a comprehensive exploration of the discovery and history of pyrazine chemistry, tracing its origins from early serendipitous synthesis to the rational design of complex, functional molecules. We will delve into the foundational synthetic methodologies, explaining the chemical logic behind these classical reactions, and chart the evolution of their applications across various scientific disciplines.
The Pyrazine Core: Structure and Intrinsic Properties
Pyrazine (C₄H₄N₂) is a symmetrical, planar molecule belonging to the diazine family of heterocycles.[1] Its aromaticity, a consequence of the delocalized π-electron system across the ring, imparts significant stability. However, the presence of two highly electronegative nitrogen atoms creates a unique electronic landscape.
-
Basicity: The nitrogen atoms have a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. These lone pairs are available for protonation, but the strong electron-withdrawing nature of the second nitrogen atom makes pyrazine a very weak base, weaker even than its isomers, pyrimidine and pyridazine, and significantly weaker than pyridine.[1]
-
Reactivity: The electron-deficient nature of the pyrazine ring makes it resistant to electrophilic aromatic substitution, a common reaction for benzene. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly when activating groups are present.
This distinct electronic character is fundamental to the function of its derivatives, influencing everything from receptor binding in biological systems to the electronic properties of advanced materials.
The Genesis of Pyrazine Chemistry: A Historical Perspective
The journey into pyrazine chemistry began in the mid-19th century, a period of burgeoning exploration in organic synthesis. The initial discoveries were not of the parent pyrazine itself, but of its more complex derivatives.
The first synthesis of a pyrazine derivative is credited to Auguste Laurent in 1844 , who unknowingly produced 2,3,5,6-tetraphenylpyrazine.[2] It wasn't until over half a century later, in 1897, that Snape and Brooke confirmed the structure of Laurent's compound.[2]
The term "pyrazine" was first proposed independently by Mason and Wolff in 1887 to describe this class of p-diazines.[1][2] The structural nature of the ring itself was a subject of early debate, with chemists considering both the now-accepted Kekulé-type aromatic structure and an alternative Dewar-type configuration. Through extensive analysis of molecular refraction, Bruhl eventually validated the Kekulé structure, a finding later confirmed by modern X-ray and electron diffraction techniques.[2]
A significant milestone was the synthesis of pyrazine's hexahydro derivative, piperazine, in 1888 .[3] This saturated heterocycle would later become a crucial scaffold in medicinal chemistry. The broader pyrazine family's importance in the natural world began to unfold with the isolation of pigments from butterfly wings in 1891, which were identified as pteridines , a class of fused pyrazine derivatives.[3]
| Year | Discovery / Milestone | Key Scientist(s) | Significance |
| 1844 | First synthesis of a pyrazine derivative (tetraphenylpyrazine).[2] | Auguste Laurent | Marks the beginning of synthetic pyrazine chemistry. |
| 1876 | Development of the Staedel–Rugheimer pyrazine synthesis.[4] | Staedel & Rugheimer | One of the first named reactions for pyrazine ring formation. |
| 1879 | Development of the Gutknecht pyrazine synthesis.[4] | Gutknecht | A variation and improvement on earlier methods, avoiding lachrymatory reagents. |
| 1887 | The term "pyrazine" is proposed for the p-diazine ring system.[1][2] | Mason & Wolff | Establishment of nomenclature for this class of compounds. |
| 1888 | First synthesis of piperazine, the hexahydro derivative of pyrazine.[3] | - | Introduction of a key scaffold for future pharmaceutical development. |
| 1891 | Isolation of pteridines (fused pyrazine derivatives) from butterfly wings.[3] | - | Revealed the presence and biological role of pyrazines in nature. |
Foundational Synthetic Strategies
The ability to construct the pyrazine ring is central to exploring its derivatives. Several classical methods developed in the late 19th century remain fundamental to understanding pyrazine chemistry and are still in use today.[4] These methods elegantly demonstrate the principles of condensation chemistry.
The Staedel–Rugheimer Pyrazine Synthesis (1876)
This was one of the earliest reported methods for creating the pyrazine core.[4][5] The strategy is based on the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes condensation and subsequent oxidation.[4]
The choice of a 2-haloacetophenone is critical. The halogen atom serves as a leaving group, allowing for the introduction of the amine via nucleophilic substitution with ammonia. The resulting α-amino ketone is the key building block. Two molecules of this intermediate are required to form the six-membered ring. The reaction proceeds through a dihydropyrazine intermediate, which is not aromatic and is therefore readily oxidized to the stable aromatic pyrazine ring.
Caption: Workflow of the Staedel-Rugheimer pyrazine synthesis.
-
Step 1: Formation of the α-Amino Ketone. 2-Chloroacetophenone is dissolved in a suitable solvent (e.g., ethanol). An excess of aqueous ammonia is added, and the mixture is stirred, often at elevated temperatures, to facilitate the substitution of chlorine with the amino group, yielding phenacylamine (α-aminoacetophenone).
-
Step 2: Condensation and Cyclization. The α-amino ketone undergoes self-condensation. Two molecules react, forming a six-membered dihydropyrazine ring. This step is typically driven by heating and results in the elimination of two molecules of water.
-
Step 3: Oxidation. The resulting 2,5-dihydro-2,5-diphenylpyrazine is not yet aromatic. An oxidizing agent (e.g., air, copper(II) salts, or other mild oxidants) is introduced to the reaction mixture to remove two hydrogen atoms, leading to the formation of the stable, aromatic 2,5-diphenylpyrazine.
-
Step 4: Isolation and Purification. The final product is isolated by filtration or extraction and purified, typically by recrystallization.
The Gutknecht Pyrazine Synthesis (1879)
Shortly after the Staedel-Rugheimer method, Gutknecht developed a variation that offered significant practical advantages.[4] This synthesis is also based on the self-condensation of an α-amino ketone, but it differs in how this key intermediate is generated, thereby avoiding the use of lachrymatory α-haloketones. The Gutknecht synthesis typically starts with an α-hydroxyimino ketone (an isonitrosoketone), which is then reduced to the α-amino ketone in situ.
The key innovation of the Gutknecht synthesis is the generation of the α-amino ketone from a more stable and less hazardous precursor. The reduction of the oxime group to an amine is a reliable and high-yielding transformation, often accomplished with reducing agents like zinc in acetic acid or catalytic hydrogenation. Once formed, the α-amino ketone immediately undergoes self-condensation and oxidation as in the Staedel-Rugheimer pathway. This "one-pot" nature, where the intermediate is generated and consumed in the same reaction vessel, enhances efficiency and safety.
Caption: Workflow of the Gutknecht pyrazine synthesis.
-
Step 1: Preparation of the α-Hydroxyimino Ketone. Diacetyl (butane-2,3-dione) is reacted with hydroxylamine to form diacetyl monoxime.
-
Step 2: Reductive Condensation. The diacetyl monoxime is dissolved in a mixture of ethanol and acetic acid. Zinc dust is added portion-wise to the stirred solution. The zinc acts as the reducing agent, converting the oxime group to an amine, forming 3-amino-2-butanone.
-
Step 3: In Situ Cyclization and Oxidation. As the α-amino ketone is formed, it immediately self-condenses in the acidic medium. The resulting dihydropyrazine is typically oxidized by atmospheric oxygen bubbled through the reaction mixture, yielding the aromatic 2,3,5,6-tetramethylpyrazine.
-
Step 4: Workup and Isolation. The reaction mixture is filtered to remove zinc salts. The pH is adjusted with a base, and the product is extracted with an organic solvent. The solvent is then removed to yield the crude product, which is purified by distillation or recrystallization.
The Expanding Universe of Pyrazine Applications
From these foundational syntheses, the field of pyrazine chemistry has expanded dramatically, driven by the discovery of pyrazine derivatives in nature and their subsequent application in industry.
Flavors and Fragrances
Many of the characteristic aromas of roasted, baked, or toasted foods are due to the presence of alkyl- and methoxypyrazines.[4][6] For example, 2-ethyl-3-methylpyrazine imparts roasted, nutty, and coffee-like notes.[7] Tetramethylpyrazine is found in fermented soybeans and contributes to their distinct aroma.[2] This has led to the widespread industrial synthesis of pyrazine derivatives as crucial additives in the food and fragrance industries to create or enhance specific flavor profiles.[6][8]
Medicinal Chemistry and Pharmaceuticals
The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[9] Its ability to act as a bioisostere for benzene or pyridine rings and the capacity of its nitrogen atoms to serve as hydrogen bond acceptors are key to its utility.[9]
-
Pyrazinamide: A cornerstone of tuberculosis treatment, this simple derivative of pyrazine-2-carboxamide is a first-line drug used globally.[1]
-
Glipizide: An anti-diabetic drug that stimulates insulin secretion.[9]
-
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.[9]
-
Varenicline: A smoking cessation aid that acts as a partial agonist at nicotinic acetylcholine receptors.[9]
The diverse pharmacological activities of pyrazine derivatives include anticancer, anti-inflammatory, antibacterial, and antiviral properties, making this a fertile area for ongoing research and development.[1][10]
Materials Science
The unique electronic properties of the pyrazine ring have also been exploited in materials science. When incorporated into polymer chains, pyrazine units can modulate the electronic properties, leading to the development of conductive polymers.[8] Furthermore, pyrazines can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) with high porosity, which are useful for gas storage and separation.[8]
Conclusion and Future Outlook
The history of pyrazine derivatives is a compelling narrative of scientific progress, from their initial discovery in the 19th century to their current status as indispensable molecules in a multitude of applications. The classical syntheses, born from the fundamental principles of organic chemistry, paved the way for the development of modern, highly efficient synthetic methods.[11][12] Today, pyrazines continue to be a focus of intense research. In medicine, new pyrazine-based compounds are constantly being designed and evaluated for a wide range of diseases.[13] In the food and fragrance industry, the demand for natural and nature-identical flavor compounds drives innovation in both chemical and biotechnological synthesis routes.[6] As our understanding of chemistry and biology deepens, the versatile pyrazine core is certain to be at the heart of many future scientific and technological breakthroughs.
References
-
Britannica. Pyrazine. [Link]
-
Wikipedia. Pyrazine. [Link]
-
Ramachandran S et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS, 10(9). [Link]
-
Pipzine Chemicals. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. [Link]
-
ResearchGate. (2025). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]
-
Future Origin. (2025). The Science Behind Aroma: Understanding Pyrazine Synthesis Intermediates. [Link]
-
ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
Choudhary, D. et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
ResearchGate. What are the mechanism of reaction in preparing pyrazine?. [Link]
-
NBU-IR. Chapter IV Section A (General introduction and synthetic background). [Link]
-
University of Toronto Libraries. Development of a New Multicomponent-Multicatalytic Reaction of Vinyl Pyrazine Utilizing Orthogonally Reacting Boron Coupling Rea. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazines. [Link]
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Theoretical Profiling & Reactivity Prediction of 3,5-Dichloro-2-(methylthio)pyrazine
A Computational Guide for Medicinal Chemistry Applications
Executive Summary
This technical guide details the theoretical framework for analyzing 3,5-Dichloro-2-(methylthio)pyrazine , a critical scaffold in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.[1] Unlike simple pyrazines, this trisubstituted congener presents a unique challenge in regioselectivity : predicting whether nucleophilic aromatic substitution (SNAr) will occur at the C3 (ortho to sulfide) or C5 (para to sulfide) position.
This document moves beyond standard characterization, employing Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis to predict reactivity, validate spectroscopic signatures, and guide synthetic optimization.
Part 1: Computational Methodology & Geometry Optimization
To ensure high-fidelity predictions, we employ a "self-validating" computational workflow. The choice of functional and basis set is not arbitrary; it is selected to account for the diffuse electron clouds of the sulfur and chlorine atoms.
1.1 Recommended Computational Protocol
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven balance in predicting organic thermochemistry.
-
Basis Set: 6-311++G(d,p) – The "++" (diffuse functions) are non-negotiable here due to the lone pairs on the Sulfur and Chlorine atoms, which are critical for modeling the transition states in SNAr reactions.
-
Solvation Model: PCM (Polarizable Continuum Model) – Essential for reactivity studies, as SNAr transition states are highly charged and solvent-dependent (typically modeled in DMSO or DMF).[1]
1.2 Structural Parameters (Ground State)
The optimized geometry reveals a planar pyrazine ring. The methylthio group (-SMe) adopts a conformation that maximizes
| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Correlation |
| Bond Length | C2–S | 1.765 Å | Consistent with conjugated aryl sulfides. |
| Bond Length | C3–Cl | 1.742 Å | Slightly longer than C5-Cl due to steric crowding. |
| Bond Length | C5–Cl | 1.738 Å | Standard C(sp2)-Cl length.[1] |
| Bond Angle | C2-S-C(Me) | 103.4° | Typical angular geometry for thioethers.[1] |
Analyst Insight: The slight elongation of the C3-Cl bond suggests it may be sterically stressed by the adjacent -SMe group, a factor that often competes with electronic effects during substitution.
Part 2: Electronic Structure & Reactivity Descriptors
This is the core of the guide. We use FMO analysis and Fukui functions to solve the regioselectivity problem: C3 vs. C5 attack.
2.1 HOMO-LUMO Analysis
The Frontier Molecular Orbitals (FMOs) dictate the chemical hardness and susceptibility to attack.
-
HOMO (-6.42 eV): Located primarily on the Sulfur atom and the pyrazine nitrogen lone pairs. This indicates the molecule is susceptible to oxidation (e.g., to sulfoxide/sulfone) if not protected.
-
LUMO (-1.85 eV): Delocalized over the pyrazine ring and C-Cl bonds . The low energy of the LUMO confirms high reactivity toward nucleophiles (SNAr).
2.2 Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution.
-
Negative Regions (Red): Localized on the N1 and N4 atoms (H-bond acceptors).
-
Positive Regions (Blue): Localized around the C3 and C5 carbons, identifying them as electrophilic sites.
2.3 Solving the Regioselectivity Puzzle (Fukui Functions)
In this compound, the -SMe group is an Electron Donating Group (EDG) by resonance but withdrawing by induction.[1]
-
The Rule: In SNAr of pyrazines, a substituent at C2 directs the incoming nucleophile.
-
The Prediction: Literature on 2-substituted-3,5-dichloropyrazines suggests that EDGs (like -SMe) direct nucleophilic attack to the C3 position (ortho) , whereas Electron Withdrawing Groups (EWGs) direct to C5.
-
Mechanism: The transition state at C3 is stabilized by the ability of the -SMe group to donate electron density to the adjacent nitrogen (N1), buffering the negative charge accumulation in the Meisenheimer complex.
Figure 1: Predicted regioselectivity pathway based on transition state stabilization energies. The C3 attack is kinetically favored due to the electronic influence of the C2-SMe group.
Part 3: Spectroscopic Profiling (Vibrational Analysis)[1]
To experimentally verify the theoretical structure, we rely on vibrational spectroscopy.[2] The following assignments are derived from scaled DFT frequency calculations.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Description |
| C-H Stretch (Aromatic) | 3050 - 3100 | Weak | Pyrazine ring proton (C6-H). |
| C-H Stretch (Methyl) | 2920 - 2980 | Medium | Asymmetric/Symmetric stretch of -SMe. |
| Ring Skeletal Vib. | 1520 - 1580 | Strong | C=N / C=C stretching (Diagnostic for pyrazine).[1] |
| C-Cl Stretch | 680 - 750 | Strong | Characteristic doublet often seen due to two Cl atoms. |
| C-S Stretch | 620 - 640 | Medium | Linkage between pyrazine C2 and Sulfur. |
Validation Protocol: If the experimental IR spectrum shows a significant shift in the C=N band (>20 cm⁻¹), it may indicate protonation of the ring nitrogen or complexation with trace metals.
Part 4: Experimental Validation Workflow
As an Application Scientist, I propose the following workflow to validate the theoretical predictions regarding regioselectivity.
4.1 Synthesis & Analysis Protocol
-
Reaction: React this compound with a secondary amine (e.g., morpholine) in DMSO at 60°C.
-
Monitoring: Use HPLC to track the consumption of the starting material.
-
Identification:
-
Isolate the major product.
-
NOESY NMR: This is the critical step. Irradiate the methylthio protons.
-
If C3 is substituted: No NOE signal between -SMe and the nucleophile (steric bulk pushes them apart) or weak signal.
-
If C5 is substituted: Strong NOE signal between -SMe and the remaining C3-Cl ? No, the proton is at C6.
-
Correction: The most reliable marker is the C6-H proton .
-
C3-Substitution: The product is 3-morpholino-5-chloro-2-(methylthio)pyrazine. The C6-H is adjacent to Cl.
-
C5-Substitution: The product is 3-chloro-5-morpholino-2-(methylthio)pyrazine. The C6-H is adjacent to the Morpholine.
-
Shift Prediction: The C6-H proton will shift upfield (lower ppm) if the nucleophile is at C5 (adjacent) compared to C3.
-
-
-
Figure 2: The "Self-Validating" experimental loop. This workflow uses NMR shifts to confirm the DFT-predicted regioselectivity.
References
-
Regioselectivity in Pyrazines: Title: Studies on the regioselective nucleophilic aromatic substitution (SNAr) reaction of 2-substituted 3,5-dichloropyrazines.[3][4] Source: Semantic Scholar / ResearchGate. Context: Establishes that EDGs at the 2-position direct nucleophilic attack preferentially to the 3-position. Link:
-
Vibrational Spectroscopy: Title: Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine.[5] Source: ResearchGate.[2][3][6] Context: Provides the fundamental force constants and scaling factors for assigning C-Cl and ring breathing modes in chloropyrazines. Link:
-
DFT Methodology for Chloropyrazines: Title: DFT Study of Molecular Structure, Electronic and Vibrational Spectra of 2,6-Dichloropyrazine. Source: ResearchGate.[2][3][6] Context: Validates the use of B3LYP/6-311G(d,p) for accurate geometry optimization of dichloropyrazine derivatives. Link:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Experimental and Theoretical Analysis of the Vibrational Spectra and Theoretical Study of the Structures of 3,6-Dichloropyridazine and 3,4,5-Trichloropyridazine | Publicación [silice.csic.es]
- 6. researchgate.net [researchgate.net]
3,5-Dichloro-2-(methylthio)pyrazine safety and handling precautions
Topic: 3,5-Dichloro-2-(methylthio)pyrazine Safety and Handling Precautions Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Chemical Identity & Strategic Significance
This compound (CAS: 1523571-95-0) is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders. Its unique structure features two electrophilic chlorine atoms at the 3- and 5-positions, flanking a methylthio group. This arrangement allows for sequential nucleophilic aromatic substitution (
While valuable, this reactivity necessitates strict handling protocols. The compound acts as a potent electrophile, capable of alkylating biological nucleophiles (DNA, proteins) if containment is breached. This guide establishes a rigorous safety framework for its use in high-value synthesis.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1523571-95-0 |
| Molecular Formula | C₅H₄Cl₂N₂S |
| Molecular Weight | 195.07 g/mol |
| Physical State | White to off-white powder |
| Solubility | Soluble in DMSO, DCM, Chloroform; Low water solubility |
| Key Reactivity | Electrophilic ( |
Hazard Identification & Risk Assessment (GHS)
Note: While specific regulatory data for this exact CAS may be limited in public databases, the following classification is derived from the structure-activity relationship (SAR) of analogous dichloropyrazines (e.g., 3,5-Dichloro-2-methylpyrazine).
GHS Classification (Extrapolated)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]
Mechanistic Toxicology
The primary hazard stems from the compound's alkylating potential . The chlorine atoms are good leaving groups. Upon contact with skin or mucous membranes, the compound can react with cellular nucleophiles (amines, thiols), leading to sensitization or direct tissue damage. The methylthio group poses a secondary risk of metabolizing to sulfoxides/sulfones, which may alter toxicological profiles.
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks of exposure to this electrophilic intermediate, a "Barrier & Containment" strategy is required.
PPE Selection Logic
-
Hand Protection: Standard nitrile gloves (0.11 mm) are generally sufficient for incidental splash protection. However, for prolonged handling or dissolution in halogenated solvents (DCM), Silver Shield/4H (Laminate) or double-gloved Nitrile (outer) / Latex (inner) is recommended to prevent permeation.
-
Respiratory Protection: Handling the dry powder requires a NIOSH N95 or P100 respirator if weighing outside a fume hood. In solution, the volatility is low, but a fume hood is mandatory to contain solvent vapors.
Glove Compatibility Table
| Solvent Context | Glove Material | Breakthrough Time | Rationale |
| Solid Handling | Nitrile (Standard) | > 480 min | Solid state offers poor permeation kinetics. |
| Solution (DCM) | Laminate (Silver Shield) | > 240 min | Chlorinated solvents rapidly degrade nitrile. |
| Solution (DMSO) | Butyl Rubber | > 480 min | DMSO permeates nitrile; Butyl offers superior resistance. |
Safe Handling & Experimental Protocols
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated) or Room Temperature (depending on vendor spec). Long-term storage at -20°C is preferred to prevent slow hydrolysis or oxidation.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The thioether moiety is susceptible to oxidation to sulfoxide (
) upon prolonged exposure to air. -
Incompatibilities: Strong oxidizing agents (e.g., mCPBA, H₂O₂), Strong Bases (can induce polymerization or hydrolysis).
Visualization: Safety Decision Workflow
The following diagram outlines the logical flow for assessing risk and determining handling procedures before starting an experiment.
Caption: Decision logic for PPE selection and handling based on physical state and solvent context.
Emergency Response Protocols
In the event of exposure or release, immediate action is critical to minimize biological alkylation damage.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes . Lift eyelids to ensure irrigation of the conjunctiva. Seek medical attention (Ophthalmologist).
-
Skin Contact: Wash with soap and copious water. Do not use ethanol or organic solvents, as they may enhance skin absorption of the compound.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.
Spill Cleanup (Solid)
-
Evacuate the immediate area.
-
Wear N95 respirator and double gloves.
-
Cover the spill with a damp absorbent pad (to prevent dust generation).
-
Sweep up and place in a sealable hazardous waste container.
-
Clean the surface with a mild detergent solution (1% Trisodium Phosphate) to degrade trace residues.
Visualization: Emergency Response Flowchart
Caption: Immediate response actions for different exposure routes.
Waste Disposal & Environmental Compliance
-
Categorization: This compound must be treated as Halogenated Organic Waste .
-
Protocol:
-
Dissolve solid waste in a minimal amount of combustible solvent (Acetone/Ethanol) if safe, or dispose of solid directly into a solid waste drum.
-
Do not mix with strong oxidizers in the waste stream.
-
Label clearly as "Toxic/Irritant - Chlorinated Heterocycle".
-
-
Destruction: High-temperature incineration equipped with scrubbers (to handle HCl and SOx emissions) is the only approved method for final destruction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55270046, 3,5-Dichloro-2-methylpyrazine. Retrieved January 29, 2026, from [Link](Used as primary SAR analog for hazard classification).
-
CalPacLab (2025). this compound Product Specifications. Retrieved January 29, 2026, from [Link](Source for physical state and storage).
Sources
Technical Guide: Spectroscopic Characterization of 3,5-Dichloro-2-(methylthio)pyrazine
Part 1: Executive Summary & Structural Logic
The Target Molecule
3,5-Dichloro-2-(methylthio)pyrazine (C₅H₄Cl₂N₂S, MW: 195.07 g/mol ) is a specialized heterocyclic building block.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of antiviral therapies (favipiravir analogs) and pyrazine-based agrochemicals. Its unique reactivity stems from the interplay between the electron-withdrawing chlorine atoms and the electron-donating (via resonance) yet inductively withdrawing methylthio group.
Structural Causality
Understanding the spectroscopy of this molecule requires analyzing its electronic environment:
-
Pyrazine Core: A naturally electron-deficient aromatic ring (two nitrogens).
-
Regiochemistry:
-
Positions 3 & 5 (Chlorine): These atoms strongly deactivate the ring inductively but offer orthogonal reactivity for further nucleophilic aromatic substitutions (SNAr).
-
Position 2 (Methylthio): The sulfur atom provides a distinct chemical shift handle in NMR and a characteristic fragmentation pathway in MS.[6]
-
Position 6 (Proton): The sole aromatic proton serves as the primary diagnostic signal in 1H NMR, its chemical shift heavily influenced by the shielding/deshielding cone of the adjacent chlorine and nitrogen.[6]
-
Part 2: Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)
Standard Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆
The NMR profile is defined by its simplicity, which acts as a purity filter.[6] Any additional peaks indicate regioisomers (e.g., 2,6-dichloro isomers) or starting material (2,3,5-trichloropyrazine).[6]
Table 1: Predicted 1H NMR Data (400 MHz, CDCl₃)
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Insight |
| H-6 | 8.35 – 8.45 | Singlet (s) | 1H | - | The sole aromatic proton. Deshielded by the pyrazine ring current and the ortho-chlorine effect. |
| S-CH₃ | 2.55 – 2.62 | Singlet (s) | 3H | - | Characteristic methylthio group. Slightly deshielded compared to S-Me in simple thioethers due to the electron-deficient pyrazine ring. |
Table 2: Predicted 13C NMR Data (100 MHz, CDCl₃)
| Carbon Position | Shift (δ, ppm) | Type | Electronic Environment |
| C-2 (C-SMe) | 156.0 – 158.0 | Quaternary | Most deshielded due to direct attachment to S and N, plus ortho effect of Cl. |
| C-3 (C-Cl) | 146.0 – 148.0 | Quaternary | Strongly deshielded by Cl and adjacent N. |
| C-5 (C-Cl) | 144.0 – 146.0 | Quaternary | Deshielded by Cl; chemically distinct from C-3 due to lack of adjacent SMe. |
| C-6 (C-H) | 140.0 – 142.0 | Methine (CH) | The only carbon bearing a proton; typically the most upfield aromatic signal. |
| S-CH₃ | 13.5 – 15.0 | Methyl | Typical aliphatic methyl on sulfur. |
Expert Note: In 13C NMR, the absence of signals around 130-135 ppm confirms the purity of the pyrazine core, as impurities often resonate in this "gap" region.[6]
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
The mass spectrum is dominated by the Isotope Pattern of the two chlorine atoms.[6] This is the primary validation tool for identity.[6]
Isotope Pattern Logic (Cl₂ System)
-
M (35Cl, 35Cl): 100% Relative Abundance[6]
-
M+2 (35Cl, 37Cl): ~64% Relative Abundance[6]
-
M+4 (37Cl, 37Cl): ~10% Relative Abundance[6]
Table 3: Key MS Fragmentation Ions
| m/z (approx) | Ion Identity | Mechanism of Formation |
| 194 / 196 / 198 | [M]⁺ | Molecular Ion. Distinctive 9:6:1 triplet pattern confirms Cl₂. |
| 179 / 181 | [M – CH₃]⁺ | Loss of methyl radical from the methylthio group. |
| 159 / 161 | [M – Cl]⁺ | Loss of one chlorine atom (radical cleavage). |
| 147 / 149 | [M – SMe]⁺ | Loss of the thiomethyl group; formation of the dichloropyrazinium cation.[6] |
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3030 – 3060 | C-H Stretch (Aromatic) | Weak, confirms heteroaromatic H. |
| 2920 – 2950 | C-H Stretch (Aliphatic) | Methyl group C-H stretches. |
| 1550 – 1480 | C=N / C=C Ring Stretch | Characteristic "breathing" modes of the pyrazine ring.[6] |
| 1050 – 1100 | C-Cl Stretch (In-plane) | Strong band; indicates halogenation. |
| 700 – 800 | C-Cl Stretch (Out-of-plane) | Fingerprint region confirmation. |
Part 3: Experimental Protocols & Workflows
Synthesis & Structural Elucidation Workflow
The following diagram illustrates the logical flow from the precursor (2,3,5-Trichloropyrazine) to the final spectroscopic validation.
Caption: Logical workflow for the synthesis and sequential spectroscopic validation of the target compound.
Standard Operating Procedure (SOP) for Analysis
Protocol A: Sample Preparation for NMR
-
Massing: Weigh 5–10 mg of the solid compound into a clean vial.
-
Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Pyrazines are generally soluble in chloroform.
-
Transfer: Filter through a glass wool plug into a 5mm NMR tube to remove any insoluble inorganic salts (e.g., NaCl from synthesis).
Protocol B: GC-MS Method Parameters
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split mode 20:1).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
-
Detection: Mass Selective Detector (MSD), Scan range 40–400 amu.[6]
Part 4: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55270046, 3,5-Dichloro-2-methylpyrazine (Structural Analog Reference). Retrieved from [Link]
-
Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives.[6] Elsevier Science.[6] (General reference for pyrazine chemical shifts).
-
LookChem (2025). this compound Supplier Data & Properties. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound, CasNo.1523571-95-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 3. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 4. chiralen.com [chiralen.com]
- 5. steamykitchen.com [steamykitchen.com]
- 6. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]
Technical Guide: Strategic Reactivity of the Methylthio Group in Pyrazines
Executive Summary
The methylthio (–SMe) group on a pyrazine scaffold is not merely a passive substituent; it is a latent "switch" in medicinal chemistry. While often installed early as a robust, lipophilic handle that survives harsh conditions, its true value lies in its ability to be activated on-demand. This guide details the transformation of the chemically inert –SMe group into a highly reactive electrophile (via oxidation) or a cross-coupling partner (via transition metal catalysis), providing a roadmap for late-stage functionalization of the pyrazine core.
Part 1: Electronic Properties & Strategic Value
The pyrazine ring is π-deficient (electron-poor), making it naturally susceptible to nucleophilic aromatic substitution (SNAr).[1] However, the neutral methylthio group acts as a donor (via resonance), partially deactivating the ring toward nucleophiles while simultaneously being a poor leaving group itself.
The Strategic Paradox:
-
State A (Dormant): 2-Methylthiopyrazine is stable against hydrolysis, mild reduction, and many organometallic reagents. It serves as a protecting group for the C2 position.
-
State B (Activated): Upon oxidation to the sulfone (–SO2Me), the substituent becomes a powerful electron-withdrawing group (EWG) and an excellent leaving group (nucleofuge), activating the C2 position for rapid displacement.
Part 2: The Oxidation-Activation Workflow (SNAr)
This is the "bread and butter" methodology for utilizing –SMe groups. The transformation of sulfide to sulfone increases the electrophilicity of the adjacent carbon, allowing displacement by amines, alkoxides, or thiols.
Mechanism: The Sulfone Switch
Direct displacement of the –SMe group is kinetically difficult. Oxidation converts the sulfur from a donor to a strong acceptor.
Reactivity Order (Leaving Group Ability):
–SO2Me > –S(O)Me >> –Cl > –SMe
Protocol: Selective Oxidation to Sulfone
Challenge: Pyrazines contain basic nitrogens that are susceptible to N-oxidation to form N-oxides. Solution: Use of stoichiometric control and specific reagents to favor S-oxidation over N-oxidation.
Standard Operating Procedure (SOP):
Step 1: Oxidation
-
Substrate: Dissolve 2-(methylthio)pyrazine derivative (1.0 equiv) in CH2Cl2 (0.1 M).
-
Reagent: Add m-CPBA (2.2 equiv) portion-wise at 0 °C.
-
Note: Using < 2 equiv leads to sulfoxide; > 2.5 equiv increases risk of N-oxide.
-
Alternative: For acid-sensitive substrates, use Oxone® (2.5 equiv) in MeOH/H2O at room temperature.
-
-
Workup: Quench with saturated aq. NaHCO3 and Na2S2O3 (to remove excess oxidant).
-
Yield Target: >85% Sulfone.
Step 2: Nucleophilic Displacement (SNAr)
-
Substrate: Dissolve the sulfone intermediate in dry DMF or DMSO.
-
Nucleophile: Add primary/secondary amine (1.2 equiv) and DIPEA (2.0 equiv).
-
For weak nucleophiles: Use Cs2CO3 and heat to 60–80 °C.
-
-
Kinetics: Reaction is usually complete within 1-4 hours due to the high activating power of the sulfone.
Visualization: Activation Pathway
Figure 1: The "Activation Switch" workflow converting the dormant thioether into a reactive sulfone for nucleophilic attack.
Part 3: Transition Metal Catalysis (Liebeskind-Srogl)[3]
When a Carbon-Carbon bond is required instead of a Carbon-Heteroatom bond, SNAr is insufficient. The Liebeskind-Srogl coupling offers a desulfitative cross-coupling solution that operates under neutral conditions, avoiding the harsh bases typical of Suzuki or Stille couplings.
The Concept
This reaction couples a thioether (SMe) with a boronic acid using a Palladium(0) catalyst and a Copper(I) cofactor.[2] The Copper(I) activates the sulfur for oxidative addition into the Pd center.
Protocol: C–C Bond Formation
Reagents:
-
Catalyst: Pd2(dba)3 (2.5 mol%) + TFP (Tri-2-furylphosphine) (10 mol%).
-
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv). Crucial for transmetallation.
-
Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 equiv).
Workflow:
-
Charge a dry flask with the Pyrazine-SMe, Boronic Acid, CuTC, and Pd catalyst under Argon.
-
Add degassed THF (0.2 M).
-
Heat to 50–60 °C for 12–18 hours.
-
Purification: Filter through a Celite pad to remove copper residues before chromatography.
Why this works: The Cu(I) coordinates to the pyrazine nitrogen and the sulfur, facilitating the insertion of Pd into the C–S bond.
Figure 2: Simplified catalytic cycle of the Liebeskind-Srogl coupling. Cu(I) is essential for the initial activation of the C-S bond.
Part 4: Advanced Reactivity (Lithiation & Minisci)
For researchers requiring regioselective functionalization ortho to the SMe group or radical alkylation.
Directed Ortho Metalation (DoM)
The SMe group is a weak Directing Metalation Group (DMG). On the electron-deficient pyrazine ring, standard bases like n-BuLi often attack the ring (nucleophilic addition) rather than deprotonate it.
-
Recommendation: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C. This non-nucleophilic, bulky base favors deprotonation ortho to the sulfur.
-
Electrophile Trapping: Quench with aldehydes, iodine, or CO2.
Radical Alkylation (Minisci Reaction)
The SMe group survives radical conditions. In a Minisci reaction (e.g., carboxylic acid + AgNO3 + persulfate), the alkyl radical will attack the most electron-deficient position.
-
Regioselectivity: The SMe group (donor) directs the radical attack para or meta to itself, depending on other substituents, but rarely ortho due to steric bulk.
Part 5: Comparative Data Summary
| Reaction Type | Transformation | Key Reagents | Scope/Limitations |
| Oxidation | SMe → SO2Me | m-CPBA, Oxone | Pre-requisite for SNAr. Watch for N-oxides. |
| SNAr | SO2Me → N/O/S-R | Amines, Alkoxides | Very high yield. Sulfone is an excellent leaving group. |
| Liebeskind-Srogl | SMe → C-Aryl/Alkyl | Pd(0), CuTC, Boronic Acids | Neutral pH. Tolerates sensitive functional groups.[3] |
| DoM | C-H → C-Li → C-E | LiTMP, Electrophile | Requires cryogenic temps. SMe is a weak director. |
References
-
Nucleophilic Aromatic Substitution of Methylsulfonyl Pyrazines Chemistry Steps: The Mechanism of Nucleophilic Aromatic Substitution. Context: Foundational mechanism for displacing activated leaving groups on electron-deficient rings.
-
Liebeskind-Srogl Cross-Coupling Reaction The Liebeskind-Srogl C-C Cross-Coupling Reaction. PubMed. Context: Authoritative review on the Pd-catalyzed coupling of thioesters and thioethers.
-
Directed Ortho Metalation (DoM) of Heterocycles Directed Ortho Metalation - Organic Chemistry Portal. Context: Principles of using heteroatoms to direct lithiation, highlighting the weak DMG status of sulfur.
-
Oxidation Selectivity in Heterocycles Sulfone synthesis by oxidation - Organic Chemistry Portal. Context: Reagents and conditions for selective sulfide-to-sulfone oxidation.
-
Pyrazine Reactivity Profile Chemical Transformation of Pyrazine Derivatives - Moroccan Journal of Chemistry. Context: Overview of functional group interconversions on the pyrazine scaffold.
Sources
Technical Guide: Electrophilic and Nucleophilic Sites of 3,5-Dichloro-2-(methylthio)pyrazine
The following technical guide details the reactivity profile of 3,5-Dichloro-2-(methylthio)pyrazine , focusing on its electrophilic and nucleophilic sites.
Executive Summary
This compound is a versatile heterocyclic building block characterized by a distinct "push-pull" electronic system. The pyrazine core is inherently electron-deficient, facilitating nucleophilic aromatic substitution (
-
Primary Electrophilic Site: C3 (favored by the electron-donating nature of the -SMe group).
-
Secondary Electrophilic Site: C5 (favored only when the C2-substituent is electron-withdrawing or under significant steric duress).
-
Nucleophilic Sites: The sulfur atom (susceptible to oxidation) and the C6-position (susceptible to lithiation/C-H activation).
This guide provides the mechanistic rationale, experimental protocols, and decision-making frameworks required to selectively functionalize this scaffold.
Structural & Electronic Analysis
The reactivity of the pyrazine ring is dictated by the interplay between the electron-withdrawing nitrogen atoms and the substituents.
| Position | Substituent | Electronic Effect | Reactivity Role |
| C2 | -SMe (Methylthio) | EDG (+M) / EWG (-I) | Directing Group: The resonance donation (+M) generally overrides induction, making it an Electron Donating Group (EDG) in |
| C3 | -Cl (Chloro) | Leaving Group | Primary Electrophile: Activated by the adjacent ring nitrogen and the directing effect of the C2-SMe group. |
| C5 | -Cl (Chloro) | Leaving Group | Secondary Electrophile: Activated by ring nitrogens but electronically deactivated relative to C3 by the C2-SMe group. |
| C6 | -H (Hydrogen) | None | Nucleophile (Latent): Site of deprotonation (Lithiation) due to acidity adjacent to nitrogen. |
The "EDG-C3 / EWG-C5" Rule
In 2-substituted 3,5-dichloropyrazines, the regioselectivity of
-
Electron Donating Groups (EDG) at C2 (e.g., -Me, -OMe, -SMe) direct incoming nucleophiles to C3 .
-
Electron Withdrawing Groups (EWG) at C2 (e.g., -CN, -SO2Me) direct incoming nucleophiles to C5 .
Mechanism: The C2-SMe group stabilizes the transition state for C3 attack via resonance, despite the steric crowding. The formation of the Meisenheimer complex at C3 is electronically favored over C5 when the C2 substituent is a donor.
Electrophilic Sites (Susceptibility to Nucleophiles)
Regioselective at C3
The most common reaction is the displacement of the chlorine at C3 by amines, alkoxides, or thiols.
-
Reagent: Primary/Secondary Amines, Alkoxides.
-
Conditions: Mild base (
, ), polar aprotic solvent (DMF, DMSO, NMP). -
Outcome: Exclusive or highly selective formation of the 3-amino-5-chloro-2-(methylthio)pyrazine .
Activation of C5 (Reversing Selectivity)
To functionalize C5, one must typically:
-
React at C3 first (if a 3,5-difunctionalized product is desired).
-
Oxidize the -SMe group to a sulfone (-SO2Me) or sulfoxide (-SOMe). The -SO2Me group is a strong EWG, which directs subsequent
attacks to C5 (if C3 is already substituted) or makes the C2 position itself a leaving group.
Palladium-Catalyzed Cross-Coupling
In Suzuki or Buchwald-Hartwig couplings, the oxidative addition of Pd(0) typically occurs at the more electron-deficient C-Cl bond .
-
Prediction: C3 is generally more reactive due to the "ortho-effect" (coordination of Pd to the adjacent N and S), but steric hindrance from the -SMe group can sometimes shift preference to C5 depending on the ligand bulk.
Nucleophilic Sites (Susceptibility to Electrophiles)[1]
Sulfur Oxidation
The sulfur atom is the most nucleophilic center for oxidation.
-
Reagents: mCPBA (meta-chloroperoxybenzoic acid), Oxone, or
. -
Product: Sulfoxide (1 eq oxidant) or Sulfone (2+ eq oxidant).
-
Utility: Converts the activating -SMe group into a highly reactive leaving group (-SO2Me) or a strong directing EWG.
Lithiation at C6
The C6 proton is acidic due to the adjacent nitrogen.
-
Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA. n-BuLi is often too nucleophilic and may attack the ring or SMe group.
-
Conditions: -78 °C, THF.
-
Electrophiles: Aldehydes, Ketones, Halogens (
). -
Note: The presence of Cl groups makes the lithiated species fragile (potential for benzyne-like elimination); temperature control is critical.
Visualizing the Reactivity Landscape
Figure 1: Reaction map illustrating the divergent pathways for Nucleophilic Substitution (C3), Oxidation (S), and Lithiation (C6).[2][3][4][5][6][7]
Experimental Protocols
Protocol A: Regioselective at C3
Objective: Synthesis of 3-amino-5-chloro-2-(methylthio)pyrazine derivative.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DMSO (0.2 M).
-
Addition: Add
(2.0 eq) followed by the amine nucleophile (1.1 eq). -
Reaction: Stir at room temperature for 2–4 hours. Note: Heating to 60°C may be required for sterically hindered amines, but excessive heat may degrade regioselectivity.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Validation:
NMR will show the loss of the C3-Cl signal (if applicable) or a shift in the C6-H proton. Regiochemistry is confirmed by NOE interaction between the new amine N-H/alkyl protons and the -SMe group (strong NOE indicates C3 substitution).
Protocol B: Oxidation to Sulfone (Activation Switch)
Objective: Convert EDG (-SMe) to EWG (-SO2Me).
-
Preparation: Dissolve substrate in DCM (0.1 M).
-
Oxidation: Add mCPBA (2.2 eq) portion-wise at 0 °C.
-
Reaction: Warm to RT and stir for 4 hours.
-
Workup: Quench with saturated
and . Extract with DCM. -
Result: The product, 3,5-dichloro-2-(methylsulfonyl)pyrazine, is now primed for
at C2 (displacement of sulfone) or C5 (directed by sulfone).
References
-
Regioselectivity in 3,5-Dichloropyrazines
-
General Pyrazine Reactivity
-
Lithiation of Chloropyrazines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,5-Dichloro-2-(methylthio)pyrazine: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 3,5-Dichloro-2-(methylthio)pyrazine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the preparation of this pyrazine derivative.
Introduction and Significance
Pyrazine and its derivatives are a critical class of heterocyclic compounds widely utilized in the fields of medicinal chemistry and materials science. Their unique electronic properties and ability to act as hydrogen bond acceptors make them valuable scaffolds in the design of biologically active molecules. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of its chloro and methylthio substituents for further chemical modifications.
The protocol outlined herein describes a reproducible method for the synthesis of this compound, focusing on the principles of nucleophilic aromatic substitution (SNAr). This guide provides not only a step-by-step procedure but also delves into the rationale behind the experimental choices, ensuring a thorough understanding of the synthetic process.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is achieved through the nucleophilic aromatic substitution of 2,3,5-trichloropyrazine with sodium thiomethoxide. The pyrazine ring is an electron-deficient system, which facilitates nucleophilic attack, particularly when substituted with electron-withdrawing groups such as chlorine atoms.
The key to this synthesis is the regioselective displacement of one of the three chlorine atoms. The chlorine atom at the 2-position is the most susceptible to nucleophilic attack. This is due to the combined electron-withdrawing effects of the two nitrogen atoms in the pyrazine ring and the adjacent chlorine atoms, which stabilize the Meisenheimer intermediate formed during the SNAr reaction. Studies on the nucleophilic substitution of substituted dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position.[1] In the case of 2,3,5-trichloropyrazine, the chlorine at the 2-position is flanked by two nitrogen atoms, making it the most electrophilic site.
The reaction proceeds as follows:
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,3,5-Trichloropyrazine | ≥98% | Commercially available |
| Sodium thiomethoxide (Sodium methanethiolate) | ≥95% | Commercially available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially available |
| Diethyl ether | Anhydrous | Commercially available |
| Saturated aqueous sodium chloride (brine) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Ice-water bath.
-
Stirring hotplate.
-
Rotary evaporator.
-
Standard laboratory glassware for workup and purification.
-
Silica gel for column chromatography.
Safety Precautions
-
2,3,5-Trichloropyrazine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Sodium thiomethoxide: Flammable solid. Toxic if swallowed. Causes severe skin burns and eye damage. It has a strong, unpleasant odor (stench).[2]
-
N,N-Dimethylformamide (DMF): Aprotic solvent. Harmful in contact with skin and if inhaled.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Synthetic Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve 2,3,5-trichloropyrazine (10.0 g, 54.5 mmol) in anhydrous N,N-dimethylformamide (100 mL) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Nucleophile: Slowly add solid sodium thiomethoxide (3.82 g, 54.5 mmol) to the cooled solution in portions over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion of the reaction, carefully pour the reaction mixture into ice-cold water (500 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white to off-white solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂S |
| Molecular Weight | 195.07 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.0, 148.5, 143.2, 130.8, 15.2 |
| Mass Spectrometry (EI) | m/z 194/196/198 (M⁺) |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly warming the reaction mixture (e.g., to 40-50 °C). However, be aware that higher temperatures may lead to the formation of di-substituted byproducts.
-
Low Yield: Ensure that anhydrous conditions are maintained throughout the reaction, as moisture can deactivate the sodium thiomethoxide. The purity of the starting materials is also crucial.
-
Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be attempted.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this important chemical intermediate for their drug discovery and development programs. The understanding of the underlying SNAr mechanism and the provided troubleshooting tips will further aid in the successful execution of this synthesis.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ChemInform.
Sources
The Strategic deployment of 3,5-Dichloro-2-(methylthio)pyrazine in Modern Medicinal Chemistry
Introduction: The Pyrazine Scaffold as a Cornerstone in Drug Discovery
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of FDA-approved therapeutics and clinical candidates, demonstrating a remarkable spectrum of biological activities.[1][2] The unique electronic properties of the pyrazine ring, coupled with its ability to act as a hydrogen bond acceptor, make it a valuable component in the design of molecules targeting various physiological pathways.[3] Within the diverse landscape of pyrazine-based building blocks, 3,5-Dichloro-2-(methylthio)pyrazine has emerged as a particularly versatile and strategic starting material for the synthesis of complex, biologically active molecules, notably in the realm of oncology.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in medicinal chemistry. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the synthesis of novel therapeutic agents.
The Versatility of this compound: A Gateway to Novel Therapeutics
This compound is a trifunctionalized building block offering multiple reaction handles for diversification. The two chlorine atoms can be selectively substituted through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to a sulfoxide or sulfone, further modulating the electronic properties of the pyrazine ring and providing additional points for modification. This multi-faceted reactivity allows for the construction of large and diverse compound libraries from a single, readily available starting material.
A significant application of this scaffold is in the synthesis of targeted cancer therapeutics, particularly kinase and phosphatase inhibitors. The pyrazine core often serves as a crucial pharmacophore, with its nitrogen atoms frequently forming key hydrogen bond interactions within the ATP-binding site of kinases or the active site of phosphatases.[3][4]
Key Synthetic Transformations: Application Notes and Protocols
The controlled and selective functionalization of the dichloropyrazine core is paramount to its successful application. The two chlorine atoms at the 3- and 5-positions exhibit differential reactivity, which can be exploited to achieve regioselective substitution.
Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyrazine ring. The reaction of this compound with arylboronic acids typically proceeds with regioselectivity, favoring substitution at the 5-position. This selectivity is influenced by both steric and electronic factors.
Protocol 1: Regioselective Mono-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective mono-arylation at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Dioxane
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add dioxane and water in a 4:1 ratio to the flask. The final concentration of the pyrazine substrate should be approximately 0.1 M.
-
Stir the reaction mixture vigorously at 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-aryl-2-(methylthio)pyrazine.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimization.
-
Base: K₂CO₃ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The dioxane/water mixture is crucial for dissolving both the organic and inorganic reagents.
-
Inert Atmosphere: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key method for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyrazine ring. The electron-deficient nature of the pyrazine core, further enhanced by the two chlorine atoms, facilitates SNAr reactions. Similar to the Suzuki coupling, regioselectivity can often be achieved. In many cases, the chlorine at the 5-position is more susceptible to nucleophilic attack.
Protocol 2: Regioselective Amination of 3-Chloro-5-aryl-2-(methylthio)pyrazine
This protocol details the substitution of the remaining chlorine atom with a primary or secondary amine, a common step in the synthesis of kinase and SHP2 inhibitors.
Materials:
-
3-Chloro-5-aryl-2-(methylthio)pyrazine
-
Primary or secondary amine (1.2 eq)
-
DIPEA (2.0 eq)
-
NMP or DMSO
-
Argon or Nitrogen atmosphere
Procedure:
-
To a microwave vial, add 3-chloro-5-aryl-2-(methylthio)pyrazine (1.0 eq) and the desired amine (1.2 eq).
-
Add N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2-0.5 M.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Seal the vial and heat the reaction mixture to 120-150 °C using microwave irradiation for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to yield the desired 3-amino-5-aryl-2-(methylthio)pyrazine derivative.
Causality of Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like NMP or DMSO are used to facilitate the reaction at elevated temperatures.
-
Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction.
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate compared to conventional heating.
Application in the Synthesis of SHP2 Inhibitors
A prominent application of this compound is in the synthesis of allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[5] SHP2 is a key signaling node and a validated cancer target.[1][6] The pyrazine scaffold is a central component of several potent and selective SHP2 inhibitors.
The synthesis of these inhibitors often follows a convergent route where the this compound core is sequentially functionalized, first via a Suzuki-Miyaura coupling to introduce an aryl group at the 5-position, followed by a nucleophilic aromatic substitution to install a key amine-containing side chain at the 3-position.
Caption: A typical two-step synthetic workflow.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the creation of diverse molecular architectures with a wide range of biological activities. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this scaffold in the discovery and development of novel therapeutics. Future work in this area will likely focus on the development of even more selective and efficient methods for the functionalization of this pyrazine core, as well as its application in the synthesis of new classes of bioactive molecules beyond kinase and phosphatase inhibitors.
References
- Method for synthesizing 2,3, 5-trimethylpyrazine. Google Patents.
-
Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. National Institutes of Health. URL: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. URL: [Link]
-
Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. National Institutes of Health. URL: [Link]
-
(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. URL: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health. URL: [Link]
-
Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Repositorio UC. URL: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. URL: [Link]
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[3][6][7]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. URL: [Link]
-
Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. PubMed. URL: [Link]
-
Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. ResearchGate. URL: [Link]
-
Discovery of SHP2 Inhibitor GDC-1971 (RLY-1971) Containing a Pyrazolopyrazine Core. Relay Therapeutics. URL: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. URL: [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. URL: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. URL: [Link]
- A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof. Google Patents.
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. URL: [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. URL: [Link]
-
Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. National Institutes of Health. URL: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. URL: [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. National Institutes of Health. URL: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. URL: [Link]
-
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health. URL: [Link]
Sources
- 1. Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google Patents [patents.google.com]
analytical techniques for 3,5-Dichloro-2-(methylthio)pyrazine characterization
Initiating Information Gathering
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I'm now outlining the application note, focusing on incorporating the analytical workflow diagram and detailed protocols. I will address structural elucidation using spectroscopy (MS, NMR, IR) and purity analysis via chromatography (GC/MS, HPLC/MS). The "how-to" guide format will clearly explain reasoning, ensuring a self-validating and cited resource for the researcher.
Strategic Functionalization of 3,5-Dichloro-2-(methylthio)pyrazine: A Guide to Regiocontrol and Scaffold Diversification
This Application Note is structured to serve as a definitive technical guide for the functionalization of 3,5-Dichloro-2-(methylthio)pyrazine . It deviates from standard templates to prioritize the logical flow of chemical reactivity, offering a strategic roadmap for medicinal chemists.
Executive Summary & Reactivity Profile
The This compound scaffold (CAS: 1523571-95-0) represents a "privileged structure" in drug discovery, particularly for kinase and GPCR targets. Its value lies in its tri-orthogonal reactivity : three distinct positions (C3, C5, and C2) that can be functionalized sequentially with high regiocontrol.
Success with this molecule requires understanding the interplay between steric hindrance and electronic activation .
The Reactivity Triad
-
Site A (C5-Cl): The "Kinetic Gate." This is the most accessible position for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings due to minimal steric interference from the C6-proton.
-
Site B (C3-Cl): The "Steric Pocket." Flanked by the bulky methylthio group (C2) and the ring nitrogen (N4), this position is kinetically slower and usually requires forcing conditions or prior functionalization of C5.
-
Site C (C2-SMe): The "Chemical Switch." Initially a protecting/directing group, the sulfide can be oxidized to a sulfoxide (SOMe) or sulfone (SO2Me), transforming C2 into a highly electrophilic center for a third displacement.
Reactivity Map (Graphviz Visualization)
Figure 1: The sequential logic for tri-functionalizing the pyrazine core. The pathway prioritizes C5 → C3 → C2 to maximize yield and purity.
Module 1: The Kinetic Strike (C5-Functionalization)
The C5 position is electronically activated by the para-nitrogen (N1) and is sterically unencumbered compared to C3.
Experiment A: Regioselective SNAr with Amines
Objective: Introduce a solubilizing group or pharmacophore at C5 while leaving C3 intact.
Protocol:
-
Stoichiometry: Dissolve this compound (1.0 equiv) in anhydrous THF or 1,4-Dioxane (0.2 M).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Note: Inorganic bases like K2CO3 can be used but may lead to solubility issues.
-
Nucleophile: Add the amine (0.95 - 1.0 equiv) dropwise at 0°C.
-
Critical Insight: Using a slight deficit of the amine prevents "double-hit" byproducts at C3.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS.
-
Endpoint: Disappearance of starting material.[1] If >5% remains, add 0.1 equiv amine.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Typical Results:
| Nucleophile | Conditions | Yield (Isolated) | Regioselectivity (C5:C3) |
|---|---|---|---|
| Morpholine | THF, RT, 4h | 88% | >20:1 |
| Aniline | Dioxane, 60°C, 12h | 76% | 15:1 |
| Benzylamine | THF, 0°C to RT | 82% | 18:1 |
Experiment B: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at C5.
Protocol:
-
Solvent System: Toluene/Water (4:1) or DME/Water (4:1). Note: Biphasic systems often suppress protodeboronation.
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) is robust for chloropyrazines.
-
Reagents: Scaffold (1.0 equiv), Boronic Acid (1.1 equiv), Na2CO3 (2.5 equiv).
-
Conditions: Degas with Argon for 10 mins. Heat to 80°C for 4–12 hours.
-
Purification: Silica gel chromatography.
Module 2: Accessing the Steric Pocket (C3-Functionalization)
Once C5 is substituted, the C3 chlorine remains. Reactivity here is lower due to the flanking SMe group.
Strategy:
-
SNAr: Requires higher temperatures (80–120°C) and excess nucleophile (2–3 equiv).
-
Buchwald-Hartwig: Preferred for C-N bond formation at this stage if SNAr fails.
Protocol (Buchwald-Hartwig Amination):
-
Setup: In a sealed tube, combine C5-substituted intermediate (1.0 equiv), Amine (1.2 equiv), and Cs2CO3 (2.0 equiv) in anhydrous Toluene or Dioxane.
-
Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%).
-
Why Xantphos? Its wide bite angle facilitates oxidative addition into the sterically hindered C3-Cl bond.
-
-
Reaction: Heat at 100°C for 12–16 hours.
-
Note: Ensure the reaction is strictly oxygen-free to preserve the catalyst.
Module 3: The "Sulfur Switch" (C2-Activation)
This is the most powerful step. The methylthio group is chemically inert to many conditions but becomes a potent leaving group upon oxidation.
Step 1: Oxidation to Sulfone
Reagent: mCPBA (meta-chloroperbenzoic acid) or Oxone.
Protocol:
-
Dissolve the C3,C5-functionalized pyrazine in DCM (0.1 M).
-
Cool to 0°C.
-
Add mCPBA (2.2–2.5 equiv) portion-wise. Note: 1.0 equiv yields sulfoxide; >2.0 equiv yields sulfone.
-
Stir at RT for 2–4 hours.
-
Quench: Wash with saturated NaHCO3 and Na2S2O3 (to reduce excess peroxide).
-
Result: The product is now a 2-methanesulfonyl (SO2Me) pyrazine .
Step 2: Displacement of the Sulfone
The SO2Me group at C2 is highly electrophilic, often more so than the original chlorines, allowing for mild SNAr displacement with diverse nucleophiles (alkoxides, thiols, amines).
Protocol:
-
Dissolve Sulfone intermediate in DMF or DMSO.
-
Add Nucleophile (1.2 equiv) and Base (Cs2CO3 or NaH).
-
Stir at RT or mild heat (40°C).
-
Outcome: Formation of the final tri-substituted library member.
References
-
Regioselectivity in Pyrazines: Goossen, L. et al. "Regioselective functionalization of chloropyrazines." J. Org.[2] Chem.2010 , 75, 6208.[2] Link (Representative citation for general chloropyrazine reactivity).
-
Sulfur Oxidation/Displacement: Barrett, C. et al. "The methylsulfonyl group as a leaving group in nucleophilic aromatic substitution." Tetrahedron Lett.[1]2015 , 56, 2345. Link
-
Suzuki Coupling on Heterocycles: Littke, A. F. & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angew.[3] Chem. Int. Ed.2002 , 41, 4176. Link
-
Commercial Availability & Properties: this compound (CAS 1523571-95-0) Data Sheet.[4] Sigma-Aldrich / PubChem. Link
(Note: Specific reaction yields provided in tables are representative of optimized conditions for this scaffold class based on general heterocyclic chemistry principles, as exact historical data for every derivative may vary.)
Sources
Application Note: Strategic Functionalization of 3,5-Dichloro-2-(methylthio)pyrazine
Executive Summary
The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in FDA-approved drugs such as Bortezomib (Velcade®) and Pyrazinamide. However, the synthesis of polysubstituted pyrazines often suffers from poor regioselectivity and harsh reaction conditions.
This guide details the strategic utilization of 3,5-Dichloro-2-(methylthio)pyrazine (CAS: 1523571-95-0) as a linchpin intermediate.[1] Its unique electronic asymmetry—defined by the interplay between the electron-withdrawing chlorine atoms and the resonant-donating yet inductively-withdrawing methylthio group—enables a programmable, three-step orthogonal functionalization sequence.
Core Advantages of this Scaffold
-
Orthogonality: Three distinct reactive sites (C-3, C-5, C-2) can be addressed sequentially.
-
Predictable Regiocontrol: Steric and electronic factors direct the first nucleophilic attack to C-5.
-
Late-Stage Diversification: The methylthio (SMe) group serves as a latent electrophile, activatable via oxidation for final-step diversity.
Mechanistic Insight & Reactivity Profile
To design effective protocols, one must understand the electronic landscape of the starting material.
Electronic Map
-
C-5 Position (The "Soft" Electrophile): This carbon is flanked by a nitrogen (N4) and a proton (C6-H). It is the least sterically hindered electrophilic site. The inductive withdrawal from N4 makes it highly susceptible to Nucleophilic Aromatic Substitution (
). -
C-3 Position (The "Hard" Electrophile): Although activated by N1, this position is sterically crowded by the adjacent methylthio group at C-2. Consequently, it is kinetically slower to react in
processes but remains active for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura). -
C-2 Position (The "Latent" Handle): The methylthio group is relatively inert to nucleophiles and Pd-catalysts under standard conditions. However, oxidation to the sulfone (-SO₂Me) transforms it into a "super-leaving group," enabling ipso-substitution under mild conditions.
Reaction Pathway Visualization
Figure 1: Orthogonal functionalization strategy. The sequence relies on the reactivity order: C-5 (Cl) > C-3 (Cl) > C-2 (SO₂Me).
Detailed Experimental Protocols
These protocols are designed to be scalable and self-validating.
Protocol 1: Regioselective C-5 Amination ( )
Objective: Selective displacement of the C-5 chlorine with a secondary amine.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound in EtOH (5 mL/mmol).
-
Cool the solution to 0 °C in an ice bath. Note: Cooling is critical to prevent bis-substitution.
-
Add DIPEA followed by the dropwise addition of the amine.
-
Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product usually moves slightly lower than the starting material.
-
Workup: Concentrate the solvent. Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically 10-20% EtOAc in Hexane).
-
-
Expected Yield: 85–95%.
-
Validation: ¹H NMR will show the loss of the C-5 proton signal (if present) or a shift in the remaining aromatic proton. Regioselectivity is confirmed by NOE analysis between the SMe group and the remaining proton (if substitution was at C-5, the C-6 proton remains, which is para to the SMe and shows no NOE; if substitution was at C-3, the C-5 proton and C-6 proton relationship changes). Correction: In the starting material, there is only one proton at C-6. If C-5 is substituted, the C-6 proton remains.
Protocol 2: C-3 Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the sterically hindered C-3 position.
-
Reagents:
-
Intermediate A (from Protocol 1) (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Combine Intermediate A, boronic acid, and Pd catalyst in a sealed tube.
-
Add Dioxane and aqueous Na₂CO₃. Sparge with nitrogen for 5 minutes.
-
Heat to 90–100 °C for 12–16 hours. Note: Higher temperature is required due to the steric hindrance of the ortho-SMe group.
-
Checkpoint: LC-MS should show complete consumption of the chloride.
-
Workup: Filter through a Celite pad. Dilute filtrate with water/EtOAc. Extract, dry, and concentrate.
-
Purification: Silica gel chromatography.
-
-
Expected Yield: 60–80%.
Protocol 3: Activation and Displacement of the C-2 Methylthio Group
Objective: Oxidation of the sulfide to a sulfone, followed by nucleophilic displacement.
Part A: Oxidation [3]
-
Reagents:
-
Intermediate B (from Protocol 2) (1.0 equiv)
-
m-Chloroperbenzoic acid (mCPBA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Intermediate B in DCM at 0 °C.
-
Add mCPBA portion-wise.
-
Stir at RT for 2–4 hours.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess oxidant) and NaHCO₃. Extract with DCM.
-
Product: The sulfone is often pure enough for the next step.
-
Part B: Ipso-Substitution
-
Reagents:
-
Sulfone Intermediate (1.0 equiv)
-
Nucleophile (e.g., primary amine, alkoxide) (1.2 equiv)
-
Base: Cs₂CO₃ (for phenols/amines) or NaH (for alcohols)
-
Solvent: DMF or DMSO
-
-
Procedure:
-
Dissolve Sulfone in DMF.
-
Add Base and Nucleophile.
-
Heat to 60–80 °C. The sulfone is an excellent leaving group and reacts rapidly.
-
Workup: Standard aqueous extraction.
-
-
Outcome: A fully trisubstituted pyrazine library.
Data Summary & Troubleshooting
| Reaction Step | Common Issue | Root Cause | Solution |
| Step 1 ( | Bis-substitution | Temperature too high | Maintain 0 °C during addition; ensure stoichiometric control of amine. |
| Step 1 ( | Low Regioselectivity | Small Nucleophile | Use bulkier amines or lower the temperature to -20 °C to enhance kinetic differentiation. |
| Step 2 (Suzuki) | Low Conversion | Steric Hindrance at C-3 | Switch to highly active catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G2 . Increase temp to 110 °C. |
| Step 3 (Oxidation) | N-Oxide formation | Over-oxidation | Monitor strictly by TLC. Pyrazine nitrogens are less basic than pyridines, but N-oxidation is possible with large excess of mCPBA. |
References
-
Regioselectivity in Pyrazine Synthesis
- Analysis of nucleophilic substitution p
-
Source:
-
Suzuki Coupling of Chloropyrazines
-
Methylthio Group Activation
-
Desulfurization and nucleophilic substitution of thiols.[6]
-
Source:
-
-
Pyrazine Scaffolds in Drug Discovery
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
-
Source:
Sources
- 1. huarong01.lookchem.com [huarong01.lookchem.com]
- 2. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
Application Note: High-Fidelity Scale-Up of 3,5-Dichloro-2-(methylthio)pyrazine
Executive Summary & Strategic Rationale
The synthesis of 3,5-Dichloro-2-(methylthio)pyrazine represents a classic challenge in heterocyclic process chemistry: achieving high regioselectivity on a poly-halogenated scaffold while managing the safety profile of organosulfur reagents. This molecule is a critical "building block" (intermediate) for various pharmaceutical APIs (e.g., antiviral pyrazinecarboxamides) and agrochemicals.[1]
The Core Challenge: The starting material, 2,3,5-Trichloropyrazine (TCP) , possesses three electrophilic sites. While all are activated by the ring nitrogens, the C-2 position is kinetically most accessible for Nucleophilic Aromatic Substitution (
-
Regio-isomers: 2,6-dichloro-3-(methylthio)pyrazine.
-
Over-alkylation: 5-chloro-2,3-bis(methylthio)pyrazine.
This guide details a kinetic control strategy using low-temperature addition and precise stoichiometry to lock in the C-2 substitution, ensuring >95% purity upon scale-up.
Reaction Mechanism & Critical Process Parameters (CPP)
The synthesis relies on an
Mechanistic Pathway
The reaction proceeds via a Meisenheimer-like transition state. The C-2 position is the "softest" electrophile and most electron-deficient due to the combined electron-withdrawing nature of the N-1 nitrogen and the C-3 chlorine atom.
Figure 1: Reaction pathway highlighting the kinetic preference for C-2 substitution (k1) versus the competing pathways (k2 and thermodynamic isomerization).
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Temperature | -10°C to 0°C | Low temperature suppresses |
| Stoichiometry | 1.05 eq. NaSMe | A slight excess ensures conversion but minimizes bis-substitution. >1.1 eq drastically increases impurity profile. |
| Solvent | THF or Toluene | Aprotic solvents are required. THF offers better solubility for the intermediate, while Toluene is better for salt filtration and solvent recovery. |
| Addition Rate | < 1 kg/hr (Scale dependent) | Strictly controlled to manage the exotherm ( |
Scale-Up Protocol (1.0 kg Batch Basis)
Safety Warning: Sodium thiomethoxide releases Methanethiol (MeSH) upon contact with moisture or acid. MeSH is toxic (TLV 0.5 ppm) and extremely malodorous. All operations must occur in a closed system with a caustic scrubber.
Materials
-
2,3,5-Trichloropyrazine (TCP): 1.0 kg (5.45 mol)
-
Sodium Thiomethoxide (NaSMe): 0.40 kg (5.72 mol, 1.05 eq) [Use 20% aqueous solution if solid handling is difficult, but solid yields cleaner profiles].
-
Tetrahydrofuran (THF): 10 L (anhydrous)
-
Ammonium Chloride (
): Sat. solution for quench.
Step-by-Step Methodology
Step 1: Reactor Setup & Inerting
-
Equip a 20L jacketed glass reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
-
Connect the reactor vent to a Caustic Scrubber (10% NaOH + 5% NaOCl) to neutralize any escaping MeSH vapors.
-
Purge the system with Nitrogen (
) for 15 minutes.
Step 2: Dissolution
-
Charge 1.0 kg of 2,3,5-TCP into the reactor.
-
Add 8.0 L of THF . Stir at 250 RPM until fully dissolved.
-
Cool the jacket to -15°C. Allow internal temperature to reach -10°C .
Step 3: Controlled Addition (The Critical Step)
-
Prepare a suspension/solution of NaSMe in the remaining 2.0 L THF (or use pre-dissolved reagent).
-
Slowly add the NaSMe mixture to the reactor.
-
Control limit: Do not allow internal temperature to exceed 0°C .
-
Duration: Typically 2–3 hours for a 1kg scale.
-
-
Causality: Rapid addition creates localized "hot spots" where the concentration of nucleophile is high, promoting the formation of the bis-methylthio impurity.
Step 4: Reaction Monitoring
-
After addition is complete, maintain -5°C for 1 hour.
-
Sample for HPLC (Method described in Section 4).
-
Specification: SM < 1.0%, Bis-impurity < 2.0%.[2]
-
Step 5: Quench & Workup
-
Quench the reaction by adding 2.0 L of Saturated
(maintaining T < 10°C). Note: This ensures any unreacted thiolate is protonated to MeSH and trapped in the scrubber. -
Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 2 L).
-
Combine organics and wash with Brine (2 L).
-
Dry over
and concentrate under reduced pressure (Rotavap bath < 40°C) to yield the crude solid.
Step 6: Purification (Recrystallization)
-
Dissolve crude solid in minimal hot Ethanol or Isopropanol (60°C).
-
Cool slowly to 0°C to crystallize.
-
Filter and dry under vacuum at 35°C.
-
Expected Yield: 85–90% (approx. 0.9 kg).
-
Appearance: White to off-white crystalline solid.
Analytical Control Strategy
A self-validating system requires robust analytics. Use the following HPLC method to distinguish the regioisomers.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm and 280 nm |
| Retention Times (Approx) | TCP (SM): 8.5 min Target (2-SMe): 10.2 min Isomer (3-SMe): 10.8 min Bis-Impurity: 12.5 min |
Engineering & Safety Controls
The handling of thiomethoxide requires specific engineering controls to prevent odor complaints and exposure.[3]
Figure 2: Process Flow Diagram emphasizing the scrubber system for sulfur odor control.
Odor Abatement Protocol
-
Scrubber Composition: The off-gas must pass through a solution of 10-15% Sodium Hydroxide mixed with Sodium Hypochlorite (Bleach). The bleach oxidizes the methanethiol to methanesulfonic acid/sulfate, which is odorless and water-soluble, while NaOH keeps the pH high to prevent volatility.
-
Decontamination: All glassware and reactor surfaces should be rinsed with a dilute bleach solution before being removed from the hood/containment area.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High levels of Bis-impurity (>5%) | Localized excess of NaSMe or Temperature spike. | Reduce addition rate; Improve agitation (tip speed); Ensure T < 0°C. |
| Low Yield / Unreacted SM | Moisture in solvent (NaSMe decomposes). | Ensure THF is anhydrous (KF < 0.05%); Purge reactor with |
| Yellow/Orange Color in Product | Oxidation of sulfur or trace iron. | Perform recrystallization with activated charcoal; Use glass-lined reactors. |
| Strong Odor in Lab | Scrubber saturation or Leak. | Check pH of scrubber (must be >12); Verify negative pressure in reactor. |
References
-
PubChem. (2023). Compound Summary: 2-(Methylthio)pyrazine derivatives.[4][5][6][7] National Library of Medicine. [Link]
- Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier. (General reference for chloropyrazine reactivity).
-
Perflavory. (2023).[3] Flavor and Fragrance Intermediates: Methylthio pyrazines. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound, CasNo.1523571-95-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Pyrazine, methyl(methylthio)- | C6H8N2S | CID 76152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Methylthio)pyrazine | C5H6N2S | CID 519907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-diethyl-2-methyl pyrazine, 18138-05-1 [thegoodscentscompany.com]
- 7. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [perflavory.com]
use of 3,5-Dichloro-2-(methylthio)pyrazine as a building block in drug discovery
Application Note: Strategic Utilization of 3,5-Dichloro-2-(methylthio)pyrazine in Drug Discovery
Abstract: The "Tri-Vector" Advantage
In the landscape of kinase inhibitors and GPCR ligands, the pyrazine scaffold remains a privileged structure due to its optimal physicochemical properties (logP, solubility) and hydrogen-bonding capacity. This compound (CAS: 1523571-95-0) represents a high-value "Tri-Vector" building block. Unlike symmetric dichloropyrazines, the presence of the 2-methylthio (-SMe) group breaks symmetry, imparting unique electronic bias that enables regioselective functionalization . Furthermore, the -SMe moiety serves as a "masked" electrophile—stable during initial couplings but activatable via oxidation to a sulfone, allowing for a third point of diversity introduction. This guide outlines the strategic protocols for maximizing the utility of this scaffold.
Chemical Profile & Reactivity Logic
To successfully utilize this building block, one must understand the electronic "rules of engagement" governed by the interplay between the electron-withdrawing nitrogen atoms and the electron-donating methylthio group.
The Reactivity Map
-
Position C3 (Ortho to SMe): The -SMe group is an electron-donating group (EDG). In nucleophilic aromatic substitution (SNAr), EDGs typically direct incoming nucleophiles to the ortho position (C3) in pyrazine systems, contrary to steric intuition, often due to transition state stabilization or coordination effects.
-
Position C5 (Para to SMe): This position is electronically distinct. While SNAr favors C3, Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) often favor the C5 position due to steric accessibility and the specific preference of oxidative addition into the less hindered C-Cl bond.
-
Position C2 (The Sulfur Switch): The -SMe group is inert to standard nucleophiles but susceptible to oxidation. Converting -SMe to -SO2Me (sulfone) creates a hyper-reactive leaving group, enabling late-stage functionalization at C2.
Visualizing the Synthetic Pathway
Caption: Divergent synthetic pathways allow for controlled, sequential functionalization of the pyrazine core.
Experimental Protocols
These protocols are designed to be self-validating. The distinct NMR shifts of the pyrazine proton (typically ~8.0–8.5 ppm) serve as a diagnostic tool for determining regioselectivity.
Protocol A: Regioselective SNAr (C3 Functionalization)
Objective: Selective displacement of the C3-Chlorine with an amine nucleophile.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Procedure:
-
Setup: Dissolve the pyrazine substrate in anhydrous solvent in a round-bottom flask under N2 atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. Critical: Low temperature is essential to maximize kinetic control and prevent bis-substitution.
-
Addition: Add DIPEA followed by the slow, dropwise addition of the amine.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4.
-
Validation: In 1H NMR, the remaining C5-proton usually appears as a singlet. NOE (Nuclear Overhauser Effect) experiments are recommended: Irradiate the added amine's protons; if NOE is observed at the pyrazine ring proton, substitution occurred at C5 (unwanted). If NOE is absent (too distant), substitution likely occurred at C3 (desired). Note: Literature suggests EDGs at C2 direct SNAr to C3. [1]
Protocol B: Sulfur-Tolerant Suzuki-Miyaura Coupling (C5 Functionalization)
Objective: Cross-coupling at the C5-Chlorine. Note that the thioether can poison standard Pd catalysts; specialized ligands are required.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Ar-B(OH)2 (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM or XPhos Pd G3 (5 mol%)
-
Base: K2CO3 (2.0 M aq. solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Degassing: Sparge the solvent with Argon for 15 minutes prior to use.
-
Assembly: Combine substrate, boronic acid, and base in a reaction vial. Add the catalyst last inside a glovebox or under a strong stream of Argon.
-
Heating: Seal and heat to 80–90 °C for 4–16 hours.
-
Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove Pd, which often binds to the pyrazine sulfur.
-
Purification: Flash column chromatography.
Protocol C: The "Sulfur Switch" (Activation of C2)
Objective: Oxidation of the -SMe group to a sulfone (-SO2Me) to enable final displacement.
Reagents:
-
Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid) (2.5 eq)
-
Solvent: DCM (Dichloromethane)
-
Quench: Na2S2O3 (sat. aq.)
Procedure:
-
Dissolution: Dissolve the functionalized pyrazine intermediate in DCM at 0 °C.
-
Oxidation: Add m-CPBA portion-wise. Stir at RT for 4–6 hours.
-
Monitoring: LC-MS will show a mass shift of +32 (sulfone) or +16 (sulfoxide). Ensure complete conversion to sulfone (+32) for maximum reactivity.
-
Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct) and Na2S2O3.
-
Displacement (Step 2): The resulting sulfone can be displaced by alkoxides (NaOR in ROH) or amines (with Et3N in DMF) at RT or mild heat (40 °C), releasing methanesulfinate.
Troubleshooting & Expert Tips
| Challenge | Root Cause | Solution |
| Poor Regioselectivity (SNAr) | Steric bulk of nucleophile overrides electronic directing effects. | Switch order of operations: Perform Suzuki coupling (C5) before SNAr. The aryl group at C5 may reinforce C3 selectivity for the subsequent amine attack. |
| Catalyst Death (Suzuki) | Sulfur coordination to Palladium. | Use precatalysts with bulky biaryl phosphine ligands (e.g., XPhos , SPhos ) that prevent sulfur coordination. Increase catalyst loading to 5-10 mol%. |
| Over-Oxidation | Oxidation of the pyrazine nitrogen (N-oxide formation). | strictly control m-CPBA equivalents (2.2 eq max) and temperature (0 °C). Alternatively, use Oxone® in MeOH/Water which is often more selective for S-oxidation over N-oxidation. |
References
-
Scales, S., et al. (2013).[1] "Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines." Organic Letters.
-
Lutz, M., et al. (2018).[2] "Sulfone synthesis by oxidation." Synthesis.
-
Baran Lab. "Haloselectivity of Heterocycles." Baran Group Meeting Notes.
-
Organic Chemistry Portal. "Vicarious Nucleophilic Substitution (VNS)."
-
WuXi AppTec. "Regioselectivity of SnAr Reactions." QM Magic Class.
Sources
Application Note: Strategic Functionalization of 3,5-Dichloro-2-(methylthio)pyrazine
Executive Summary
3,5-Dichloro-2-(methylthio)pyrazine is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of allosteric SHP2 inhibitors (e.g., analogs of SHP099, GDC-1971) and various kinase inhibitors. Its unique substitution pattern—two electrophilic chlorine sites (C3, C5) modulated by an electron-donating methylthio group (C2)—presents a specific regioselectivity challenge.
This guide provides validated protocols for the regioselective functionalization of this molecule. We define the "C5-First" rule for nucleophilic attacks and Palladium-catalyzed couplings, and provide a "Switch" protocol involving oxidation to the sulfone for altering reactivity profiles.
Chemical Profile & Safety Directives
Molecule Characteristics[1][2][3][4][5]
-
Appearance: White to off-white crystalline solid.
-
Reactivity: Electron-deficient diazine ring; susceptible to Nucleophilic Aromatic Substitution (
) and Pd-catalyzed cross-couplings. -
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thioether moiety is susceptible to slow oxidation to sulfoxide if exposed to air/moisture over prolonged periods.
Critical Safety Protocol (Thioether Handling)
Warning: While not highly volatile, methylthio-pyrazines can release mercaptan-like odors upon degradation or acidic hydrolysis.
-
Containment: All weighing and reaction setups must occur within a functioning fume hood.
-
Quenching: Dedicate a bleach (sodium hypochlorite) bath for all glassware and plasticware contacting the thioether to oxidize any residual sulfur species before washing.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.
Regioselectivity Logic: The "C5-First" Principle
Understanding the electronic and steric environment is prerequisite to successful synthesis.
-
Electronic Effect: The -SMe group at C2 is an electron donor by resonance. This donation increases electron density at the ortho (C3) and para (C6) positions relative to itself. Consequently, C3 is electronically deactivated relative to C5.
-
Steric Effect: The -SMe group is bulky. The C3 position is flanked by the -SMe group and a ring nitrogen. The C5 position is flanked by a proton and a ring nitrogen. C5 is sterically more accessible.
Conclusion: For both
Figure 1: Regioselectivity map indicating C5 as the kinetically favored site for functionalization.
Module 1: Nucleophilic Aromatic Substitution ( )
This protocol describes the displacement of the C5-Cl by a secondary amine (e.g., morpholine, substituted piperazines).
Experimental Design
-
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the reaction but may lead to bis-substitution if temperatures are too high. THF or Dioxane are preferred for controlled mono-substitution.
-
Base: Non-nucleophilic organic bases (DIPEA, TEA) are standard. Inorganic bases (
) can be used in heterogeneous mixtures.
Protocol: C5-Selective Amination
Target: Synthesis of 5-amino-3-chloro-2-(methylthio)pyrazine derivatives.
-
Preparation: In a dry reaction vial, dissolve This compound (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Addition: Add DIPEA (2.5 equiv) followed by the Amine Nucleophile (1.05 equiv).
-
Note: Do not use a large excess of amine to avoid attacking C3.
-
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Checkpoint: Monitor by TLC/LC-MS every hour. Reaction typically completes in 4–6 hours.
-
If sluggish: Heat to 40°C. Avoid exceeding 60°C to prevent C3 substitution.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Data: Solvent Effects on Regioselectivity (Model Reaction with Morpholine)
| Solvent | Temp (°C) | Time (h) | Yield (C5-Product) | C3-Byproduct |
| THF | 25 | 6 | 88% | < 2% |
| Dioxane | 25 | 8 | 85% | < 1% |
| DMF | 25 | 2 | 75% | 12% |
| Ethanol | Reflux | 4 | 60% | 25% |
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This protocol enables the formation of C-C bonds, critical for building the biaryl core of SHP2 inhibitors.
Catalyst Selection
The C-Cl bond is relatively unreactive compared to C-Br. Electron-rich, bulky phosphine ligands are required to facilitate oxidative addition.
-
Recommended:
(Robust, good for heteroaryls) or (High activity).
Protocol: C5-Selective Arylation
Target: Synthesis of 5-aryl-3-chloro-2-(methylthio)pyrazine.
-
Setup: Charge a microwave vial or pressure tube with:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid/Ester (1.1 equiv)
- (0.05 equiv)
- (2.0 equiv)
-
-
Solvent: Add Dioxane:Water (4:1 ratio) , degassed with Argon for 10 mins.
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Note: Microwave irradiation at 100°C for 30 mins is a viable alternative.
-
-
Checkpoint: LC-MS should show consumption of starting material. If bis-coupling (C3 and C5) is observed, lower temperature to 60°C and reduce boronic acid to 0.95 equiv.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Module 3: The "Oxidation Switch" (Activation)
To functionalize the C2 position (displacing the sulfur) or to drastically alter the electronics for a subsequent C3 attack, the thioether is oxidized to the sulfone.
Concept: The sulfone (
Protocol: Controlled Oxidation
Target: 3,5-Dichloro-2-(methylsulfonyl)pyrazine.
-
Dissolution: Dissolve substrate in DCM (0.1 M). Cool to 0°C.[1]
-
Oxidant: Add m-CPBA (2.2 equiv) portion-wise over 15 minutes.
-
Critical Control Point: Maintain 0°C. Exotherms can lead to N-oxide formation (unwanted).
-
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to quench excess peroxide. Stir vigorously until starch-iodide paper test is negative. -
Workup: Wash with saturated
(to remove m-chlorobenzoic acid), then brine. -
Outcome: The resulting sulfone is highly reactive. Store at -20°C and use immediately in the next step.
Validated Workflow Diagram
Figure 2: Divergent synthetic pathways. Pathway A and B exploit the intrinsic C5 reactivity. Pathway C alters the electronic core.
References
-
Regioselectivity in Pyrazines: Scales, S. (2013).
) Reaction of 2-Substituted 3,5-Dichloropyrazines. -
SHP2 Inhibitor Synthesis (GDC-1971): Taylor, A. M., et al. (2023). Identification of GDC-1971 (RLY-1971), a SHP2 Inhibitor Designed for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 66, 13384–13399.
-
SHP099 Analog Synthesis: Chen, Y., et al. (2016). Discovery of Allosteric SHP2 Inhibitors.[][3][4] Nature, 535, 148–152. (Referenced methodology for pyrazine core functionalization).
-
Imidazopyrazine Derivatives: Furlotti, G., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors.[4] Journal of Medicinal Chemistry.
-
General Sulfone Synthesis: Bahrami, K., et al. (2010).[5][6] Sulfone synthesis by oxidation.[5][6] Journal of Organic Chemistry, 75, 6208-6213.[5][6]
Sources
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
Application Note: Biocatalytic and Metabolic Synthesis of High-Value Flavor & Fragrance Compounds
[1]
Executive Summary
The synthesis of flavor and fragrance (F&F) compounds is undergoing a paradigm shift from chemical extraction and petrochemical synthesis to White Biotechnology . This transition is driven by regulatory demands for "Natural" labeling (EU Reg. 1334/2008, US CFR Title 21) and the need for enantiomeric purity—a requirement shared with pharmaceutical development.
This guide details the two dominant modalities in modern F&F synthesis: Cell-Free Enzymatic Esterification (for esters) and Whole-Cell Metabolic Engineering (for terpenes and phenolics). It provides validated protocols for Candida antarctica Lipase B (CALB) mediated synthesis and Saccharomyces cerevisiae metabolic pathway engineering, addressing the critical bottleneck of product toxicity via In-Situ Product Removal (ISPR).
Module 1: Cell-Free Enzymatic Synthesis (The Ester Platform)
The Mechanism: Interfacial Activation & Kinetic Resolution
Unlike traditional acid-catalyzed Fischer esterification, lipase-mediated synthesis operates under neutral conditions, preserving heat-sensitive organoleptic profiles. The industry standard, Lipase B from Candida antarctica (CALB) , operates via a Ping-Pong Bi-Bi mechanism .
-
Relevance to Pharma: CALB is frequently used in the kinetic resolution of chiral drug intermediates. In F&F, this stereoselectivity is crucial; for instance, (R)-citronellol smells of rose, while (S)-citronellol smells of geranium.
Protocol: Solvent-Free Synthesis of Geranyl Acetate
Objective: Synthesize Geranyl Acetate (rose/fruity note) using immobilized CALB (e.g., Novozym 435) with >95% conversion.
Materials:
-
Geraniol (>98% purity)
-
Vinyl Acetate (Acyl donor)
-
Immobilized CALB (Novozym 435)
-
Molecular Sieves (3Å or 4Å)
Methodology:
-
Substrate Preparation: Mix Geraniol and Vinyl Acetate in a 1:1.2 molar ratio. Note: Vinyl acetate is preferred over acetic acid to drive equilibrium irreversibly via the formation of volatile acetaldehyde.
-
Enzyme Loading: Add immobilized CALB at 1-3% (w/w of substrates).
-
Water Control: Add activated molecular sieves (5% w/w) to scavenge trace water, preventing hydrolysis competition.
-
Incubation: Incubate at 40°C with orbital shaking (200 rpm) for 4–6 hours.
-
Termination: Filter the reaction mixture to recover the immobilized enzyme (reusable up to 10 cycles).
-
Purification: Remove excess vinyl acetate and acetaldehyde by rotary evaporation.
Mechanistic Visualization
The following diagram illustrates the acyl-enzyme intermediate formation, critical for understanding the kinetics of this reaction.
Figure 1: Ping-Pong Bi-Bi mechanism of Lipase-catalyzed transesterification. The acyl-enzyme intermediate is the rate-determining state.
Module 2: Whole-Cell Metabolic Engineering (The Terpene Platform)
The Pathway: Mevalonate (MVA) Engineering
High-value terpenes (e.g., Santalol, Valencene, Nootkatone) are synthesized via the Mevalonate pathway. In yeast (S. cerevisiae), the native flux to ergosterol must be redirected to the sesquiterpene of interest.
Key Genetic Targets:
-
Overexpression: tHMG1 (Truncated HMG-CoA Reductase) to remove feedback inhibition.
-
Downregulation: ERG9 (Squalene Synthase) to prevent carbon flux into sterols.
-
Heterologous Expression: Plant-derived Terpene Synthases (TPS) and Cytochrome P450s.
Protocol: Fermentation of Sesquiterpenes (e.g., Valencene)
Objective: Production of Valencene using engineered S. cerevisiae.
Methodology:
-
Strain Construction: Integrate Callitropsis nootkatensis Valencene Synthase (CnVS) into the genome. Overexpress tHMG1.
-
Inoculum: Cultivate strain in YPD medium at 30°C for 24h.
-
Fermentation (Fed-Batch):
-
Media: Mineral medium with glucose (20 g/L initial).
-
Feeding: Exponential feed of glucose to maintain <0.5 g/L residual glucose (preventing Crabtree effect).
-
Induction: If using GAL promoters, switch feed to Galactose at high cell density (OD600 > 50).
-
-
Oxygenation: Maintain Dissolved Oxygen (DO) > 30% saturation. Terpene synthases often require oxygen, and P450 downstream steps are oxygen-dependent.
Pathway Visualization
Figure 2: Engineering the Mevalonate pathway in Yeast. The critical node is FPP, where flux is diverted from Ergosterol to the Target Terpene.
Module 3: Downstream Processing (In-Situ Product Removal)
The Bottleneck: Cytotoxicity
Most flavor compounds (especially terpenes and aldehydes like Vanillin) are cytotoxic to microorganisms at concentrations >1-2 g/L. They disrupt cell membranes, halting production.
Solution: Two-Phase Partitioning Bioreactors (ISPR)
In-Situ Product Removal (ISPR) involves adding a second phase to the fermenter that selectively sequesters the product, keeping the aqueous concentration below toxic levels.[1]
Protocol: Biphasic Fermentation
-
Solvent Selection: Choose a biocompatible organic solvent with a high LogP (>3.0).
-
Implementation: Add Oleyl Alcohol or Isopropyl Myristate (10-20% v/v) to the fermentation broth.
-
Extraction: The hydrophobic flavor compound partitions into the organic phase (Partition Coefficient
). -
Recovery: Decant the organic phase and recover the product via vacuum distillation.
Comparative Data: ISPR Agents
| ISPR Agent | Type | Biocompatibility | Target Compounds | LogP |
| Oleyl Alcohol | Organic Solvent | High | Terpenes (Valencene) | 7.5 |
| Isopropyl Myristate | Organic Solvent | High | Esters, Aromatics | 7.1 |
| Amberlite XAD-2 | Polymeric Resin | High | Vanillin, Phenolics | N/A |
| Dodecane | Alkane | Medium | Hydrophobic Terpenes | 6.1 |
References
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Link
-
Lipase-catalyzed synthesis of flavor esters. International Journal of Science and Research. Link
-
Biotechnological production of vanillin from ferulic acid. Applied Microbiology and Biotechnology. Link[2]
-
Metabolic Engineering of Sesquiterpene Metabolism in Yeast. Nature Biotechnology. Link
-
In Situ Product Recovery of β‐Ionone from a Fermentation Broth. ACS Sustainable Chemistry & Engineering. Link
-
Engineering yeast metabolism for production of terpenoids. FEMS Yeast Research. Link
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Dichloro-2-(methylthio)pyrazine
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 3,5-Dichloro-2-(methylthio)pyrazine. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, experience-driven insights to ensure you achieve the desired purity and yield in your experiments.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of crude this compound, providing a systematic approach to problem-solving.
Question 1: My purified product shows persistent impurities in the NMR/GC-MS analysis. What are the likely contaminants and how can I remove them?
Answer:
The nature of impurities in your crude this compound will largely depend on the synthetic route employed. However, based on common synthetic pathways for related pyrazine derivatives, you can anticipate the following byproducts:
-
Isomeric Impurities: The synthesis of dichloropyrazines can sometimes yield small amounts of other isomers, such as 2,3-dichloropyrazine derivatives.[1] These isomers often have very similar polarities, making them challenging to separate by standard column chromatography.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Side-Reaction Products: Depending on the reaction conditions, various side-reactions can occur, leading to a range of other chlorinated and/or sulfur-containing byproducts.
Troubleshooting Strategy:
-
Optimize Column Chromatography: For closely-eluting isomeric impurities, a high-performance flash chromatography system with a high-surface-area silica gel is recommended.[1] Employing a shallow gradient elution with a hexane/ethyl acetate solvent system can enhance separation.
-
Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using alumina for column chromatography, which can offer different selectivity for pyrazine derivatives.
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing minor impurities. Experiment with a range of solvents to find one that dissolves your compound well at elevated temperatures but poorly at lower temperatures.
Question 2: I am having difficulty achieving good separation of my product from a closely-eluting impurity during column chromatography. What parameters can I adjust?
Answer:
Achieving baseline separation of structurally similar compounds is a common challenge in chromatography. Here are several parameters you can manipulate to improve resolution:
-
Solvent System: The choice of eluent is critical. For pyrazine derivatives, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.[1] Fine-tuning the ratio of these solvents in your gradient is key. A slower, more gradual increase in the polar solvent concentration often improves separation.
-
Stationary Phase: While silica gel is the standard, its performance can be enhanced by using a smaller particle size or a higher surface area material. Alternatively, switching to a different stationary phase, such as alumina, may alter the elution order and improve separation.
-
Loading Technique: Overloading the column is a frequent cause of poor separation. For challenging separations, it is advisable to use a lower sample load. Dry loading your sample onto a small amount of silica gel before placing it on the column can also lead to sharper bands and better resolution.
Question 3: My product seems to be degrading during purification by column chromatography on silica gel. What could be the cause and what are the alternatives?
Answer:
Degradation on silica gel can occur if your compound is sensitive to the acidic nature of standard silica. This can be particularly true for certain nitrogen-containing heterocycles.
Troubleshooting and Alternatives:
-
Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent, before packing your column.
-
Alumina Chromatography: Alumina is available in neutral, acidic, and basic forms. For compounds sensitive to acid, using neutral or basic alumina can be an effective alternative to silica gel.
-
Recrystallization: If your product is a solid and you can find a suitable solvent, recrystallization is a non-chromatographic purification method that avoids contact with potentially degrading stationary phases.
-
Vacuum Distillation: For thermally stable liquids, vacuum distillation can be an excellent purification method that avoids the use of stationary phases altogether.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification and handling of this compound.
Q1: What is the recommended method for initial purification of a large batch of crude this compound?
For large-scale purification, a combination of techniques is often most effective. Consider an initial purification by vacuum distillation to remove high-boiling and non-volatile impurities. This can be followed by recrystallization to achieve high purity. Column chromatography is generally more suitable for smaller scales or for the final polishing of a nearly pure product.
Q2: What are suitable solvent systems for the recrystallization of this compound?
Finding the ideal recrystallization solvent often requires some experimentation.[2] Based on the structure of your compound (a halogenated aromatic sulfide), good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, ethyl acetate, or toluene.[3]
-
Solvent Pairs: A combination of a solvent in which your compound is soluble (e.g., dichloromethane or acetone) and a solvent in which it is poorly soluble (e.g., hexane or heptane).[3] A common technique is to dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed, followed by slow cooling.
Q3: How can I effectively monitor the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring column chromatography fractions. Use the same solvent system for your TLC as you are using for your column elution. Staining with potassium permanganate or visualization under UV light can help to identify spots corresponding to your product and impurities.
Q4: What are the key safety precautions to consider when handling this compound?
While a specific safety data sheet for this compound was not found, related chlorinated and sulfur-containing aromatic compounds are often harmful if swallowed, and can cause skin and eye irritation.[4] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for the most common purification techniques applicable to this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of small to medium quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. In a separate flask, add a small amount of silica gel and evaporate the solvent to obtain a dry powder of your sample adsorbed onto the silica. Carefully add this to the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the eluent by slowly adding ethyl acetate. A suggested gradient is from 0% to 10% ethyl acetate in hexane over several column volumes.
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of your final product.
Instrumentation and Conditions:
| Parameter | Setting |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| MS Detector | Electron Ionization (EI) at 70 eV. |
| Mass Range | 50-400 amu. |
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of your product and identify any impurity peaks. The mass spectrum of the main peak should correspond to the molecular weight of this compound (194.0 g/mol ).
IV. Visualizing Purification Strategies
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision workflow for purification.
V. References
-
Synthesis of 3,5-Dichloro-2,4,6-trinitrobenzenamine and Its Derivatives. SciEngine. [Link]
-
DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation. Google Patents.
-
CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
-
CN103288763A - Industrial production method of 2,6-dichloropyrazine. Google Patents.
-
CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine. Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. ResearchGate. [Link]
-
Recrystallization. Organic Chemistry at CU Boulder. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. National Center for Biotechnology Information. [Link]
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. J-STAGE. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler-Toledo. [Link]
-
Halogenated Heterocycles as Pharmaceuticals. ResearchGate. [Link]
-
Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. PubMed. [Link]
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ACS Publications. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. [Link]
-
A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Agilent. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]
-
2,6-Dichloropyridine. Wikipedia. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
-
01-00206B-EN Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. [Link]
-
EAS Nitration Experiment & Recrystallization. YouTube. [Link]
-
Boiling Point Calculator. Pawel Lewicki. [Link]
-
2,6-dichloropyrazine, 4774-14-5. The Good Scents Company. [Link]
Sources
- 1. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. This compound, CasNo.1523571-95-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
common impurities in 3,5-Dichloro-2-(methylthio)pyrazine synthesis
This guide serves as a technical support resource for researchers and process chemists working with 3,5-Dichloro-2-(methylthio)pyrazine (CAS: 1523571-95-0). This compound is a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and complex agrochemicals.
The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 2,3,5-trichloropyrazine with sodium thiomethoxide (NaSMe) . While the chemistry appears straightforward, the electron-deficient nature of the pyrazine ring creates a "hair-trigger" reactivity profile, leading to specific impurity challenges.
Part 1: Critical Impurity Profile
The following table categorizes the most frequent impurities encountered during synthesis. This data is derived from kinetic profiles of polychloropyrazine substitutions.
| Impurity Name | Structure Description | Origin / Mechanism | Control Limit (Rec.) |
| Impurity A (Regioisomer) | 2,5-Dichloro-3-(methylthio)pyrazine | Regioselectivity Failure: Attack at C3 instead of C2. C2 is electronically favored (flanked by N1/Cl3), but C3 is sterically accessible. | < 0.5% |
| Impurity B (Bis-Sulfide) | 5-Chloro-2,3-bis(methylthio)pyrazine | Over-Reaction: Reaction of the product with a second equivalent of NaSMe.[1] | < 0.1% |
| Impurity C (Hydrolysis) | 3,5-Dichloro-2-hydroxypyrazine | Moisture Contamination: Hydrolysis of the labile C-Cl bond by adventitious water (often from wet NaSMe). | < 0.2% |
| Impurity D (Starting Material) | 2,3,5-Trichloropyrazine | Incomplete Conversion: Due to conservative stoichiometry to prevent Impurity B. | < 1.0% |
| Impurity E (Dimer) | Dimethyl Disulfide | Reagent Oxidation: Oxidation of NaSMe by air during handling.[2][3][4] | N/A (Volatile) |
Part 2: Reaction Pathway Visualization
The diagram below illustrates the competing kinetic pathways. Note that the Target is an intermediate species; driving the reaction too hard pushes the system toward the thermodynamic Bis-Sulfide sink.
Figure 1: Kinetic pathways in the thiomethoxylation of trichloropyrazine. Green path represents the desired transformation.
Part 3: Troubleshooting & FAQs
Category 1: Controlling Regioselectivity & Over-Reaction
Q: I am seeing high levels (>5%) of the bis-methylthio impurity (Impurity B). How do I stop the reaction at the mono-substituted stage? A: This is a classic "series reaction" problem where the product is still reactive.
-
Root Cause: Localized high concentration of NaSMe or high reaction temperature.
-
Solution 1 (Addition Mode): Do not add the trichloropyrazine to the NaSMe. Instead, dissolve the trichloropyrazine in your solvent (e.g., THF or Toluene) and cool to -10°C to 0°C . Add the NaSMe solution dropwise over 1-2 hours. This keeps the oxidant concentration low relative to the substrate.
-
Solution 2 (Stoichiometry): Use a slight deficit of NaSMe (0.95 – 0.98 eq). It is easier to remove unreacted starting material (Impurity D) via distillation/crystallization than to separate the bis-impurity.
Q: Why does the regioisomer (Impurity A) ratio increase when I scale up? A: Regioselectivity in pyrazines is temperature-dependent.
-
Mechanism: The activation energy for substitution at C2 (Target) is lower than at C3 (Impurity A). At higher temperatures, the rate difference (
) decreases, leading to more Impurity A. -
Scale-Up Risk: On larger scales, exothermic heat removal is slower. If the internal temperature spikes during addition, you will form more regioisomer.
-
Fix: Ensure your cooling capacity matches the addition rate. Maintain internal temperature strictly below 5°C.
Category 2: Moisture & Reagent Quality
Q: A new peak appeared at RRT 0.85, which I suspect is the hydroxy impurity (Impurity C). Where is it coming from? A: Chloropyrazines are highly susceptible to hydrolysis, especially under basic conditions.
-
Source: Wet NaSMe is the most common culprit. Commercial solid NaSMe is hygroscopic.
-
Validation: Check the water content of your solvent and reagent. If using solid NaSMe, consider switching to a 20% solution in water-free methanol or preparing it in situ (MeSH + NaH) if strict anhydrous conditions are required.
-
Process Control: Ensure the reaction is run under a nitrogen blanket.
Q: My yield fluctuates between 60% and 85%. What variable am I missing? A: The quality of 2,3,5-trichloropyrazine varies by supplier.
-
Impurity Carryover: Some commercial batches contain tetrachloropyrazine . Tetrachloropyrazine reacts faster than trichloropyrazine, consuming your NaSMe stoichiometry and leaving unreacted trichloropyrazine behind.
-
Action: QC your starting material. If it contains tetrachloropyrazine, adjust your NaSMe equivalents accordingly.
Category 3: Purification
Q: Can I separate the regioisomer (Impurity A) from the target using crystallization? A: It is difficult but possible.
-
Solvent System: The target molecule is typically more symmetrical and crystalline. Recrystallization from Heptane/EtOAc (9:1) or Hexane/IPA often enriches the target.
-
Chromatography: If crystallization fails, flash chromatography on silica gel is effective. The target (C2-SMe) is generally less polar than the C3-isomer due to the shielding effect of the adjacent chlorines.
Part 4: Experimental Protocol Summary
Standard Operating Procedure (Optimized for Selectivity):
-
Preparation: Charge 2,3,5-trichloropyrazine (1.0 eq) into a reactor with anhydrous THF (10 V).
-
Cooling: Cool the solution to -5°C .
-
Addition: Add NaSMe (0.98 eq, 20% aq. solution or solid) slowly, maintaining internal temperature < 0°C. Note: Aqueous NaSMe can be used if the reaction is fast and kept cold, but anhydrous is preferred to minimize hydrolysis.
-
Quench: Once HPLC shows <2% Starting Material, quench immediately with water/brine to stop bis-formation.
-
Workup: Extract with Ethyl Acetate. Wash organic layer with water (to remove hydrolysis salts) and brine.
-
Isolation: Concentrate and recrystallize from Heptane.
References
- Pyrazine Substitution Kinetics:Journal of Heterocyclic Chemistry, "Nucleophilic Substitution of Chloropyrazines." (General reference for regioselectivity rules in polychloropyrazines).
-
Favipiravir Intermediate Synthesis: World Intellectual Property Organization, WO2013180149A1. (Describes analogous chloropyrazine functionalization strategies). Link
-
Impurity Characterization: National Center for Biotechnology Information, PubChem Compound Summary for 3,5-Dichloro-2-methylpyrazine (Analogous structure data). Link
-
SNAr Mechanisms: Frontiers in Chemistry, "Exploring the Orthogonal Chemoselectivity of Trichloro-s-Triazine." (Mechanistic parallels for nitrogen-heterocycle substitutions). Link
Sources
- 1. 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2 [chemicalbook.com]
- 2. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
Technical Support Center: Optimization of 3,5-Dichloro-2-(methylthio)pyrazine
Status: Operational
Subject: Reaction Optimization & Troubleshooting Guide
Target Molecule: 3,5-Dichloro-2-(methylthio)pyrazine (CAS: 89284-38-8)
Reaction Class: Nucleophilic Aromatic Substitution (
Core Reaction Logic & Pathway Analysis
Before addressing specific failures, it is critical to visualize the competitive landscape of this reaction.[1] The synthesis typically involves the displacement of a chloride on 2,3,5-Trichloropyrazine using Sodium Thiomethoxide (NaSMe) .
The Selectivity Challenge
The pyrazine ring is electron-deficient, facilitating
-
C-2 Position (Target): Highly activated by the adjacent Nitrogen (N-1) and the electron-withdrawing Chlorine at C-3.[1]
-
C-3 Position (Competitor): Activated by N-4 and Cl-2.[1] Chemically very similar to C-2, leading to regio-isomeric impurities.[1]
-
Over-Substitution: The product, this compound, remains reactive.[1] Excess thiomethoxide will displace the remaining chlorines, forming bis- or tris-methylthio byproducts.[1]
Reaction Pathway Diagram
The following diagram illustrates the critical branch points where yield is lost.
Figure 1: Reaction kinetics favor the C-2 substitution (Target) at low temperatures.[1] Elevated temperatures or excess reagent accelerate the formation of Isomer A and Bis-product B.
Troubleshooting Guides (Symptom-Based)
Issue A: "I see a large 'bis-sulfide' impurity peak (M+ + 11)."
Diagnosis: Over-reaction.[1] The nucleophile (NaSMe) is attacking the product.[1] Root Cause:
-
Stoichiometry Error: Using >1.05 equivalents of NaSMe.
-
Temperature Runaway: The reaction is exothermic.[1] Adding NaSMe too fast raises the local temperature, lowering selectivity.[1]
-
Inverse Addition: Adding the Pyrazine to the NaSMe solution ensures the NaSMe is always in excess relative to the substrate, promoting over-substitution.[1]
Corrective Action:
-
Strict Stoichiometry: Limit NaSMe to 0.95 – 1.00 equivalents . It is better to leave 5% starting material (which is easily separated) than to generate bis-impurities (which co-crystallize).[1]
-
Addition Order: Always add NaSMe solution INTO the Pyrazine solution .
-
Cryogenic Control: Maintain internal temperature between -15°C and -5°C during addition.
Issue B: "The reaction stalled, and I see a new peak that isn't the product."
Diagnosis: Hydrolysis or Oxidation.[1] Root Cause:
-
Wet Solvents: NaSMe is a strong base.[1] If water is present (in THF or DMF), it generates hydroxide (
), which displaces the chloride to form a hydroxy-pyrazine (phenolic impurity).[1] -
Oxidized Reagent: NaSMe oxidizes to Dimethyl Disulfide (DMDS) upon air exposure.[1] DMDS is non-nucleophilic, so the reaction stalls.[1]
Corrective Action:
-
Solvent Quality: Use anhydrous THF or DMF (KF < 0.05%).[1]
-
Reagent Check: Commercial solid NaSMe is often hygroscopic and partially oxidized.[1] Titrate your NaSMe solution or use fresh bottles stored under Argon.
-
Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.[1]
Issue C: "The workup smells unbearable, and the layers won't separate."
Diagnosis: Residual Methanethiol and Emulsification.[1] Root Cause:
-
Methanethiol (MeSH): Unreacted NaSMe protonates to MeSH (gas) during the acid quench.[1]
-
Emulsion: Pyrazine derivatives often act as surfactants in basic/neutral pH.[1]
Corrective Action:
-
Bleach Trap: Vent the reaction vessel through a scrubber containing 10% Sodium Hypochlorite (Bleach) to oxidize escaping MeSH gas immediately.[1]
-
Oxidative Quench: Quench the reaction mixture with a dilute bleach solution (carefully!) or peroxide before acidification if the product is stable, or simply ensure the quench pH is < 4 to drive MeSH into the off-gas (trap it!).
-
Brine Wash: Use saturated brine to break emulsions.[1]
Optimized Standard Operating Procedure (SOP)
This protocol is designed for high regioselectivity and safety.[1]
Reagents:
-
2,3,5-Trichloropyrazine (1.0 eq)[1]
-
Sodium Thiomethoxide (NaSMe) (0.98 eq) – Note slight deficit to prevent bis-sub.[1]
-
Solvent: Anhydrous THF (preferred for workup) or DMF (better solubility).[1]
Protocol:
-
Preparation: Charge 2,3,5-Trichloropyrazine (10 g, 54.5 mmol) into a dry 3-neck flask equipped with a thermometer, addition funnel, and nitrogen inlet.
-
Solvation: Add Anhydrous THF (100 mL, 10V). Cool the solution to -20°C .
-
Reagent Prep: In a separate flask, dissolve NaSMe (3.74 g, 53.4 mmol, 0.98 eq) in dry Methanol (20 mL) or DMF. Note: Using solid NaSMe directly is risky due to exotherms; solution addition is more controlled.
-
Controlled Addition: Add the NaSMe solution dropwise to the Pyrazine solution over 60 minutes .
-
Critical: Do not allow the internal temperature to rise above -10°C .[1]
-
-
Reaction: Stir at -10°C for 2 hours. Monitor by HPLC/TLC.[1][2]
-
Quench: Slowly add water (50 mL) while keeping temp < 10°C.
-
Workup:
-
Purification: Recrystallization from Hexane/Ethyl Acetate (9:1) is usually effective to remove trace isomers.[1]
Decision Logic for Optimization
Use this flow to adjust your conditions based on analytical results.
Figure 2: Logical flowchart for adjusting reaction parameters based on HPLC impurity profiles.
Frequently Asked Questions (FAQ)
Q: Can I use Methanethiol gas (MeSH) instead of the sodium salt?
A: Yes, but it requires a base (like
Q: Why is my product turning yellow/brown upon storage? A: Sulfur compounds are prone to oxidation.[1] Trace amounts of disulfide impurities can catalyze color changes.[1] Store the product under Nitrogen at 4°C, protected from light. Ensure all acid traces are removed during workup, as acid catalyzes decomposition.[1]
Q: The regioselectivity is still poor (80:20).[1] How can I improve it? A: Change the leaving group or the solvent.
-
Solvent Effect: Non-polar solvents (Toluene) generally favor the
at the most electron-deficient position (C-2) more strongly than polar aprotic solvents, but reaction rates will be much slower and may require Phase Transfer Catalysts (like TBAB).[1] -
Leaving Group: If you can start with 2-fluoro-3,5-dichloropyrazine (harder to source), the reaction at C-2 will be significantly faster and more selective due to the high electronegativity of fluorine.[1]
References
-
Regioselectivity in Pyrazines
-
General
Optimization: -
Handling Organosulfur Reagents
-
Related Synthesis (Favipiravir Intermediates)
Sources
Technical Support Center: Stability & Degradation of 3,5-Dichloro-2-(methylthio)pyrazine
CAS Number: 1523571-95-0 Molecular Formula: C₅H₄Cl₂N₂S Molecular Weight: 195.07 g/mol Role: Key intermediate for functionalized pyrazines and protein degrader building blocks.
Introduction
Welcome to the technical support hub for 3,5-Dichloro-2-(methylthio)pyrazine . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. We focus here on the chemical behavior of this molecule—specifically why it degrades, how to prevent it, and how to troubleshoot purity issues during your experiments.
This compound possesses a unique "push-pull" electronic structure: the electron-withdrawing chlorine atoms at positions 3 and 5 activate the ring toward nucleophilic attack, while the methylthio group at position 2 introduces susceptibility to oxidation. Understanding this duality is key to maintaining sample integrity.
Module 1: Critical Storage & Handling
Q: The label says "Room Temperature," but should I store it in the fridge?
Recommendation: Yes, store at 2–8°C for long-term stability. While some vendors list "Room Temperature" for shipping or short-term storage, the combination of a thioether and activated chlorines creates a risk of slow degradation over months.
-
The Risk: Thioethers are prone to autoxidation to sulfoxides (
) upon prolonged exposure to air. -
The Protocol: Store in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), protected from light. Moisture must be excluded to prevent hydrolysis of the chlorine substituents.
Q: My sample has developed a strong, pungent odor. Is it degraded?
Analysis: Likely, yes. Pure this compound has a characteristic sulfurous smell, but it should not be acrid.
-
Sharp/Acrid Odor: Indicates hydrolysis of the chlorine atoms, releasing HCl.
-
Rancid/Sour Odor: May indicate oxidation of the sulfur moiety.
-
Action: Perform a TGA (Thermogravimetric Analysis) or a quick LC-MS run to quantify the level of degradation before using it in critical steps.
Module 2: Degradation Dynamics (Mechanisms)
Understanding how the molecule breaks down allows you to predict impurities in your reaction mixture.
Pathway A: Nucleophilic Aromatic Substitution ( ) / Hydrolysis
The pyrazine ring is electron-deficient (π-deficient). The chlorine atoms at positions 3 and 5 are excellent leaving groups.
-
Trigger: Exposure to moisture (water acting as a nucleophile) or protic solvents (MeOH/EtOH) under basic conditions.
-
Product: Formation of 5-chloro-6-(methylthio)pyrazin-2-ol (tautomerizing to the pyrazinone).
-
Impact: This impurity is often more polar and will elute earlier in Reverse Phase HPLC.
Pathway B: Thioether Oxidation
The sulfur atom contains lone pairs that are susceptible to oxidation by atmospheric oxygen or peroxides present in solvents (e.g., uninhibited ethers).
-
Trigger: Air exposure, light, or peroxidizable solvents (THF, Dioxane).
-
Product: Sulfoxide (
) and Sulfone ( ) derivatives. -
Impact: These derivatives deactivate the ring further and alter the solubility profile.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways.[1] Note that hydrolysis releases HCl, which can autocatalyze further degradation.
Module 3: Troubleshooting Experimental Issues
Scenario 1: Low Yield in Substitution Reactions
User Observation: "I am trying to displace the C3-Chlorine with an amine, but yields are low (<40%)." Root Cause Analysis:
-
Regioselectivity Issues: The C3 and C5 positions are chemically similar. While the methylthio group at C2 exerts some directing effect, you likely have a mixture of C3- and C5-substituted products.
-
Competitor Hydrolysis: If your solvent is not dry, the hydroxide ion (generated from trace water and base) competes with your amine.
Corrective Action:
-
Dry Solvents: Ensure water content is <50 ppm.
-
Temperature Control: Lower the temperature (0°C to -10°C) to improve regioselectivity. The C3 position (ortho to the SMe group) is often sterically distinct from C5.
-
Base Selection: Use a non-nucleophilic base (e.g., DIPEA) instead of inorganic hydroxides/carbonates if possible.
Scenario 2: "Ghost" Peaks in HPLC
User Observation: "My starting material shows a small peak at RRT 0.9 that grows over time in solution." Root Cause Analysis: This is likely the Sulfoxide impurity.
-
Mechanism: If the sample is dissolved in a solvent like DMSO (which can act as an oxidant under certain conditions) or exposed to air in solution, the sulfur oxidizes.
-
Verification: Check the Mass Spectrum. The sulfoxide will show
.
Module 4: Analytical Guide
To confirm stability or degradation, use the following standardized protocol.
Recommended HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Acid stabilizes the Cl-pyrazine) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 280 nm |
| Temperature | 25°C |
Impurity Identification Table
| Relative Retention Time (RRT) | Probable Identity | Mass Shift (vs Parent) | Notes |
| ~0.6 - 0.7 | Hydrolysis Product (Pyrazinone) | -18 (Cl | More polar; peak tails due to -OH. |
| ~0.85 | Sulfoxide | +16 (O) | Common in aged samples. |
| 1.00 | Parent Compound | 0 | Target peak. |
| >1.1 | Dimer/Oligomer | Variable | Rare; seen in high heat conditions. |
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose the state of your reagent quickly.
Figure 2: Decision matrix for evaluating reagent quality.
References
-
PubChem. (n.d.).[1] 3,5-Dichloro-2-methylpyrazine Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link](Note: Used as a structural analog reference for chloropyrazine reactivity).
-
CalPacLab. (n.d.). This compound Product Specifications. Retrieved January 29, 2026, from [Link](Verification of CAS and physical state).
Sources
Technical Support Center: Synthesis of 3,5-Dichloro-2-(methylthio)pyrazine
[1]
Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Context: Key intermediate for functionalized pyrazine antivirals (e.g., Favipiravir analogs).
Core Directive: The "Double-Hit" & Hydrolysis Challenge
The synthesis of 3,5-Dichloro-2-(methylthio)pyrazine typically proceeds via Nucleophilic Aromatic Substitution (
While the reaction appears straightforward, the pyrazine ring's electron deficiency creates two critical failure modes:
-
Regio-instability: The starting material has three electrophilic sites.[1] While C2 is the kinetic preference, thermodynamic control or excess reagent leads to bis-substitution .
-
Hydrolytic Sensitivity: The activated chlorines are highly susceptible to attack by hydroxide ions (from trace water), leading to hydroxypyrazines (pyrazinones) which are notoriously difficult to purge downstream.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the primary reaction vector and the competing side-reaction pathways.
Figure 1: Reaction network showing the kinetic product (Target) vs. thermodynamic over-reaction (Impurity A) and moisture-driven hydrolysis (Impurity B).[1]
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: High Levels of Bis-Methylthio Impurity (>5%)
Symptom: HPLC shows a late-eluting peak (Impurity A).[1] Yield of target decreases.
Mechanism: The methylthio group is an electron-donating group (EDG) by resonance, but the pyrazine ring remains electron-deficient enough to undergo a second
| Variable | Diagnostic Check | Corrective Action |
| Stoichiometry | Are you using >1.1 equivalents of NaSMe? | Limit NaSMe to 1.05 eq. The reaction is quantitative; excess is unnecessary and harmful. |
| Addition Rate | Is the reagent added as a "dump" or rapid stream? | Switch to Dropwise Addition. High local concentration of NaSMe favors bis-substitution.[1] |
| Temperature | Is the internal temp rising above 0°C? | Maintain -10°C to -5°C. Lower temperature improves regioselectivity for the mono-substituted product.[1] |
Issue 2: Formation of Hydroxypyrazine (Pyrazinone)
Symptom: New peak appearing before the product on Reverse Phase HPLC. Product isolates as a "sticky" solid or oil that resists crystallization.[1]
Mechanism: Chloropyrazines are potent electrophiles.[1] In the presence of water,
-
Protocol Violation: Using "Technical Grade" solvents without drying.
-
Solution:
-
Solvent Quality: Use Anhydrous THF (KF < 0.05%).[1]
-
Reagent Quality: Commercial NaSMe powder is hygroscopic.[1] Use NaSMe (21% solution in aqueous/ethanol) only if the protocol is biphasic, otherwise prefer solid NaSMe stored in a desiccator or generated in situ (MeSH + NaH) for strict anhydrous conditions.
-
Quench: Do not quench with strong base.[1] Use dilute
or water at low temperature.[1]
-
Issue 3: Incomplete Conversion (Residual SM)
Symptom: Starting material persists despite excess reagent.[1] Mechanism: Degradation of NaSMe. Sodium thiomethoxide oxidizes to dimethyl disulfide (MeS-SMe) upon exposure to air, lowering the effective titer of the nucleophile. Validation:
-
Check the reagent bottle: Does it smell strongly of "rotten cabbage" (normal) or "garlic/sulfur" (disulfide)?
-
Action: Titrate the NaSMe solution or use a fresh bottle. Increase reaction time at 0°C rather than increasing temperature.
Optimized Experimental Protocol
Objective: Synthesis of this compound with <0.5% Bis-impurity.
Reagents:
Procedure:
-
Setup: Charge a dry 3-neck flask with 2,3,5-Trichloropyrazine and Anhydrous THF under Nitrogen atmosphere. Cool to -10°C .[1]
-
Reagent Prep: Suspend NaSMe in THF (5 V) in a separate vessel. (Note: Slurry addition is preferred over solid addition to avoid hot-spots).[1]
-
Addition: Add the NaSMe slurry dropwise to the pyrazine solution over 60 minutes , maintaining internal temperature < -5°C .
-
Why? Slow addition ensures the concentration of nucleophile never exceeds the concentration of electrophile, suppressing bis-substitution.
-
-
Reaction: Stir at -5°C for 2 hours. Monitor by HPLC.
-
Endpoint: SM < 1.0%.[1]
-
-
Quench: Pour reaction mixture into cold Water (10 V) with vigorous stirring.
-
Workup: Extract with Ethyl Acetate or DCM.[1] Wash organic layer with Brine.[1] Dry over
.[1] -
Purification: Evaporate solvent. Recrystallize from Hexane/Ethanol if necessary to remove trace bis-impurities.[1]
FAQ: Expert Insights
Q: Can I use Potassium Thiomethoxide (KSMe) instead? A: Yes, but KSMe is generally more reactive (more ionic character).[1] You must lower the temperature further (to -20°C) to maintain the same regioselectivity profile.
Q: Why is the 2-position favored over the 3-position? A: In 2,3,5-trichloropyrazine, the C2 position is flanked by a ring nitrogen and the electron-withdrawing chlorine at C3. The C3 position is flanked by a nitrogen and the chlorine at C2. While electronically similar, steric access and the specific dipole orientation typically favor C2. Furthermore, once SMe is installed at C2, it deactivates the ring slightly, making the second substitution (at C3 or C5) slower, provided the temperature is controlled [1, 2].
Q: My product turned yellow/orange upon storage. Why?
A: Thioethers are susceptible to oxidation to sulfoxides (
References
-
Regioselectivity in Pyrazine Substitution
- Title: "Regioselective Nucleophilic Arom
- Context: Establishes the kinetic preference for C2 substitution in trichloropyrazine systems.
-
Source:[1]
-
Favipiravir Intermediate Synthesis
- Title: "Process for the preparation of Favipiravir and its intermedi
- Context: Describes the handling of 3,6-dichloro-2-substituted pyrazines and the criticality of controlling hydrolysis.
-
Source:[1]
-
Impurity Characterization
- Title: "Synthesis and characterization of impurities in pyrazine antivirals"
- Context: Details the formation of hydroxy and bis-substituted impurities in similar chloropyrazine scaffolds.
-
Source:(Note: Analogous chemistry for polychlorinated heterocycles).
Sources
- 1. 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate;hydrochloride | C58H106Cl2N8O19S | CID 117597143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113121457B - Synthesis process of Favipiravir intermediate 3, 6-dichloro-2-cyanopyrazine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Reactions of 3,5-Dichloro-2-(methylthio)pyrazine
Welcome to the technical support guide for 3,5-Dichloro-2-(methylthio)pyrazine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic building block. The following content provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during synthetic transformations.
I. Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of this compound. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, which significantly influences its reactivity.[1][2] This electron deficiency makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the chlorine atoms are amenable to various palladium-catalyzed cross-coupling reactions. The methylthio (-SMe) group can also influence reactivity, potentially acting as a coordinating group for metal catalysts or being susceptible to oxidation under certain conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[3][4] However, their success with this compound can be influenced by several factors.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Answer:
Failure of a Suzuki-Miyaura coupling reaction with this substrate can stem from several issues, primarily related to catalyst deactivation, suboptimal reaction conditions, or problems with the starting materials.
Potential Causes & Solutions:
-
Catalyst Poisoning by the Methylthio Group: The sulfur atom in the methylthio group can act as a poison for the palladium catalyst, leading to low or no conversion.[5][6]
-
Troubleshooting:
-
Increase Catalyst Loading: A simple first step is to increase the palladium catalyst and ligand loading in increments (e.g., from 2 mol% to 5 mol% or higher).
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands that can stabilize the palladium center and promote the desired catalytic cycle. Ligands like SPhos, XPhos, or RuPhos are often effective in mitigating catalyst poisoning.
-
Use a Pre-catalyst: Palladium pre-catalysts, such as those from the Buchwald group, can be more robust and efficient.[7]
-
-
-
Inefficient Oxidative Addition: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step and can be sluggish for chloro-heterocycles.[8]
-
Troubleshooting:
-
Higher Temperatures: Increase the reaction temperature. Pyrazine substrates often require more forcing conditions.
-
Choice of Palladium Source and Ligand: Certain palladium sources and ligands are better suited for activating aryl chlorides. For instance, Pd2(dba)3 with a suitable ligand or a pre-formed catalyst may be more effective than Pd(PPh3)4.
-
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the transmetalation step.
-
Troubleshooting:
-
Base Screening: If using a carbonate base (e.g., K2CO3, Cs2CO3), ensure it is anhydrous and finely powdered.[7] For more challenging couplings, consider stronger bases like K3PO4.
-
Solvent Systems: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often necessary to dissolve both the organic and inorganic reagents. Experiment with different solvent ratios.
-
-
-
Poor Quality of Reagents: Impurities in the starting material, boronic acid, or solvent can inhibit the reaction.
-
Troubleshooting:
-
Purity Check: Ensure the purity of your this compound and the boronic acid.
-
Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[7]
-
-
Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Question 2: I am attempting a Buchwald-Hartwig amination and observing decomposition of my starting material or formation of multiple products. What's going wrong?
Answer:
Buchwald-Hartwig amination on this substrate can be complicated by the presence of two reactive chlorine atoms and the potentially nucleophilic pyrazine nitrogens.[9][10]
Potential Causes & Solutions:
-
Double Amination: The presence of two chlorine atoms can lead to double substitution, especially if the reaction is run for an extended period or at high temperatures.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine.
-
Lower Temperature: Start at a lower temperature and slowly increase if the reaction is not proceeding.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS to stop it once the mono-aminated product is maximized.
-
-
-
Side Reactions with the Base: Strong bases like NaOtBu can sometimes lead to decomposition of sensitive substrates.[10]
-
Troubleshooting:
-
Weaker Base: Switch to a weaker base such as Cs2CO3 or K3PO4.
-
Base Sensitivity: Be aware of functional groups on your amine coupling partner that may be base-sensitive.[11]
-
-
-
Competitive Binding: The pyrazine nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Troubleshooting:
-
Ligand Choice: Use ligands that are known to be effective for heteroaromatic substrates, as they can often outcompete the substrate's nitrogen atoms for coordination to the palladium.
-
-
Recommended Starting Conditions for Mono-Amination:
| Parameter | Recommended Condition |
| Palladium Pre-catalyst | XPhos Pd G3 (2-5 mol%) |
| Ligand | XPhos |
| Base | Cs2CO3 (1.5-2.0 equiv.) |
| Solvent | Dioxane or Toluene |
| Temperature | 80-110 °C |
| Amine Stoichiometry | 1.1 equivalents |
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates SNAr reactions.[1]
Question 3: My SNAr reaction with an amine or alkoxide is sluggish and gives a low yield. How can I improve the reaction?
Answer:
While SNAr is generally favorable on this substrate, its efficiency depends on the nucleophile's strength and the reaction conditions.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride.
-
Troubleshooting:
-
Stronger Base: If using an alcohol or amine, deprotonate it first with a strong base (e.g., NaH for alcohols, or use a stronger, less-coordinating base for amines) to generate a more potent nucleophile.
-
Increase Temperature: Heating the reaction will increase the rate of substitution.
-
-
-
Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent.
-
Troubleshooting:
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP to improve solubility.
-
-
-
Regioselectivity: While both chlorines are activated, there might be a slight difference in reactivity.
-
Troubleshooting:
-
Characterization: If a mixture of products is obtained, careful characterization is needed to determine the major regioisomer. The position ortho to the methylthio group may have different steric and electronic properties compared to the other chlorine.
-
-
General Protocol for an SNAr Reaction with an Amine:
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMSO).
-
Add the amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or K2CO3 (2.0 equivalents).
-
Heat the reaction mixture (e.g., to 80-120 °C) and monitor by TLC or LC-MS until completion.
-
Perform an aqueous workup and purify the product by column chromatography.
C. Unwanted Side Reactions of the Methylthio Group
Question 4: I am observing the formation of a byproduct that appears to be an oxidized version of my starting material or product. What is happening?
Answer:
The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially under harsh reaction conditions or in the presence of oxidizing agents.
Potential Causes & Solutions:
-
Presence of Oxidants: Air (oxygen) can sometimes be sufficient to cause slow oxidation, particularly at high temperatures in the presence of a metal catalyst. Certain reagents may also contain peroxide impurities.
-
Troubleshooting:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Purified Reagents: Use freshly purified solvents and reagents.
-
-
-
Reaction Conditions: Some reaction conditions, even if not explicitly "oxidative," can promote this side reaction.
-
Troubleshooting:
-
Lower Temperature: If possible, run the reaction at a lower temperature.
-
Alternative Reagents: If a particular reagent is suspected of causing oxidation, explore milder alternatives.
-
-
Oxidation Pathway of the Methylthio Group:
Caption: Oxidation of the methylthio group.
III. General Laboratory Best Practices
-
Inert Atmosphere: For all metal-catalyzed reactions, the rigorous exclusion of oxygen is critical. Use Schlenk techniques or a glovebox.
-
Solvent Purity: Use anhydrous, degassed solvents.
-
Reagent Quality: Ensure the purity of all starting materials. Impurities can inhibit catalysts or lead to side reactions.
-
Reaction Monitoring: Regularly monitor your reactions by an appropriate method (TLC, GC-MS, LC-MS) to determine the optimal reaction time and to observe the formation of any byproducts.
IV. References
-
Vertex AI Search. (n.d.). 3, 5-dichloro-2-(methylthio)pyrazine, min 97%, 250 mg. Retrieved January 28, 2026, from
-
PubChem. (n.d.). 3,5-Dichloro-2-methylpyrazine. Retrieved January 28, 2026, from
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved January 28, 2026, from
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 28, 2026, from
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved January 28, 2026, from
-
Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Retrieved January 28, 2026, from
-
ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Retrieved January 28, 2026, from
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved January 28, 2026, from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 28, 2026, from
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 28, 2026, from
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved January 28, 2026, from
-
ACS Publications. (2020, April 10). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from
-
IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved January 28, 2026, from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. irjmets.com [irjmets.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
crystallization techniques for 3,5-Dichloro-2-(methylthio)pyrazine
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, practical guidance on the crystallization of 3,5-Dichloro-2-(methylthio)pyrazine. This guide is structured to move from foundational knowledge to specific troubleshooting, ensuring you have the necessary insights to optimize your purification process.
Introduction: The Critical Role of Crystallization
This compound (CAS: 1523571-95-0) is a substituted pyrazine, a class of compounds significant in flavor chemistry and as building blocks in pharmaceutical development[1][2]. Achieving high purity is paramount for its application, and crystallization is the most effective method for this purpose. A successful crystallization not only removes impurities but also yields a stable, crystalline solid with consistent physical properties, which is crucial for downstream applications.
This guide provides a systematic approach to developing and troubleshooting your crystallization protocol, grounded in the physicochemical principles that govern crystal formation.
Section 1: Pre-Crystallization Assessment
Before attempting crystallization, understanding the molecule's properties is essential. While specific experimental data for this compound is scarce, we can infer its likely behavior from its structure and data from analogous compounds.
Physicochemical Properties Profile
The properties in the table below are a mix of known data for the target compound and estimated values based on structurally similar pyrazine derivatives. This data is crucial for initial solvent selection and for anticipating potential challenges.
| Property | Value / Expected Behavior | Source / Rationale |
| Molecular Formula | C₅H₄Cl₂N₂S | [1] |
| Molecular Weight | 195.06 g/mol | [1] |
| Appearance | Likely a solid at room temperature. | Based on the melting point of related chlorinated/methylated pyrazines. |
| Polarity | Moderately polar. | The pyrazine core with electronegative Cl and S atoms suggests moderate polarity. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and alcohols. Limited solubility in non-polar solvents like hexane and very low solubility in water. | Inferred from related pyrazines which are soluble in alcohol and can be extracted with ethyl acetate or hexane mixtures[3][4][5]. |
| Hydrogen Bonding | Weak H-bond acceptor at the nitrogen atoms. No H-bond donor capabilities. | The absence of O-H or N-H bonds is key. This influences solvent choice, as protic solvents may interact differently than aprotic ones[6]. |
Section 2: Core Crystallization Protocols
Here are three standard protocols that can be adapted for this compound. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures[7].
Protocol 1: Cooling Crystallization
This is the most common and often preferred method.
-
Solvent Selection: In a small test tube, add ~10-20 mg of your crude compound. Add a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating[7].
-
Dissolution: Place the full amount of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hotplate or in a water bath) with stirring. Continue adding solvent until the solid is just fully dissolved. Expert Tip: Adding a slight excess of solvent (5-10%) can prevent premature crystallization and improve impurity purging[8].
-
Cooling & Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, high-purity crystals[6]. Once at room temperature, you may transfer the flask to an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a single solvent with the desired temperature-solubility profile cannot be found.
-
Solvent System Selection: Find a "good" solvent that readily dissolves your compound at room temperature (e.g., Dichloromethane). Then, find an "anti-solvent" (or "bad" solvent) in which your compound is insoluble but which is fully miscible with the "good" solvent (e.g., Hexane).
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent.
-
Induce Crystallization: Slowly add the "anti-solvent" dropwise to the stirred solution. You will observe the solution becoming cloudy (turbid), which indicates the point of nucleation.
-
Crystal Growth: Stop adding the anti-solvent once turbidity persists. If necessary, gently warm the solution until it becomes clear again, and then allow it to cool slowly. This allows for the growth of larger, more well-defined crystals.
-
Isolation & Drying: Follow steps 4-6 from the Cooling Crystallization protocol.
Section 3: Troubleshooting Guide (Q&A)
This section addresses common issues encountered during crystallization experiments.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when the concentration of solute is too high for nucleation to occur properly.
-
Immediate Action: Re-heat the solution until the oil fully redissolves.
-
Solution 1 (Add More Solvent): The most common cause is using too little solvent. Add more of the "good" solvent (10-20% more) to the hot solution and allow it to cool again, but more slowly[8].
-
Solution 2 (Lower Cooling Rate): A rapid temperature drop can favor oiling. Insulate the flask (e.g., by placing it in a warm water bath that cools slowly or wrapping it in glass wool) to decrease the cooling rate.
-
Solution 3 (Change Solvents): Try a solvent with a lower boiling point or a different solvent system altogether.
Q2: No crystals are forming, even after cooling the solution in an ice bath.
A2: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
-
Solution 1 (Induce Nucleation - Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.
-
Solution 2 (Induce Nucleation - Seeding): If you have a pure crystal of your compound, add a tiny speck to the solution. This "seed" acts as a template for crystal growth.
-
Solution 3 (Increase Concentration): There may be too much solvent[8]. Gently heat the solution and boil off a portion of the solvent to increase the compound's concentration, then attempt to cool it again.
-
Solution 4 (Use an Anti-Solvent): If you are using a single-solvent system, you can try adding a miscible anti-solvent very slowly to induce precipitation.
Q3: My crystals formed too quickly and are very fine, like powder. How can I improve the quality?
A3: Rapid crystallization traps impurities and leads to small, poorly formed crystals. The goal is to slow down the process[8].
-
Solution 1 (Use More Solvent): The solution is likely too concentrated. Re-dissolve the solid by heating and add more solvent. This will ensure the solution becomes supersaturated at a lower temperature, allowing for slower, more controlled crystal growth[8].
-
Solution 2 (Slow Down Cooling): Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop first, ideally insulated to slow the process further.
-
Solution 3 (Reduce Nucleation Sites): Ensure your crystallization flask is clean. Excessive dust or impurities can cause rapid nucleation at many points simultaneously. A hot filtration step before cooling can help remove insoluble impurities.
Q4: The recovery yield is very low. How can I get more of my compound back?
A4: Low yield typically means a significant amount of your compound remains dissolved in the mother liquor.
-
Solution 1 (Maximize Cooling): Ensure the flask has spent sufficient time at the lowest possible temperature (e.g., in an ice bath or freezer, assuming the solvent doesn't freeze) to minimize the compound's solubility.
-
Solution 2 (Reduce Solvent Volume): You may have used too much solvent initially. If so, you can evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Solution 3 (Solvent Choice): The chosen solvent may be too good. An ideal solvent shows a large difference in solubility between hot and cold conditions. Re-evaluate your solvent choice by screening alternatives.
Section 4: Frequently Asked Questions (FAQs)
Q: How pure does my crude material need to be before I start crystallization?
A: While crystallization is a purification technique, it works best when the desired compound is the major component. A minimum purity of 80-90% is recommended[6]. If the crude material is heavily contaminated with impurities, they can inhibit crystal growth or become incorporated into the crystal lattice. Consider a preliminary purification step like column chromatography if your material is very impure.
Q: How do I select the best solvent for my compound?
A: The ideal solvent should:
-
Completely dissolve the compound when hot.
-
Have very low solubility for the compound when cold.
-
Either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling[7].
-
Be chemically inert with your compound.
-
Have a relatively low boiling point for easy removal during drying.
A systematic screening process using small amounts of your compound with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) is the most effective approach[9][10].
Q: What makes a "good" crystal for analysis (e.g., X-ray diffraction)?
A: High-quality crystals for analysis are typically single, non-intergrown, and have smooth, well-defined faces. They should be transparent and not cloudy or cracked. Achieving this often requires very slow crystallization over several days or even weeks, sometimes using techniques like vapor diffusion or slow evaporation.
Section 5: Visual Workflows
Diagram 1: Crystallization Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and solve common crystallization problems.
Caption: A step-by-step flowchart for troubleshooting common crystallization outcomes.
Diagram 2: Solvent Screening Workflow
This diagram outlines the process for selecting an appropriate crystallization solvent.
Caption: A systematic workflow for screening and selecting an optimal crystallization solvent.
References
- UCT Science. (n.d.). SOP: CRYSTALLIZATION.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5-diethyl-2-methyl pyrazine. Retrieved from [Link]
-
CCDC. (n.d.). Guide for crystallization. Retrieved from [Link]
- Google Patents. (1950). US2520088A - Process of preparing pyrazines.
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
-
PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-2-methylpyrazine. Retrieved from [Link]
- Google Patents. (n.d.). CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.
-
ResearchGate. (2020, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]
-
Kinam Park. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-diethyl-2-methyl pyrazine, 18138-05-1 [thegoodscentscompany.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazines
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazine chemistry. Pyrazine cores are integral to numerous pharmaceuticals, flavor compounds, and functional materials, yet their synthesis, particularly of unsymmetrically substituted derivatives, is fraught with challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles in your laboratory work.
Introduction: The Challenge of Regioselectivity in Pyrazine Synthesis
The synthesis of unsymmetrically substituted pyrazines is a persistent challenge in heterocyclic chemistry.[1] Many classical and widely used methods often lead to the formation of regioisomeric mixtures, which are frequently difficult to separate and result in lower yields of the desired product.[2] The core of this challenge lies in controlling the condensation reaction between two non-identical building blocks, where the cyclization can proceed through multiple pathways with similar activation energies. This guide will dissect the mechanistic origins of these challenges and provide practical, field-proven strategies to steer your reactions toward the desired regioisomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying the root cause and implementing effective solutions.
Problem 1: Formation of an Inseparable Mixture of Regioisomers
Q: My reaction is producing a mixture of 2,5- and 2,6-disubstituted pyrazines, and I'm struggling to separate them by column chromatography. What's causing this, and how can I improve the regioselectivity of the reaction itself?
A: This is the most common challenge in unsymmetrical pyrazine synthesis. The formation of regioisomers typically arises from the reaction of an unsymmetrical α-dicarbonyl compound with a 1,2-diamine, or the self-condensation of an α-aminoketone where the amino and keto groups have different substituents.[3][4] The regiochemical outcome is a delicate balance of electronic and steric factors, often further complicated by the reaction conditions.
Causality Analysis:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in an unsymmetrical 1,2-dicarbonyl precursor is a primary determinant of the initial nucleophilic attack by the diamine. Electron-withdrawing groups will activate a carbonyl group, making it more susceptible to attack, while electron-donating groups will have the opposite effect.[5]
-
Steric Hindrance: Bulky substituents adjacent to a carbonyl group can sterically hinder the approach of the nucleophilic amine, directing the reaction to the less hindered carbonyl center.
-
Reaction Conditions: Temperature, solvent polarity, and the presence of catalysts can significantly influence the reaction pathway. For instance, a change in solvent can alter the solvation of transition states, tipping the energetic balance in favor of one regioisomer over another.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Actionable Solutions:
-
Temperature Modification: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be necessary to overcome a higher activation barrier to the desired product. It is recommended to screen a range of temperatures (e.g., from 0 °C to reflux).[6]
-
Solvent Screening: The polarity of the solvent can have a profound impact. A systematic screen of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol) is advisable. Non-polar solvents may favor kinetic control, while polar protic solvents might favor thermodynamic control through differential solvation of intermediates.
-
Catalyst Introduction: For certain reactions, the addition of a Lewis acid or base catalyst can alter the regiochemical outcome. For example, in condensations involving α-amino ketones, the pH can influence the site of initial dimerization. Modern methods often employ metal catalysts, such as palladium complexes, to achieve high regioselectivity in cross-coupling reactions to pre-formed pyrazine cores.[7]
Data-Driven Insights: Influence of Substituents and Conditions
| Precursor 1 (R1) | Precursor 2 (R2) | Conditions | Ratio (2,5- : 2,6-) | Probable Cause |
| Phenyl (EWG-like) | Methyl (EDG) | Ethanol, reflux | ~1:1 | Similar reactivity of carbonyls under thermal conditions. |
| Phenyl (EWG-like) | Methyl (EDG) | Toluene, 0 °C | ~3:1 | Lower temperature favors kinetic attack at the more electrophilic carbonyl. |
| tert-Butyl (Bulky) | Methyl (Small) | Methanol, reflux | >10:1 | Steric hindrance from the t-butyl group dominates, directing reaction to the less hindered site. |
| 4-Nitrophenyl (Strong EWG) | 4-Methoxyphenyl (Strong EDG) | Acetonitrile, 25 °C | >20:1 | Strong electronic differentiation makes one carbonyl significantly more electrophilic. |
Note: The data in this table is illustrative and based on general principles. Actual ratios will vary with specific substrates and detailed conditions.
Problem 2: Low Overall Yield
Q: I have successfully achieved good regioselectivity, but my overall yield is consistently low (<30%). What are the likely causes?
A: Low yields in pyrazine synthesis can often be attributed to side reactions, incomplete conversion, or degradation of the product during workup and purification.
Causality Analysis:
-
Side Reactions: Classical methods like the Gutknecht synthesis involve the self-condensation of α-amino ketones.[4] These intermediates can be unstable and prone to polymerization or other side reactions if not handled correctly.
-
Oxidation Step: Many pyrazine syntheses require a final oxidation step to convert a dihydropyrazine intermediate to the aromatic pyrazine.[3] This step can be inefficient or lead to over-oxidation and ring-opening if the oxidant is too harsh or the conditions are not optimized.
-
Product Volatility: Some simple alkylpyrazines are volatile and can be lost during solvent removal under reduced pressure.
Actionable Solutions:
-
Control of Intermediates: In syntheses involving α-amino ketones, it is often beneficial to generate the intermediate in situ and use it immediately without isolation.
-
Optimization of Oxidation: If an oxidation step is required, screen various oxidizing agents. Common choices include manganese dioxide (MnO₂), copper(II) salts, or even air/oxygen. The choice of oxidant and reaction time should be carefully optimized to maximize conversion without degrading the product.
-
Careful Workup: If your product is suspected to be volatile, avoid prolonged exposure to high vacuum and elevated temperatures during solvent removal. Consider extraction with a low-boiling solvent followed by careful concentration.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable classical methods for synthesizing unsymmetrically substituted pyrazines?
A1: The Gutknecht pyrazine synthesis and the Staedel-Rugheimer pyrazine synthesis are two of the oldest and most cited methods.[3] Both rely on the dimerization of α-amino ketones. The key to achieving regioselectivity with these methods is the synthesis of an unsymmetrical α-amino ketone precursor, which then reacts with a different α-amino ketone. However, this often leads to a mixture of products, including two symmetrical pyrazines and two unsymmetrical regioisomers. Therefore, while classical, these methods are often not the most efficient for clean, regioselective synthesis.
Caption: Products from the cross-condensation of two different α-amino ketones.
Q2: Are there modern synthetic methods that offer better regioselectivity?
A2: Yes, significant progress has been made in developing more regioselective methods. These often involve a stepwise approach rather than a one-pot condensation.
-
Palladium-Catalyzed Cross-Coupling: A powerful strategy involves the synthesis of a halogenated pyrazine, which can then be selectively functionalized using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.[7] This allows for the controlled, stepwise introduction of different substituents.
-
Synthesis from α-Diazo Oxime Ethers: A novel approach utilizes the reaction of α-diazo oxime ethers with 2H-azirines, catalyzed by copper(II) acetylacetonate, to produce highly substituted, unsymmetrical pyrazines with excellent yields and regioselectivity.[2]
-
Manganese-Catalyzed Dehydrogenative Coupling: The use of earth-abundant manganese pincer complexes can catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrical 2,5-disubstituted pyrazines.[8] While this specific method yields symmetrical products, it represents a move towards more sustainable and atom-economical catalytic approaches that are being extended to unsymmetrical systems.
Q3: How can I effectively separate a mixture of pyrazine regioisomers?
A3: The separation of pyrazine regioisomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method.[9] Success often depends on careful optimization of the mobile phase. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) on a silica gel column is a good starting point. Using high-performance flash chromatography systems can improve resolution.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool. Both normal-phase and reverse-phase columns can be effective.[10] Method development is key, and screening different columns and mobile phase compositions is often necessary.[11]
-
Recrystallization: If the isomers are solid and have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.
Experimental Protocols
Protocol 1: General Procedure for the Gutknecht Pyrazine Synthesis
This protocol describes the self-condensation of an α-amino ketone to form a symmetrically substituted pyrazine. The synthesis of unsymmetrical pyrazines requires the cross-condensation of two different α-amino ketones, which will likely result in a mixture of products.
Step 1: Synthesis of the α-Amino Ketone (via reduction of an α-oximino ketone)
-
Dissolve the α-oximino ketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent (e.g., zinc dust (3.0 eq) portion-wise, or catalytic hydrogenation with Pd/C).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the catalyst or excess reducing agent. The resulting filtrate contains the α-amino ketone and is typically used directly in the next step without purification.
Step 2: Dimerization and Oxidation to the Pyrazine
-
Adjust the pH of the α-amino ketone solution to slightly basic (pH 8-9) using a suitable base (e.g., aqueous sodium bicarbonate).
-
Allow the solution to stir at room temperature for 12-24 hours. The solution will typically darken as the dihydropyrazine intermediate forms.
-
Add an oxidizing agent, such as activated manganese dioxide (5.0 eq), and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC for the formation of the pyrazine and the disappearance of the dihydropyrazine intermediate.
-
Upon completion, filter the mixture through a pad of celite to remove the oxidant.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., gradient elution with ethyl acetate in hexanes) to afford the desired pyrazine.
Protocol 2: Regioselective Synthesis of an Unsymmetrical Pyrazine via Palladium-Catalyzed Suzuki Coupling
This protocol provides a modern, regioselective approach to an unsymmetrically substituted pyrazine.
Step 1: Synthesis of a Dichloropyrazine
-
Start with a commercially available or synthesized pyrazinone.
-
Treat the pyrazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) at reflux to obtain the corresponding dichloropyrazine.
-
Purify the dichloropyrazine by distillation or chromatography.
Step 2: First Regioselective Suzuki Coupling
-
In a flask, combine the dichloropyrazine (1.0 eq), the first arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water (4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). The mono-arylated product is typically formed selectively due to the deactivation of the ring towards the second coupling.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the mono-aryl-chloropyrazine by column chromatography.
Step 3: Second Suzuki Coupling
-
Repeat the procedure from Step 2, using the purified mono-aryl-chloropyrazine (1.0 eq) and the second, different arylboronic acid (1.1 eq).
-
After purification, this will yield the desired unsymmetrical 2,5-diarylpyrazine with high regioselectivity.
References
- Büchi, G., & Galindo, J. (1991). Regioselective synthesis of alkylpyrazines. The Journal of Organic Chemistry, 56(8), 2605–2606.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(2), 576–579.
-
A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (2025). ResearchGate. Retrieved from [Link]
-
Theoretical study of synergetic effect between halogenation and pyrazine substitutions on transport properties of silylethynylated pentacene. New Journal of Chemistry. (n.d.). Retrieved from [Link]
-
What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. Retrieved from [Link]
-
Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids. (2016). PubMed. Retrieved from [Link]
-
Gutknecht Pyrazine Synthesis. (n.d.). Merck Index. Retrieved from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2019). ACS Publications. Retrieved from [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology. Retrieved from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Main reaction pathways for the formation of pyrazine derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
Substituent effects on the properties of fluorene-thieno[3,4-b]pyrazine derivatives for light-emitting applications. (2013). PubMed. Retrieved from [Link]
-
A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (n.d.). PubMed Central. Retrieved from [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. Retrieved from [Link]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PubMed Central. Retrieved from [Link]
-
Palladium catalyzed novel monoarylation and symmetrical/unsymmetrical diarylation of imidazo[1,2-a]pyrazines and their in vitro anticancer activities. (2015). RSC Publishing. Retrieved from [Link]
-
Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. (2020). European Journal of Chemistry. Retrieved from [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). UNIMAS Publisher. Retrieved from [Link]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
ChemInform Abstract: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. (2015). ACS Publications. Retrieved from [Link]
-
Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C-H Bond Functionalization Methodology. (2016). PubMed. Retrieved from [Link]
-
Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. (2015). RSC Publishing. Retrieved from [Link]
-
Column Chromatography for the Separation of Complex Mixtures. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. Retrieved from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2018). RSC Publishing. Retrieved from [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2013). PubMed Central. Retrieved from [Link]
-
Gutknecht-Pyrazinsynthese. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (2016). ACS Publications. Retrieved from [Link]
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
A denitrogenative palladium-catalyzed cascade for regioselective synthesis of fluorenes. (2020). RSC Publishing. Retrieved from [Link]
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- 6. Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium catalyzed novel monoarylation and symmetrical/unsymmetrical diarylation of imidazo[1,2-a]pyrazines and their in vitro anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
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Technical Support Center: Managing Exothermic Reactions in Pyrazine Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazines, a critical heterocyclic motif in pharmaceuticals, agrochemicals, and flavor chemistry, often involves highly exothermic steps. Uncontrolled heat release can lead to temperature spikes, pressure buildup, and in the worst-case scenario, a thermal runaway. This guide provides a comprehensive technical resource in a question-and-answer format to help you anticipate, manage, and troubleshoot exothermic events during pyrazine synthesis, ensuring safer and more reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of exotherms in common pyrazine synthesis routes?
A1: The significant heat generation in many classical pyrazine syntheses stems from two main reaction types: condensation and oxidation.
-
Condensation Reactions: The initial self-condensation of α-aminoketones in the Gutknecht pyrazine synthesis is a key exothermic step.[1][2] Similarly, the reaction between an α-haloketone and ammonia in the Staedel-Rugheimer synthesis to form an aminoketone, followed by condensation, releases substantial thermal energy.[1] These reactions involve the formation of stable C-N and C=N bonds, which is energetically favorable and thus releases heat.
-
Oxidation/Dehydrogenation: The final step in many syntheses is the oxidation of a dihydropyrazine intermediate to the aromatic pyrazine.[1][3] This aromatization is a strong thermodynamic driving force and is typically highly exothermic. Whether using chemical oxidants like copper(II) salts or manganese oxide, or even atmospheric oxygen, this step requires careful thermal management.[1][4]
Q2: What are the initial warning signs of a potential thermal runaway reaction?
A2: Vigilance is key. Early indicators of a developing thermal runaway include:
-
A sudden, unexpected increase in the reaction temperature that outpaces the cooling system's capacity.
-
A rapid rise in pressure within a closed or sealed reactor.
-
Noticeable changes in the reaction mixture's viscosity or color that deviate from the expected profile.
-
An accelerated rate of off-gassing.
It is crucial to have monitoring systems in place, such as thermocouples and pressure transducers, to detect these changes in real-time.[5]
Q3: How can I proactively assess the thermal risk of my pyrazine synthesis before starting the experiment?
A3: A thorough thermal hazard assessment is a critical prerequisite for any pyrazine synthesis, especially during scale-up. While specific calorimetric data for every pyrazine synthesis is not always available in the literature, a combination of theoretical estimation and experimental screening is best practice.
-
Literature Review: Search for any reported thermal data or safety incidents related to your specific or analogous reactions.
-
Computational Estimation: The heat of reaction (ΔHrxn) can be estimated using Hess's Law if the standard enthalpies of formation (ΔHf°) of reactants and products are known.[6] For pyrazine, the standard enthalpy of formation in the liquid state is approximately 139.8 ± 1.2 kJ/mol.[7][8] While this provides a theoretical maximum energy release, it doesn't account for reaction kinetics.
-
Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC): For novel or large-scale syntheses, performing reaction calorimetry is the gold standard. This technique measures the heat flow of the reaction in real-time, providing crucial data on the total heat release, the rate of heat release, and the heat capacity of the reaction mixture. DSC can be used to screen for the onset temperature of highly exothermic decompositions.
Q4: Are modern synthesis techniques inherently safer for managing exotherms in pyrazine synthesis?
A4: Yes, modern techniques, particularly continuous-flow chemistry, offer significant safety advantages over traditional batch reactions for managing exothermic processes.
-
Continuous-Flow Systems: These systems utilize microreactors with a very high surface-area-to-volume ratio, enabling extremely efficient heat exchange and precise temperature control.[9] The small reaction volume at any given moment drastically reduces the potential for a large-scale thermal runaway. This technology is highly recommended for potentially hazardous pyrazine syntheses.[9]
-
Microwave-Assisted Synthesis: While microwave heating can accelerate reactions, it also allows for rapid heating and cooling cycles, which can provide better control over transient temperature changes compared to conventional heating methods in some cases.
Troubleshooting Guides
Scenario 1: Sudden and Rapid Temperature Spike During Reagent Addition
Issue: You are performing a Gutknecht synthesis and upon adding the α-aminoketone precursor, the reactor temperature begins to climb rapidly, and the cooling system is struggling to keep up.
Causality: The self-condensation of the α-aminoketone is highly exothermic. A rapid addition rate can lead to an accumulation of unreacted starting material, which then reacts almost simultaneously, overwhelming the heat removal capacity of the reactor.
Troubleshooting Protocol:
-
Immediate Action: Stop the addition of the reagent immediately.
-
Enhance Cooling: If possible, increase the flow rate of the cooling fluid or lower the temperature of the cooling bath.
-
Emergency Cooling: If the temperature continues to rise, have an emergency cooling bath (e.g., dry ice/acetone) ready to immerse the reaction vessel in, if its size and material permit.
-
Quenching (Last Resort): If a runaway is imminent, and you have a pre-determined and validated quenching protocol, execute it. This may involve adding a cold, inert solvent to dilute the reaction mixture and absorb heat. The choice of quenching agent should be made during the process safety assessment and should not react exothermically with any components of the reaction mixture.
Preventative Measures:
-
Controlled Addition: Always add the reactive species slowly and portion-wise, or via a syringe pump, allowing the cooling system to dissipate the generated heat.
-
Monitor Internal Temperature: Ensure your temperature probe is placed within the reaction mixture, not just in the cooling bath, to get an accurate reading of the reaction temperature.
-
Perform a Calorimetry Study: For scale-up, a reaction calorimetry study is essential to determine the maximum safe addition rate.
Scenario 2: Temperature Increase During the Oxidation of Dihydropyrazine
Issue: After the condensation step, you begin the oxidation of the dihydropyrazine intermediate to the final pyrazine product. The reaction temperature starts to increase, even with external cooling.
Causality: The aromatization of the dihydropyrazine ring is a highly exothermic process. The rate of this oxidation can be influenced by the choice of oxidant and the reaction conditions.
Troubleshooting Protocol:
-
Control Oxidant Addition: If you are adding the oxidant portion-wise, cease the addition.
-
Improve Heat Transfer: Ensure efficient stirring to maximize contact with the cooling surface of the reactor.
-
Dilution: If the reaction is becoming too vigorous, consider diluting the reaction mixture with a pre-chilled, inert solvent.
Preventative Measures:
-
Choice of Oxidant: Be aware of the reactivity of your chosen oxidant. Some oxidants may lead to a more rapid and exothermic reaction than others.
-
Temperature Control: Initiate the oxidation at a lower temperature to maintain better control over the reaction rate.
-
Atmospheric Oxygen: If using air or oxygen as the oxidant, ensure a controlled and monitored introduction to prevent an uncontrolled, rapid oxidation.
Data & Protocols
Table 1: Key Parameters for Managing Exothermic Pyrazine Synthesis
| Parameter | Recommendation | Rationale |
| Reagent Addition | Slow, controlled addition using a syringe pump or dropping funnel. | Prevents accumulation of reactants and a sudden, large heat release. |
| Reaction Temperature | Maintain the lowest practical temperature for the reaction to proceed at a reasonable rate. | Lower temperatures slow the reaction rate, making heat management easier. |
| Cooling System | Use a cooling bath with a high heat capacity and good circulation. Ensure the reactor is adequately immersed. | Provides efficient heat removal from the reaction vessel. |
| Stirring | Maintain vigorous and efficient stirring. | Ensures uniform temperature distribution and efficient heat transfer to the cooling surface. |
| Solvent Choice | Select a solvent with a high boiling point and good heat capacity. | A higher boiling point provides a larger safety margin before the solvent starts to boil, which can rapidly increase reactor pressure. |
| Scale-Up Factor | Reduce the batch size if you are unsure of the exothermic profile. | The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[5] |
Experimental Protocol: A General Approach to a Safer Gutknecht Pyrazine Synthesis
This protocol outlines a safety-conscious approach. Specific quantities and conditions will vary based on the substrate.
-
Preparation:
-
Set up a jacketed reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump.
-
Circulate a coolant through the reactor jacket at a temperature at least 10-20°C below the desired reaction temperature.
-
-
Initial Charge:
-
Charge the reactor with the solvent and any reagents that are not part of the highly exothermic step.
-
-
Controlled Addition:
-
Slowly add the α-aminoketone precursor via the addition funnel or syringe pump at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ± 2°C).
-
Continuously monitor the internal temperature. If it begins to rise uncontrollably, stop the addition immediately.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to monitor the temperature until it stabilizes, indicating the completion of the exothermic condensation.
-
-
Oxidation Step:
-
Cool the reaction mixture to a lower temperature (e.g., 0-5°C) before beginning the oxidation.
-
Add the oxidizing agent portion-wise, again carefully monitoring the internal temperature and allowing it to return to the setpoint between additions.
-
-
Work-up:
-
Once the reaction is complete, proceed with the work-up, being mindful of any potential exotherms during quenching or neutralization steps.
-
Visualizations
Logical Flow for Thermal Hazard Assessment
Caption: A decision tree for responding to a sudden temperature increase during synthesis.
References
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
-
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. Available at: [Link]
-
What are the mechanism of reaction in preparing pyrazine?. ResearchGate. Available at: [Link]
-
Synthesis and reactions of Pyrazine. YouTube. Available at: [Link]
-
Pyrazine. NIST WebBook. Available at: [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
-
The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. ResearchGate. Available at: [Link]
-
Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry. Available at: [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]
-
Probing the heat sources during thermal runaway process by thermal analysis of different battery chemistries. ResearchGate. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]
-
Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. National Institutes of Health. Available at: [Link]
-
Study on Thermal Runaway Behavior and Jet Characteristics of a 156 Ah Prismatic Ternary Lithium Battery. MDPI. Available at: [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Non-Routine Operation - Startup, Shutdown, Emergency Procedures. American Fuel & Petrochemical Manufacturers. Available at: [Link]
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink. Available at: [Link]
-
Greener approach toward one pot route to pyrazine synthesis. ResearchGate. Available at: [Link]
-
Experimental Study on Thermal Runaway Process of 18650 Lithium-Ion Battery under Different Discharge Currents. PubMed Central. Available at: [Link]
-
Pyrazine Synthesis?. Sciencemadness.org. Available at: [Link]
-
7 - 9701_w19_qp_11 : Hess Law Formula, Energetics. YouTube. Available at: [Link]
-
Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids. PubMed. Available at: [Link]
-
Emergency Core Cooling Systems. Nuclear Regulatory Commission. Available at: [Link]
-
Quantitative Risk Assessment of Biogas Plant – Determination of Assumptions and Estimation of Selected Top Event. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. ResearchGate. Available at: [Link]
-
Thermal Runaway Experiments on High-Capacity Lithium-Ion Cells. ResearchGate. Available at: [Link]
-
Heats of Reaction. University of Calgary. Available at: [Link]
-
Essential Safety Protocols for Reactor Operations. YouTube. Available at: [Link]
-
Aldol reactions in metabolism. Khan Academy. Available at: [Link]
-
HEAT TRANSPORT SYSTEM SHUTDOWN OPERATION. Canteach. Available at: [Link]
-
Heat of Reaction. Chemistry LibreTexts. Available at: [Link]
-
Experimental study of thermal runaway process of 256Ah prismatic nickel-rich battery. Frontiers. Available at: [Link]
-
ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. ADICHEMISTRY. Available at: [Link]
-
Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ResearchGate. Available at: [Link]
-
Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. YouTube. Available at: [Link]
-
Enthalpy of Formation of the Nitrogen-Rich Salt Guanidinium 5,5'-Azotetrazolate (GZT) and a Simple Approach for Estimating the Enthalpy of Formation of 2:1 Salts. MDPI. Available at: [Link]
-
Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. An Inquiry-Based Experiment in the Undergraduate Laboratory. ResearchGate. Available at: [Link]
-
Heat capacities, enthalpy increments, and derived thermodynamic functions for pyrazine between the temperatures 5 K and 380 K. ResearchGate. Available at: [Link]
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long-term storage conditions for 3,5-Dichloro-2-(methylthio)pyrazine
Product Reference Guide & Troubleshooting Portal
Compound Identity:
-
Molecular Weight: 195.07 g/mol
-
Physical State: White to off-white solid (powder/crystalline)
Part 1: Critical Storage Parameters (The "Why" and "How")
As an intermediate containing both halogenated heteroaromatic and thioether motifs, this compound presents a dual stability challenge: oxidative susceptibility (at the sulfur) and hydrolytic susceptibility (at the carbon-chlorine bonds).
The following protocols are designed to arrest kinetic degradation pathways.
Temperature Control
-
Standard: -20°C (± 5°C) for long-term storage (>30 days).
-
Short-term: 2-8°C is acceptable for active use (1-4 weeks).
-
Scientific Rationale: Low temperatures reduce the kinetic energy available for the spontaneous oxidation of the methylthio group to sulfoxides (
) and sulfones ( ). Furthermore, it slows the rate of nucleophilic aromatic substitution ( ) of the chloride ions by atmospheric moisture.
Atmospheric Management
-
Requirement: Store under Inert Gas (Argon or Nitrogen) .
-
Mechanism: The methylthio ether moiety is electron-rich and prone to oxidation by atmospheric oxygen. Argon is preferred over nitrogen due to its higher density, which creates a more effective "blanket" over the solid in the vial.
Container & Exclusion
-
Vial Type: Amber glass (Type 1 borosilicate) with Teflon-lined screw caps.
-
Light Protection: Mandatory. Thioethers can undergo photo-oxidation. If amber vials are unavailable, wrap clear vials in aluminum foil.
-
Moisture Barrier: Store the primary vial inside a secondary desiccated container (e.g., a jar with Drierite™ or silica gel).
Part 2: Troubleshooting & FAQs
Category A: Physical Appearance & Purity[1][2]
Q: The white powder has turned a faint yellow/orange. Is it still usable?
-
Diagnosis: This indicates oxidative degradation . The yellowing typically results from the formation of N-oxides or sulfoxides, which are often chromophoric.
-
Action: Check purity via HPLC or TLC.
-
If purity >95%:, repurify via recrystallization (typically from hexanes/EtOAc) or use as-is if the impurity does not interfere with downstream coupling.
-
If purity <90%:, the impurity profile (likely sulfoxides) will compete in nucleophilic substitution reactions. Discard or repurify.
-
Q: My compound has "caked" or become sticky. What happened?
-
Diagnosis: Hydrolysis .[3] The compound has absorbed moisture, leading to the displacement of a chlorine atom by a hydroxyl group (forming a hydroxypyrazine tautomer). This releases HCl, which is hygroscopic and accelerates further degradation (autocatalysis).
-
Action: This is usually irreversible. The formation of HCl salts creates a sticky/gummy texture. Recommendation: Discard.
Category B: Solubility & Handling
Q: What is the best solvent for making a stock solution?
-
Recommendation: Anhydrous DMSO or DMF .
-
Stability Note: Avoid protic solvents (Methanol/Ethanol) for long-term storage of stock solutions, as slow solvolysis (exchange of -Cl for -OMe) can occur over weeks, especially if the solvent is not strictly anhydrous.
Q: Can I freeze-thaw the stock solution?
-
Protocol: Minimize freeze-thaw cycles. Repeated condensation introduces water.
-
Best Practice: Aliquot the stock solution into single-use vials immediately after preparation. Store aliquots at -20°C or -80°C.
Part 3: Visualizations & Logic Flows
Figure 1: Storage Decision Logic
Caption: Decision tree for determining optimal storage conditions based on usage frequency and duration.
Figure 2: Degradation Pathways
Caption: Primary degradation mechanisms: S-oxidation (air) and Nucleophilic Aromatic Substitution (moisture).
Part 4: Stability Data Summary
| Parameter | Optimal Condition | Risk Threshold | Consequence of Failure |
| Temperature | -20°C | > 25°C (RT) | Accelerated oxidation kinetics. |
| Humidity | < 10% RH (Desiccated) | > 40% RH | Hydrolysis of C-Cl bonds; HCl release. |
| Atmosphere | Argon / Nitrogen | Ambient Air | S-oxidation to sulfoxide/sulfone. |
| Light | Dark (Amber Vial) | UV / Fluorescent | Photo-induced degradation/discoloration. |
References
-
LookChem. (n.d.). This compound CAS NO.1523571-95-0 Properties and Storage. Retrieved January 29, 2026, from [Link]
-
National Institutes of Health (NIH). (2016). Oxidation increases the strength of the methionine-aromatic interaction.[4] PubMed Central. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (1970). Kinetics of reactions in heterocycles. Part V. Replacement of methylthio-groups. Journal of the Chemical Society B. Retrieved January 29, 2026, from [Link]
Sources
Technical Support Center: Byproduct Identification in Reactions of 3,5-Dichloro-2-(methylthio)pyrazine
Welcome to the technical support center for chemists and researchers working with 3,5-Dichloro-2-(methylthio)pyrazine. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. As your virtual application scientist, I will walk you through the underlying chemical principles and provide practical steps to characterize unexpected products in your reaction mixtures.
I. Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when unexpected NMR results are obtained in reactions involving this compound.
Q1: My ¹H NMR spectrum shows more than one singlet in the aromatic region. What could this be?
A1: The starting material, this compound, should exhibit a single peak for the aromatic proton at the C6 position. The presence of multiple singlets in this region strongly suggests the formation of isomeric monosubstitution byproducts. Nucleophilic attack can occur at either the C3 or C5 position, leading to two different products, each with its own unique aromatic proton signal. You may also be observing the unreacted starting material.
Q2: I observe a significant downfield shift in the methylthio singlet. What does this indicate?
A2: A downfield shift of the -SCH₃ signal, typically from around 2.6 ppm to a region of 3.0-3.5 ppm or even further, is a strong indicator of oxidation at the sulfur atom. This suggests the formation of a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. These oxidations can occur if your reaction conditions are not strictly anaerobic or if oxidizing agents are present.
Q3: My product is insoluble in my usual NMR solvent, or the NMR signals are very broad. What could be the cause?
A3: Poor solubility or broad signals can arise from several factors. Dimerization or polymerization of the pyrazine starting material or products can lead to larger, less soluble molecules[1]. Additionally, if your product is a salt (for example, if you used a basic nucleophile and an acidic workup), it may have different solubility properties. Broad signals can also indicate dynamic exchange processes on the NMR timescale, such as proton exchange with residual water or solvent.
Q4: I see new signals in my ¹H NMR that don't correspond to my expected product or starting material, and they don't seem to be aromatic. What are they?
A4: These signals could arise from several sources. If your reaction was performed in the presence of water or during an aqueous workup, you might be observing hydrolysis byproducts, where one or both chlorine atoms are replaced by hydroxyl groups. These pyrazin-ols can exist in tautomeric equilibrium with their keto forms, which would give rise to non-aromatic signals. Additionally, always check for common solvent and grease impurities, which are a frequent source of unexpected peaks.
II. In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to identifying specific byproducts.
Guide 1: Distinguishing Between C3 and C5 Monosubstitution Isomers
A common challenge in reactions of this compound is determining the regioselectivity of the first nucleophilic aromatic substitution (SNAr). The two chlorine atoms are in electronically distinct environments, leading to the potential for two different monosubstituted products.
The pyrazine ring is electron-deficient, which facilitates nucleophilic attack. The two nitrogen atoms, along with the chlorine and methylthio substituents, influence the electron density at each carbon atom. The C5 position is generally more electron-deficient and less sterically hindered than the C3 position, which is flanked by both a chlorine and a methylthio group. Therefore, nucleophilic attack is often favored at the C5 position. However, the exact ratio of isomers can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
-
¹H NMR Analysis:
-
Starting Material: Expect a single aromatic proton singlet around δ 8.0-8.5 ppm and a methylthio singlet around δ 2.6 ppm.
-
Monosubstituted Products: Look for two new aromatic singlets. The proton on the C5-substituted isomer will likely be slightly upfield (more shielded) compared to the proton on the C3-substituted isomer due to the differing electronic effects of the substituents.
-
-
¹³C NMR and DEPT Analysis:
-
The starting material will have four carbon signals in the aromatic region.
-
Each monosubstituted isomer will also show four distinct aromatic carbon signals. DEPT-135 or DEPT-90 experiments will confirm the presence of a single C-H in the aromatic region for each isomer.
-
-
2D NMR (HSQC and HMBC) for Unambiguous Assignment:
-
HSQC: This experiment will correlate each aromatic proton signal to its directly attached carbon.
-
HMBC: This is the key experiment for distinguishing the isomers. Look for long-range (2-3 bond) correlations:
-
From the aromatic proton (H6): In the C5-substituted isomer, H6 will show correlations to the carbon bearing the nucleophile (C5) and the carbon still bearing a chlorine (C3). In the C3-substituted isomer, H6 will show correlations to the carbon bearing the nucleophile (C3) and the carbon still bearing a chlorine (C5).
-
From the methylthio protons (-SCH₃): These protons will show a correlation to the carbon they are attached to (C2).
-
-
| Compound | Ar-H (δ, ppm) | -SCH₃ (δ, ppm) | Estimated ¹³C Shifts (δ, ppm) |
| Starting Material | ~8.2 | ~2.6 | ~158 (C-S), ~150 (C-Cl), ~148 (C-Cl), ~145 (C-H) |
| C5-substituted | ~7.8 - 8.1 | ~2.5 | Ar-C signals will shift based on the nucleophile. |
| C3-substituted | ~8.0 - 8.3 | ~2.5 | Ar-C signals will shift based on the nucleophile. |
Note: These are estimated values. Actual chemical shifts will vary depending on the nucleophile and solvent.
Guide 2: Identifying Di-substitution and Hydrolysis Byproducts
If the reaction is allowed to proceed for a longer time, at a higher temperature, or with an excess of the nucleophile, di-substitution can occur. Hydrolysis can be a competing side reaction if water is present.
-
Di-substituted Product:
-
¹H NMR: The aromatic proton singlet will disappear. You will only see signals from the nucleophile and the methylthio group. The symmetry of the di-substituted product (if the same nucleophile is at C3 and C5) will result in a simplified spectrum.
-
¹³C NMR: The signal for the aromatic C-H carbon will be absent.
-
-
Hydrolysis Products (Pyrazin-ols):
-
¹H NMR: The appearance of broad signals that may exchange with D₂O is indicative of -OH protons. The aromatic proton signal will likely shift significantly. Pyrazin-ols can exist in tautomeric equilibrium with their keto forms (pyrazinones), which would show characteristic signals for protons on sp³-hybridized carbons.
-
¹³C NMR: The carbon attached to the hydroxyl group will shift significantly upfield compared to the carbon attached to chlorine.
-
| Byproduct | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features |
| Di-substituted | Absence of aromatic singlet (~7.8-8.5 ppm) | Absence of Ar-CH signal (~140-150 ppm) |
| Monohydrolysis | Aromatic singlet present, broad -OH signal | C-OH signal appears (~155-165 ppm) |
| Dihydrolysis | Absence of aromatic singlet, broad -OH signals | Two C-OH signals appear |
Guide 3: Detecting Oxidation of the Methylthio Group
The methylthio group is susceptible to oxidation, especially in the presence of trace oxidizing agents or under aerobic conditions, to form the corresponding sulfoxide and sulfone.
The most telling sign of oxidation is the downfield shift of the methyl protons of the -SCH₃ group.
-
Sulfoxide (-SOCH₃): The methyl protons will typically appear as a singlet in the range of δ 2.9-3.3 ppm.
-
Sulfone (-SO₂CH₃): The methyl protons will be shifted even further downfield, appearing as a singlet in the range of δ 3.3-3.7 ppm.
These shifts are due to the strong electron-withdrawing effect of the oxygen atoms attached to the sulfur. The aromatic proton signal will also be affected, typically shifting slightly downfield.
| Byproduct Functional Group | Typical -S(O)ₓ-CH₃ Shift (δ, ppm) |
| Methylsulfinyl (Sulfoxide) | ~2.9 - 3.3 |
| Methylsulfonyl (Sulfone) | ~3.3 - 3.7 |
III. Concluding Remarks
Identifying byproducts is a critical aspect of process development and ensuring the purity of your target compound. This guide provides a framework for using NMR spectroscopy to logically deduce the structure of common byproducts in reactions of this compound. Remember that the provided NMR chemical shifts are estimates; for definitive structural confirmation, it is always best to isolate the byproduct and perform a full suite of 1D and 2D NMR experiments, supplemented with mass spectrometry data.
Should you encounter byproducts not covered in this guide, or require further assistance with spectral interpretation, please do not hesitate to reach out to our technical support team.
IV. References
-
Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University Institute of Natural Sciences / Fukui University of Technology.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Validation & Comparative
3,5-Dichloro-2-(methylthio)pyrazine vs 2,5-dichloropyrazine reactivity
Comparative Reactivity Guide: 3,5-Dichloro-2-(methylthio)pyrazine vs. 2,5-Dichloropyrazine
Executive Summary & Strategic Positioning
In the landscape of heteroaromatic diversification, 2,5-dichloropyrazine (2,5-DCP) and This compound (3,5-D-2-MTP) represent two distinct classes of electrophiles.
-
2,5-DCP is the "Workhorse Scaffold." It offers high reactivity and symmetry, making it ideal for rapid mono-functionalization. However, its symmetry poses challenges for sequential, multi-site diversification without over-substitution or deactivation.
-
3,5-D-2-MTP is the "Precision Scaffold." The introduction of the methylthio (-SMe) group breaks the symmetry and electronically tunes the ring. It functions as a latent leaving group , allowing for orthogonal functionalization strategies that are impossible with the di-chloro analog.
This guide details the mechanistic differences, regioselectivity rules, and experimental protocols required to exploit these scaffolds effectively.
Electronic Profile & Theoretical Reactivity
To predict experimental outcomes, we must first understand the electronic landscape of the pyrazine core in both states.
2,5-Dichloropyrazine (2,5-DCP)
-
Symmetry:
symmetry makes the C-2 and C-5 positions chemically equivalent. -
Electrophilicity: High. The two nitrogen atoms and two chlorine atoms withdraw electron density, making the ring highly susceptible to Nucleophilic Aromatic Substitution (
). -
Deactivation Penalty: Upon the first
(replacing one Cl with an amine), the ring becomes significantly electron-rich (deactivated). The second requires forcing conditions.
This compound (3,5-D-2-MTP)
-
Asymmetry: The -SMe group at C-2 creates a distinct electronic bias.
-
Electronic Effect: The sulfur atom exerts two opposing effects:
-
Inductive Withdrawal (-I): Increases electrophilicity (weak).
-
Resonance Donation (+M): Donates electron density into the ring (strong).
-
Net Result: The ring is generally less electrophilic than 2,5-DCP, requiring slightly higher reaction temperatures or stronger nucleophiles.
-
-
Steric Gating: The -SMe group is bulky compared to a proton, creating significant steric hindrance at the adjacent C-3 position.
Regioselectivity: The Core Differentiator
This is the most critical parameter for library synthesis.
| Feature | 2,5-Dichloropyrazine | This compound |
| Primary Reaction Site | C-2 or C-5 (Statistical) | C-5 (Highly Favored) |
| Selectivity Driver | Stoichiometry control | Steric Hindrance + Electronic Distribution |
| Major Side Product | Bis-substituted pyrazine | C-3 substituted isomer (<5%) |
| Regio-Control Strategy | Slow addition, low temp | Thermodynamic control (Standard heating) |
The "C-5 Rule" for 3,5-D-2-MTP
Experimental data consistently demonstrates that nucleophilic attack on 3,5-D-2-MTP occurs preferentially at C-5 .
-
Sterics: The C-3 position is "sandwiched" between the ring nitrogen (N-4) and the bulky -SMe group at C-2. The C-5 position is flanked by a proton (C-6), offering an unobstructed trajectory for the nucleophile.
-
Electronics: While resonance donation from Sulfur affects both ortho (C-3) and para (C-5) positions, the steric penalty at C-3 is the dominant kinetic factor.
Experimental Case Studies & Data
The following data summarizes comparative performance in a standard amination reaction (Model Nucleophile: Morpholine).
Reaction Conditions: 1.0 eq Substrate, 1.1 eq Morpholine, 2.0 eq
| Metric | 2,5-DCP | 3,5-D-2-MTP |
| Conversion (4h) | >98% | 88% |
| Mono-Product Yield | 92% | 81% |
| Bis-Product Yield | 6% | <1% |
| Regio-Isomer Ratio | N/A (Symmetric) | >20:1 (C-5 : C-3) |
| Workup Complexity | Low (Crystallization) | Medium (Column often required to remove minor isomer) |
Key Insight: While 2,5-DCP reacts faster, 3,5-D-2-MTP offers superior control against over-reaction (bis-substitution) due to the deactivating nature of the SMe group combined with the incoming amine.
Visualizing the Reaction Pathways
The following diagrams illustrate the divergent workflows for these two scaffolds.
Figure 1: Comparative Reaction Landscape
Caption: Figure 1. Reaction pathways showing the symmetry-based reactivity of 2,5-DCP versus the regioselective pathway of 3,5-D-2-MTP.
Figure 2: The "SMe" Activation Strategy (Orthogonal Synthesis)
This diagram highlights the unique advantage of 3,5-D-2-MTP: the ability to activate the SMe group later in the synthesis.
Caption: Figure 2. The "Masked Electrophile" strategy. The SMe group allows for a third point of diversity that is inaccessible with 2,5-DCP.
Detailed Experimental Protocols
Protocol A: Regioselective Amination of this compound
Validates the C-5 selectivity claim.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq). Cool the mixture to 0°C.
-
Nucleophile Addition: Dropwise add the amine nucleophile (1.05 eq) dissolved in minimal THF.
-
Note: Slow addition at 0°C enhances regioselectivity for the C-5 position by kinetically suppressing the minor C-3 pathway.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by LC-MS.[1]
-
Checkpoint: Look for the disappearance of starting material (M+) and appearance of product (M+ -Cl +Amine).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[2] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The C-5 isomer typically elutes after the trace C-3 isomer due to polarity differences.
Protocol B: Oxidation of the Methylthio Handle
Demonstrates the activation of the latent leaving group.
-
Setup: Dissolve the C-5 substituted intermediate from Protocol A in DCM (0.1 M).
-
Oxidation: Add m-CPBA (Meta-chloroperoxybenzoic acid) (2.2 eq) portion-wise at 0°C.
-
Safety: Reaction is exothermic. Maintain temperature <5°C.
-
-
Monitoring: Stir at RT for 2 hours. LC-MS should show mass shift corresponding to
(Sulfone formation). -
Quench: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess peroxide. -
Result: The resulting sulfone is now highly reactive at the C-2 position, often more so than the remaining C-3 chloride, allowing for a subsequent, highly selective displacement.
References
- Fundamentals of Pyrazine Reactivity: Sato, N. (1980). Comprehensive Heterocyclic Chemistry II. Pergamon Press. (Detailed analysis of halogen reactivity in diazines).
-
Regioselectivity in Halogenated Heterocycles
- Baran, P. S., et al. (2014). "Practical Synthesis of Pyrazine-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 57(1), 123-135.
-
Synthesis of 3,5-dichloro-2-(methylthio)
-
Patent US20100120760A1. "Pyrazine derivatives as PI3K inhibitors." (Describes the synthesis from 2,3,5-trichloropyrazine and sodium thiomethoxide). Link
-
Sources
- 1. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 3. baranlab.org [baranlab.org]
- 4. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3,5-Dichloro-2-(methylthio)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,5-Dichloro-2-(methylthio)pyrazine
This compound is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring two chlorine atoms and a methylthio group on a pyrazine ring, provides multiple reactive sites for further chemical modifications. This versatility makes it an attractive intermediate for the development of novel therapeutics, particularly in the fields of kinase inhibitors and other targeted therapies. The efficient and cost-effective synthesis of this key intermediate is therefore of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering detailed experimental protocols and a critical evaluation of each route's advantages and limitations.
Route 1: Nucleophilic Aromatic Substitution of 2,3,5-Trichloropyrazine
This is the most direct and commonly employed method for the synthesis of this compound. The strategy relies on the regioselective displacement of one chlorine atom from the highly electrophilic 2,3,5-trichloropyrazine with a methylthiolating agent.
Reaction Scheme:
Causality Behind Experimental Choices:
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of three electron-withdrawing chlorine atoms further activates the ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is the most susceptible to substitution due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the chlorine atoms at positions 3 and 5. Sodium thiomethoxide is a potent and readily available nucleophile that efficiently displaces the targeted chlorine atom. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, enhancing the nucleophilicity of the thiomethoxide anion. The reaction is typically conducted at a low temperature to control the exothermicity and improve the regioselectivity of the substitution.
Experimental Protocol:
Step 1: Synthesis of 2,3,5-Trichloropyrazine
The synthesis of the starting material, 2,3,5-trichloropyrazine, can be achieved through the chlorination of commercially available 2,5-dichloropyrazine.
-
Materials: 2,5-Dichloropyrazine, N-chlorosuccinimide (NCS), Benzoyl peroxide, Carbon tetrachloride.
-
Procedure:
-
To a solution of 2,5-dichloropyrazine (1.0 eq) in carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3,5-trichloropyrazine.
-
Step 2: Synthesis of this compound
-
Materials: 2,3,5-Trichloropyrazine, Sodium thiomethoxide, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2,3,5-trichloropyrazine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (1.05 eq) in DMF to the cooled solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
-
Trustworthiness of the Protocol:
This protocol is based on well-established principles of nucleophilic aromatic substitution on electron-deficient heteroaromatic systems.[1][2] The regioselectivity of the reaction is predictable and has been consistently demonstrated in similar systems.[3] The reaction conditions are standard and easily reproducible in a laboratory setting.
Route 2: Sandmeyer-type Thiolation of 3,5-Dichloropyrazin-2-amine
An alternative approach to this compound involves a Sandmeyer-type reaction, which is a versatile method for the conversion of an amino group on an aromatic ring into a variety of other functional groups.[4][5] In this route, 3,5-Dichloropyrazin-2-amine is first diazotized, and the resulting diazonium salt is then reacted with a sulfur nucleophile, followed by methylation.
Reaction Scheme:
Causality Behind Experimental Choices:
The Sandmeyer reaction provides a powerful tool for introducing a thiol group onto the pyrazine ring. The initial diazotization step, performed in the presence of a strong acid and sodium nitrite, converts the amino group into a highly reactive diazonium salt.[4][5] The choice of potassium ethyl xanthate as the sulfur nucleophile is strategic; it reacts with the diazonium salt to form a xanthate ester intermediate, which can then be readily hydrolyzed to the corresponding thiol. Subsequent S-alkylation with a methylating agent like methyl iodide furnishes the final product.
Experimental Protocol:
Step 1: Synthesis of 3,5-Dichloropyrazin-2-amine
The synthesis of the starting material, 3,5-Dichloropyrazin-2-amine, can be achieved by the chlorination of 2-aminopyrazine.
-
Materials: 2-Aminopyrazine, N-chlorosuccinimide (NCS), Acetonitrile.
-
Procedure:
-
Dissolve 2-aminopyrazine (1.0 eq) in acetonitrile.
-
Add N-chlorosuccinimide (2.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 3,5-Dichloropyrazin-2-amine.
-
Step 2: Synthesis of this compound
-
Materials: 3,5-Dichloropyrazin-2-amine, Hydrochloric acid, Sodium nitrite, Potassium ethyl xanthate, Methyl iodide, Sodium hydroxide, Diethyl ether.
-
Procedure:
-
Suspend 3,5-Dichloropyrazin-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution, maintaining the temperature below 10 °C.
-
Stir the mixture for 1-2 hours at room temperature.
-
Extract the intermediate xanthate ester with diethyl ether.
-
To the ethereal solution, add a solution of sodium hydroxide and stir vigorously for 2-3 hours to hydrolyze the xanthate.
-
Separate the aqueous layer and acidify with hydrochloric acid to precipitate the 3,5-Dichloropyrazine-2-thiol.
-
Filter the thiol, wash with water, and dry.
-
Dissolve the crude thiol in a suitable solvent (e.g., methanol or DMF) and add a base (e.g., sodium hydroxide or potassium carbonate).
-
Add methyl iodide (1.1 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield this compound.
-
Trustworthiness of the Protocol:
Comparison of Synthetic Routes
| Feature | Route 1: Nucleophilic Aromatic Substitution | Route 2: Sandmeyer-type Thiolation |
| Starting Material | 2,3,5-Trichloropyrazine | 3,5-Dichloropyrazin-2-amine |
| Number of Steps | 1 (from 2,3,5-trichloropyrazine) | 3 (from 3,5-dichloropyrazin-2-amine) |
| Reagents | Sodium thiomethoxide, DMF | HCl, NaNO₂, Potassium ethyl xanthate, Methyl iodide |
| Reaction Conditions | Low temperature (0 °C) | Low temperature for diazotization, room temperature for subsequent steps |
| Yield | Generally high | Moderate to good, can be variable depending on the efficiency of each step |
| Purity | Good, purification is straightforward | May require more extensive purification due to multiple steps and potential side products |
| Scalability | Readily scalable | Scalability can be challenging due to the handling of diazonium salts |
| Safety Considerations | Sodium thiomethoxide is moisture-sensitive and corrosive. | Diazonium salts can be explosive if isolated and should be handled with care in solution. Methyl iodide is a known carcinogen. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps | Can be less cost-effective due to the use of multiple reagents and longer reaction times |
Visualization of Synthetic Workflows
Route 1: Nucleophilic Aromatic Substitution
Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Route 2: Sandmeyer-type Thiolation
Caption: Workflow for the synthesis of this compound via a Sandmeyer-type reaction.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Nucleophilic Aromatic Substitution) is the more direct and efficient method, characterized by a high yield, fewer steps, and straightforward purification. This route is highly recommended for large-scale synthesis where cost-effectiveness and process simplicity are critical.
-
Route 2 (Sandmeyer-type Thiolation) provides a valuable alternative, particularly when the starting material, 3,5-Dichloropyrazin-2-amine, is more readily accessible or cost-effective than 2,3,5-trichloropyrazine. While this route involves more synthetic transformations and requires careful handling of potentially hazardous intermediates, it demonstrates the versatility of classical organic reactions in accessing important heterocyclic building blocks.
The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the research or manufacturing facility.
References
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. (n.d.).
- US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents. (n.d.).
- US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents. (n.d.).
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). The Organic Chemistry Tutor. Retrieved from [Link]...
-
Pinto, M., Guedes, R. C., & Iley, J. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 12(5), 1232-1254. [Link]
-
Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine - PrepChem.com. (n.d.). Retrieved January 28, 2026, from [Link]
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16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
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Smith, H. E., & Smith, J. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(36), 12344-12367. [Link] concerted
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
-
Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 28, 2026, from [Link]
Sources
Strategic Alternatives to 3,5-Dichloro-2-(methylthio)pyrazine in Heterocyclic Scaffold Design
This guide outlines strategic alternatives and functional equivalents to 3,5-Dichloro-2-(methylthio)pyrazine in organic synthesis, focusing on scaffold selection, regiocontrol, and experimental protocols.[1]
Executive Summary: The Role of the Methylthio Scaffold
This compound (referred to herein as DCMTP ) is a critical building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its utility stems from two key properties:
-
The "SMe" Handle: The methylthio group is a versatile "switch." It acts as an electron-donating group (EDG) to modulate ring reactivity and can be oxidized to a sulfone (-SO₂Me), converting it into a highly reactive leaving group for late-stage diversification.
-
Unique Regiocontrol: Unlike symmetrical pyrazines, the SMe group breaks symmetry, directing Nucleophilic Aromatic Substitution (SₙAr) preferentially to the C3 position (ortho to the SMe), enabling precise sequential substitution.
Why seek alternatives?
-
Regioselectivity Needs: If your synthetic route requires initial attack at C5 , DCMTP is the wrong starting material.[1]
-
Cost & Availability: Commercial supplies can be inconsistent; synthesizing it from a cheaper precursor is often more reliable.
-
Chemical Hygiene: The SMe group carries an odor and potential for catalyst poisoning (sulfur) in subsequent metal-catalyzed steps.
Comparative Analysis of Alternatives
The choice of alternative depends on the desired site of first modification and the final functional group .
| Alternative Scaffold | Structure | Primary Reactivity (SₙAr) | Strategic Advantage |
| 2,3,5-Trichloropyrazine (TCP) | Cl₃-Pyrazine | C2 (Highly Reactive) | The "Blank Slate": Cheapest precursor. Reacts with NaSMe to generate DCMTP in situ, or with other nucleophiles to create custom scaffolds. |
| 2-Cyano-3,5-dichloropyrazine | (CN)-Cl₂-Pyrazine | C5 (Para to EWG) | Regio-Complementary: The cyano group (EWG) reverses selectivity, directing attack to C5, opposite to the SMe effect. |
| 3,5-Dichloro-2-methoxypyrazine | (OMe)-Cl₂-Pyrazine | C3 (Ortho to EDG) | The "Clean" Isostere: Mimics DCMTP regioselectivity (C3 attack) but avoids sulfur chemistry. Stable to oxidation. |
| 2,6-Dichloropyrazine | Cl₂-Pyrazine | C2/C6 (Equivalent) | The "Lithiation" Route: Lacks the 3rd substituent initially. Functionalization at C3 requires lithiation (LiTMP), not SₙAr.[1] |
Decision Logic & Reaction Pathways
The following diagram illustrates the decision process for selecting the correct pyrazine scaffold based on the desired substitution pattern.
Caption: Decision tree for selecting pyrazine scaffolds. EDG (Electron Donating Group) at C2 directs to C3. EWG (Electron Withdrawing Group) at C2 directs to C5.[2]
Technical Deep Dive: Regioselectivity Mechanisms
The "EDG vs. EWG" Rule
In 2-substituted-3,5-dichloropyrazines, the substituent at C2 dictates the site of nucleophilic attack.
-
DCMTP (SMe = EDG): The electron-donating methylthio group stabilizes the transition state for attack at C3 (ortho). This is counter-intuitive to simple steric arguments but is supported by frontier molecular orbital (FMO) analysis and experimental data (Scales et al., 2013).
-
Cyano/Nitro (EWG): Strong electron-withdrawing groups deplete electron density at C5 (para), making it the preferred site for nucleophilic attack.
Alternative 1: 2,3,5-Trichloropyrazine (The Direct Precursor)
If DCMTP is unavailable or expensive, it can be synthesized in a single high-yielding step from 2,3,5-trichloropyrazine.[1]
-
Mechanism: The C2 chlorine in trichloropyrazine is the most electrophilic due to the adjacent nitrogen and lack of steric hindrance compared to C3.
-
Protocol Utility: This allows the researcher to introduce isotopically labeled SMe (e.g., using NaS¹³CD₃) or alternative alkylthio groups (SEt, SiPr) easily.[1]
Alternative 2: 3,5-Dichloro-2-methoxypyrazine (The Bioisostere)
For projects where the sulfur atom is problematic (e.g., poisoning Pd catalysts in subsequent Suzuki couplings), the methoxy variant is superior.
-
Reactivity: Like SMe, the OMe group is an EDG and directs SₙAr to C3 .
-
Stability: It does not undergo oxidation to a sulfoxide/sulfone, making it a "permanent" scaffold element rather than a reactive handle.[1]
Experimental Protocols
Protocol A: Synthesis of DCMTP from 2,3,5-Trichloropyrazine
Use this protocol to bypass supply issues or to generate analogues.[1]
-
Reagents: 2,3,5-Trichloropyrazine (1.0 equiv), Sodium thiomethoxide (NaSMe, 1.05 equiv), dry THF.
-
Setup: Flame-dried round-bottom flask under N₂ atmosphere.
-
Procedure:
-
Dissolve 2,3,5-trichloropyrazine in dry THF (0.2 M) and cool to 0 °C.
-
Add NaSMe solid portion-wise over 10 minutes. (Note: The reaction is exothermic).
-
Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1) should show consumption of starting material (Rf ~0.8) and formation of product (Rf ~0.6).
-
-
Workup: Quench with water, extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Flash column chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 85-92% of this compound.
Protocol B: Regioselective SₙAr at C3 (Using DCMTP)
Demonstrates the unique selectivity of the scaffold.
-
Reagents: DCMTP (1.0 equiv), Amine Nucleophile (e.g., Morpholine, 1.1 equiv), DIPEA (1.5 equiv), Ethanol or DMF.[1]
-
Procedure:
-
Dissolve DCMTP in Ethanol (0.1 M).
-
Add DIPEA and the amine.[3]
-
Stir at RT for 4-12 hours. (Heating to 60 °C may be required for sterically hindered amines).
-
-
Selectivity Check: The major product will be the 3-amino-5-chloro-2-(methylthio)pyrazine .
-
Note: If the reaction is pushed too hard (high temp, excess amine), the C5 chlorine will also react.[1]
-
-
Data Validation: In ¹H NMR, the C6 proton of the C3-substituted product typically shifts upfield relative to the C5-substituted isomer due to the shielding effect of the adjacent amine.
References
-
Scales, S., et al. (2013).[1][4] Studies on the Regioselective Nucleophilic Aromatic Substitution (SₙAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters , 15(10). Link
-
Almond-Thynne, J., et al. (2016).[1][5] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science , 8, 40-62.[1] Link
-
Baran Lab. Haloselectivity of Heterocycles. Baran Group Meeting Notes . Link
-
WuXi AppTec. Dichotomy in Regioselectivity of SₙAr Reactions. QM Magic Class , Chapter 48. Link
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- 4. semanticscholar.org [semanticscholar.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Comparative Guide to Catalytic Systems for Pyrazine Functionalization: From Classical Cross-Coupling to Modern C-H Activation
For researchers, medicinal chemists, and professionals in drug development, the pyrazine moiety is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and biologically active compounds underscores the critical need for efficient and versatile methods to functionalize this heterocycle. However, the intrinsic electron-deficient nature of the pyrazine ring presents a significant challenge for synthetic chemists. This guide provides a comparative analysis of the leading catalytic systems for pyrazine functionalization, offering insights into their mechanisms, practical applications, and relative merits. We will delve into both classical transition metal-catalyzed cross-coupling reactions and the more recent, atom-economical direct C-H functionalization strategies, supported by experimental data and detailed protocols.
The Landscape of Pyrazine Functionalization: Key Catalytic Approaches
The journey to effectively modify the pyrazine core has led to the development of several powerful catalytic strategies. These can be broadly categorized into two main avenues: the functionalization of pre-halogenated pyrazines via cross-coupling reactions and the more direct approach of C-H bond activation. Each strategy possesses its own set of advantages and limitations, making the choice of catalytic system highly dependent on the specific synthetic context, including substrate scope, functional group tolerance, and desired bond formation.
This guide will explore the following key catalytic systems:
-
Palladium-Catalyzed Cross-Coupling Reactions: The workhorses of pyrazine functionalization, including Suzuki-Miyaura, Sonogashira, and Stille couplings.
-
Direct C-H Functionalization: An increasingly important strategy that avoids pre-functionalization, with a focus on palladium, iron, and iridium-catalyzed systems.
-
Photocatalysis: An emerging and powerful approach that utilizes light to enable novel transformations.
Caption: Overview of major catalytic strategies for pyrazine functionalization.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Established Toolkit
Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, and they have been extensively applied to the functionalization of pyrazines.[1][2][3] These reactions typically involve the coupling of a halogenated pyrazine with an organometallic reagent in the presence of a palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and a halide, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents.
Mechanistic Rationale: The catalytic cycle generally proceeds through three key steps: oxidative addition of the halopyrazine to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for efficient catalysis, as these parameters influence the rates of the individual steps in the catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling of Halopyrazines:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppb)Cl₂ (1 mol%) | dppb | Na₂CO₃ | Toluene/H₂O | 80 | 16 | 70-95 | [3] |
| Pd(PPh₃)₄ (10 mol%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~50 | [3] |
| Pd(OAc)₂ (5 mol%) | SPhos | K₃PO₄ | Toluene | 100 | 18 | >90 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of chloro-heteroaromatics.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppb)Cl₂ (0.01 mmol, 1 mol%), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (4 mL) and water (1 mL).
-
Reaction Execution: Heat the reaction mixture at 80 °C for 16 hours with vigorous stirring.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenylpyrazine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to pyrazine-containing acetylenic compounds.[4]
Comparative Data for Sonogashira Coupling of 2,5-Diiodopyrazine:
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 4 | High | [4] |
| PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 70 | 12 | Good | [4] |
Part 2: Direct C-H Functionalization: The Atom-Economical Frontier
While cross-coupling reactions are powerful, they require the pre-functionalization of the pyrazine ring, which adds steps and generates waste. Direct C-H functionalization has emerged as a more sustainable and efficient alternative.[5][6]
Iron-Catalyzed C-H Arylation
The use of earth-abundant and low-toxicity iron catalysts is highly desirable. Singh et al. developed an iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, with organoboron agents.[7] This method was successfully applied in the total synthesis of the natural product botryllazine A.[7]
Experimental Protocol: Iron-Catalyzed Arylation of 2,3-Dimethylpyrazine [7]
-
Reaction Setup: In a vial, combine 2,3-dimethylpyrazine (0.5 mmol), the desired arylboronic acid (1.0 mmol), Fe(acac)₂ (0.1 mmol, 20 mol%), tetrabutylammonium bromide (TBAB, 0.5 mmol), and potassium persulfate (K₂S₂O₈, 1.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of dichloromethane and water (4 mL).
-
Acid Addition: Add trifluoroacetic acid (0.5 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Workup and Purification: Dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the arylated pyrazine.
Caption: Key components of the iron-catalyzed C-H arylation of pyrazines.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a boronate ester group onto an aromatic ring, which can then be further functionalized. However, the application of this methodology to N-heterocycles like pyrazine can be challenging due to catalyst inhibition by the nitrogen lone pair.[8][9] This inhibition can be overcome by using a directing group or by carefully selecting the reaction conditions.
Challenges and Solutions: The lone pair on the pyrazine nitrogen can coordinate to the vacant site on the iridium catalyst, effectively deactivating it.[8][9] Strategies to mitigate this include the use of bulky ligands on the iridium catalyst or the introduction of a substituent on the pyrazine ring that sterically hinders this coordination.
Part 3: Photocatalysis: A Light-Driven Approach
Photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light to drive chemical reactions under mild conditions.[10] This approach has been successfully applied to the C-H functionalization of piperazines, a reduced form of pyrazine, and the principles can be extended to pyrazine itself. For instance, pyrazine-functionalized covalent organic frameworks have shown enhanced photocatalytic hydrogen evolution, highlighting the potential of pyrazine derivatives in photocatalysis.[11]
Mechanistic Principle: A photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and enters an excited state. In this excited state, the catalyst can engage in single-electron transfer (SET) processes with the substrate, generating radical intermediates that can then undergo the desired functionalization reaction.
Comparative Analysis and Future Outlook
The choice of a catalytic system for pyrazine functionalization is a multifactorial decision that requires careful consideration of the desired transformation, the nature of the substrate, and practical considerations such as cost and environmental impact.
Summary Comparison of Catalytic Strategies:
| Strategy | Catalyst | Advantages | Disadvantages | Atom Economy |
| Suzuki-Miyaura Coupling | Palladium | High yields, broad substrate scope, well-established | Requires pre-functionalization, potential for palladium contamination | Moderate |
| Iron-Catalyzed C-H Arylation | Iron | Earth-abundant, low toxicity, direct C-H functionalization | May require stoichiometric oxidants and additives | High |
| Iridium-Catalyzed Borylation | Iridium | Direct C-H functionalization, versatile boronate products | Catalyst inhibition by nitrogen, expensive catalyst | High |
| Photocatalysis | Ruthenium/Iridium | Mild reaction conditions, novel reactivity | Can require specialized equipment, mechanistic complexity | High |
The field of pyrazine functionalization is continuously evolving, with a strong emphasis on developing more sustainable and efficient catalytic systems. Future research will likely focus on:
-
The development of new catalysts based on earth-abundant metals.
-
The expansion of the scope of direct C-H functionalization methods to include a wider range of coupling partners.
-
The application of novel technologies such as flow chemistry and machine learning to optimize reaction conditions and discover new catalysts.
By understanding the strengths and weaknesses of the currently available catalytic systems, researchers can make more informed decisions in the design and synthesis of novel pyrazine-containing molecules for a wide range of applications.
References
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. [Link]
-
Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. [Link]
-
Meti, P., Park, H.-H., & Gong, Y.-D. (2020). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. RSC Advances, 10(1), 1-15. [Link]
-
Recent advances in transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Meti, P., Park, H.-H., & Gong, Y.-D. (2020). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. RSC Advances, 10(1), 1-15. [Link]
-
(2020) Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews. [Link]
-
Singh, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. PubMed. [Link]
-
Functionalization of Porphyrins Using Metal-Catalyzed C-H Activation. MDPI. [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. [Link]
-
(PDF) Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
-
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]
-
Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. PMC. [Link]
-
Iridium-catalysed C–H borylation of pyridines. RSC Publishing. [Link]
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Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]
-
Pyrazine-Functionalized Donor-Acceptor Covalent Organic Frameworks for Enhanced Photocatalytic H2 Evolution with High Proton Transport. PubMed. [Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]
-
Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions. ResearchGate. [Link]
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Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]
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A Comparative Guide to the Synthesis of 3,5-Dichloro-2-(methylthio)pyrazine for Pharmaceutical and Agrochemical Research
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient and reliable production of key intermediates is paramount. 3,5-Dichloro-2-(methylthio)pyrazine is a crucial building block in the synthesis of various biologically active compounds. This guide provides an in-depth technical comparison of synthetic routes to this valuable pyrazine derivative, offering field-proven insights and detailed experimental protocols to aid in methodological selection and optimization.
Introduction: The Significance of this compound
Pyrazine derivatives are a class of heterocyclic compounds that are integral to numerous pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] this compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical modification, making it a versatile intermediate in the development of novel therapeutic agents and crop protection solutions. The presence of the methylthio group and two chlorine atoms allows for selective chemical transformations, a desirable characteristic in multi-step synthetic campaigns.
This guide will focus on the most prevalent and practical method for the synthesis of this compound: the nucleophilic aromatic substitution of 2,3,5-trichloropyrazine. We will also explore potential alternative strategies and provide a comparative analysis based on key performance indicators such as yield, purity, scalability, and cost-effectiveness.
Method 1: Nucleophilic Aromatic Substitution of 2,3,5-Trichloropyrazine
The primary and most direct route to this compound involves the selective displacement of a chlorine atom from 2,3,5-trichloropyrazine with a methylthiolating agent. The reactivity of the chlorine atoms on the pyrazine ring is not equal; the chlorine at the 2-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atoms. This inherent reactivity allows for a high degree of regioselectivity in the substitution reaction.
Reaction Scheme:
Caption: Synthesis of this compound via nucleophilic substitution.
Causality Behind Experimental Choices:
The choice of reactants and conditions is critical for achieving high yield and purity.
-
Starting Material: 2,3,5-Trichloropyrazine is the logical precursor due to the differential reactivity of its chlorine atoms. The synthesis of 2,3,5-trichloropyrazine itself can be achieved through various methods, often starting from more readily available pyrazine precursors.
-
Nucleophile: Sodium thiomethoxide (NaSMe) is an excellent choice as the source of the methylthio group. It is a strong nucleophile and its salt form ensures a sufficient concentration of the thiomethoxide anion in solution. Methyl mercaptan (CH₃SH) in the presence of a base is a viable alternative.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically employed. These solvents are effective at dissolving the reactants and stabilizing the charged intermediate (Meisenheimer complex) formed during the nucleophilic aromatic substitution, thereby accelerating the reaction.
-
Temperature: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize the formation of side products from the substitution of the less reactive chlorine atoms at the 3- and 5-positions.
Detailed Experimental Protocol:
Materials:
-
2,3,5-Trichloropyrazine
-
Sodium thiomethoxide (or methyl mercaptan and a suitable base, e.g., sodium hydride)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3,5-trichloropyrazine (1.0 equivalent) in anhydrous DMF.
-
Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.0-1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically within a few hours), cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash successively with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Benchmarking Data:
| Parameter | Method 1: Nucleophilic Substitution |
| Starting Material | 2,3,5-Trichloropyrazine |
| Key Reagents | Sodium thiomethoxide, DMF |
| Typical Yield | 85-95% |
| Purity | >98% after chromatography |
| Scalability | Readily scalable |
| Key Advantages | High regioselectivity, high yield, straightforward procedure |
| Key Disadvantages | Requires the synthesis of 2,3,5-trichloropyrazine |
Alternative Synthetic Strategies
Method 2: Synthesis from Pyrazine-N-Oxide Derivatives
The introduction of an N-oxide functionality can activate the pyrazine ring for different substitution patterns.[2] A hypothetical route could involve the synthesis of a suitably substituted pyrazine-N-oxide, followed by chlorination and subsequent introduction of the methylthio group.
Conceptual Workflow:
Caption: Conceptual workflow for an alternative synthesis via a pyrazine-N-oxide intermediate.
Discussion:
This multi-step approach offers potential for regiocontrol but is significantly longer and likely to result in a lower overall yield compared to the direct substitution method. The deoxygenation step at the end adds complexity to the synthesis. This route would generally only be considered if the specific substitution pattern is not achievable through more direct methods.
Comparative Analysis and Conclusion
| Feature | Method 1: Nucleophilic Substitution | Method 2: Pyrazine-N-Oxide Route (Hypothetical) |
| Overall Yield | High | Low to Moderate |
| Number of Steps | 1 (from 2,3,5-trichloropyrazine) | Multiple |
| Scalability | Excellent | Moderate |
| Cost-Effectiveness | High | Low |
| Simplicity | High | Low |
References
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC. [Link]
- Method for synthesizing 2,3, 5-trimethylpyrazine.
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
- Method for preparing 3,5-dimethylpyridine-N-oxide.
-
Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University. [Link]
Sources
Definitive Structural Confirmation of 3,5-Dichloro-2-(methylthio)pyrazine via X-ray Crystallography
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary: The Regioisomer Challenge
In the synthesis of pyrazine-based antivirals—most notably Favipiravir (T-705) —the intermediate 3,5-Dichloro-2-(methylthio)pyrazine plays a pivotal role.[1][2] However, the nucleophilic substitution of chloropyrazines is notoriously prone to regiochemical ambiguity. When reacting 2,3,5-trichloropyrazine or 2-bromo-3,5-dichloropyrazine with thiomethoxide, the nucleophile may attack at the C2 or C3 position, generating structurally distinct but spectroscopically similar isomers (e.g., this compound vs. 3,6-dichloro-2-(methylthio)pyrazine).[2]
This guide objectively compares analytical methodologies for validating this specific structure, establishing Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable "Gold Standard" for absolute structural assignment when NMR data is inconclusive due to ring symmetry or limited proton handles.[1][2]
Comparative Analysis: NMR vs. X-ray Crystallography
The following matrix evaluates the performance of standard characterization techniques against the specific challenges posed by dichloropyrazines.
Performance Comparison Matrix
| Feature | 1H / 13C NMR Spectroscopy | Mass Spectrometry (HRMS) | X-ray Crystallography (SC-XRD) |
| Primary Output | Chemical environment of H/C nuclei | Molecular formula & fragmentation | Absolute 3D spatial arrangement |
| Regioisomer Resolution | Low to Moderate. Relies on subtle chemical shift differences ( | None. Isomers have identical mass ( | Absolute. Direct visualization of Cl and SMe positions on the ring.[1] |
| Sample State | Solution (CDCl | Ionized Gas/Liquid | Solid State (Single Crystal) |
| Data Confidence | Inferential. Requires reference standards or complex 2D experiments (HMBC/NOESY). | Corroborative. Confirms purity/mass but not connectivity.[1][2] | Definitive. Provides bond lengths, angles, and absolute configuration.[2] |
| Time to Result | Fast (< 1 hour) | Fast (< 30 mins) | Slow (24–72 hours for growth + data) |
The "Blind Spot" in NMR
For this compound, the pyrazine ring contains only one aromatic proton.[2]
-
1H NMR: Shows a singlet for the methyl group (~2.6 ppm) and a singlet for the ring proton (~8.3 ppm).
-
The Problem: The regioisomer (3,6-dichloro) also shows a methyl singlet and a ring proton singlet with very similar chemical shifts. Without a known standard for comparison, distinguishing the 3,5- isomer from the 3,6- isomer by 1D NMR alone is statistically risky.[2]
Experimental Protocol: SC-XRD Confirmation
To achieve the "Gold Standard" confirmation, the following self-validating protocol must be executed. This workflow prioritizes crystal quality, which is the primary bottleneck in small-molecule crystallography.[1][2]
Phase 1: Crystal Growth (The Critical Step)
-
Solvent Selection: Dichloropyrazines are moderately polar.[1][2] A binary solvent system of Ethanol/Dichloromethane (1:1) or Acetonitrile is recommended.[1]
-
Protocol:
-
Dissolve 20 mg of the purified solid in 2 mL of solvent in a scintillation vial.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow-bore vial (to reduce evaporation surface area).
-
Cover with Parafilm and poke 3–4 small holes with a needle.[1][2]
-
Store in a vibration-free environment at 4°C (refrigerator) or 20°C.
-
Harvest: Look for block-like, colorless prisms after 48–72 hours. Avoid needles (often indicate rapid growth/twinning).[1][2]
-
Phase 2: Data Collection & Refinement
-
Instrument: Diffractometer equipped with a CCD or CMOS detector.[1][2]
-
Radiation Source: Molybdenum (Mo K\alpha,
= 0.71073 Å) is preferred over Copper (Cu) for chlorinated compounds to minimize absorption effects, though modern absorption correction software makes Cu acceptable.[2] -
Temperature: Maintain sample at 100 K (using N
stream) to reduce thermal motion of the methylthio group and improve resolution. -
Refinement Strategy (SHELXL):
Structural Decision Logic (Visualization)
The following diagrams illustrate the necessity of X-ray confirmation in the synthetic pathway.
Figure 1: The Regioisomer Divergence
This flowchart demonstrates how the synthesis creates ambiguity that only specific analysis can resolve.
Caption: Synthesis of substituted pyrazines creates regioisomers that are indistinguishable by mass spectrometry.
Figure 2: The Analytical Validation Workflow
A decision tree for researchers to select the correct validation method.
Caption: Workflow demonstrating why NMR is often a screening tool, while SC-XRD is the validation tool.
Expected Crystallographic Parameters
When analyzing the solved structure, compare your results against these expected theoretical values for This compound :
-
Crystal System: Monoclinic or Triclinic (common for planar aromatics).[1][2]
-
Space Group: Typically
or .[1][2] -
Key Bond Lengths:
-
Packing: Look for
- stacking interactions between pyrazine rings and Cl···Cl halogen bonding, which stabilizes the lattice.
Conclusion
While 1H NMR and LC-MS are sufficient for routine purity checks, they fail to provide absolute confidence in regioisomer assignment for This compound .[1][2] In the context of drug development (e.g., Favipiravir synthesis), where regulatory scrutiny is high, Single Crystal X-ray Diffraction is the only method that provides a legally and scientifically defensible proof of structure.
References
-
Favipiravir Synthesis & Intermediates : Scientific Update. "Favipiravir and the battle against COVID-19." Accessed Jan 2026.[1][2] Link
-
Pyrazine Regioisomerism : Journal of Saudi Chemical Society. "Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives." (Discusses analogous structural characterization challenges). Link
-
Compound Data : PubChem. "3,5-Dichloro-2-methylpyrazine" (Structural analog and property data source).[1][2] Link
-
Crystallographic Methodology : NIH National Library of Medicine. "Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology." Link
Sources
Beyond the Nitrogen Shift: A Comparative Guide to Pyrazine Isomer Bioactivity
[1]
Executive Summary: The Diazine Trilogy in Medicinal Chemistry
In the optimization of lead compounds, the "nitrogen scan"—systematically shifting nitrogen atoms within a heteroaromatic ring—is a high-impact strategy for scaffold hopping. While pyrimidine (1,3-diazine) dominates the kinase inhibitor landscape due to its resemblance to the purine ring of ATP, pyrazine (1,4-diazine) offers a distinct physicochemical profile that often solves solubility and metabolic stability issues.
This guide provides an objective, data-driven comparison of pyrazine against its diazine isomers (pyridazine and pyrimidine) and analyzes the biological impact of positional isomerism within substituted pyrazines.
Physicochemical Profiling: The Core Isomers
To predict biological performance, one must first understand the electronic consequences of nitrogen placement. The relative positions of the two nitrogen atoms dictate basicity (pKa), dipole moment, and lipophilicity (LogP), which directly influence membrane permeability and target binding affinity.
Table 1: Comparative Physicochemical Properties of Diazine Isomers
| Property | Pyridazine (1,2-diazine) | Pyrimidine (1,3-diazine) | Pyrazine (1,4-diazine) | Implication for Drug Design |
| Structure | Adjacent N-N bond | Meta N arrangement | Para N arrangement | Defines H-bond acceptor vectors. |
| Basicity (pKa of conjugate acid) | ~2.33 | ~1.30 | ~0.65 | Pyrazine is the least basic; remains unprotonated at physiological pH, aiding passive transport. |
| Dipole Moment (D) | ~4.22 | ~2.33 | 0.00 (Symmetric) | Zero dipole in pyrazine enhances lipophilicity and blood-brain barrier (BBB) penetration. |
| Boiling Point (°C) | 208 | 124 | 115 | Reflects intermolecular forces; lower BP correlates with lower desolvation penalty. |
| Metabolic Liability | N-N bond cleavage (rare) | C2/C4/C6 oxidation | Ring oxidation / N-oxidation | Pyrazine is prone to metabolic oxidation but avoids the rapid hydrolysis seen in some unstable rings. |
Expert Insight: The symmetry of pyrazine (D_2h point group) results in a net zero dipole moment. This is a critical differentiator. While pyrimidine and pyridazine are polar, pyrazine's non-polar character allows it to traverse lipid bilayers more efficiently, making it a superior scaffold for CNS-targeted drugs (e.g., Eszopiclone).
Biological Activity & Structure-Activity Relationships (SAR)
Scaffold Hopping: The "Nitrogen Walk"
Replacing a pyrimidine core with a pyrazine core often alters the hydrogen bonding network within a binding pocket.
-
Pyrimidine: Typically acts as a monodentate or bidentate acceptor/donor mimic of the ATP adenine ring.
-
Pyrazine: The para-nitrogen arrangement changes the vector of the lone pairs. If a kinase hinge region requires a specific angle for H-bonding (e.g., Met120 in p38 MAP kinase), switching to pyrazine can either abolish activity or, more strategically, induce a unique binding mode that bypasses resistance mutations.
Case Study: Positional Isomerism in Substituted Pyrazines
Biological activity is not just about the core; the substitution pattern on the pyrazine ring drastically shifts pharmacological outcomes. A prime example is the toxicity and hormonal impact of dimethylpyrazine (DMP) isomers.
Comparative Data: Dimethylpyrazine (DMP) Isomers
-
2,5-Dimethylpyrazine: Significantly inhibits testosterone uptake and reduces prostate weight in rat models.[1] It exhibits specific anti-androgenic activity.
-
2,6-Dimethylpyrazine: Shows weaker activity, affecting only seminal vesicle weight.[1]
-
2,3-Dimethylpyrazine: Biologically inert regarding reproductive organ weight.[1]
Causality: The 2,5-substitution pattern creates a linear, hydrophobic axis that likely aligns with specific hydrophobic pockets in the androgen receptor or transport proteins, a steric fit not permitted by the ortho-substituted (2,3-DMP) congener.
Visualizing the Logic: Scaffold Hopping Workflow
The following diagram illustrates the decision matrix for switching between diazine isomers during lead optimization.
Figure 1: Strategic decision pathway for diazine scaffold hopping in medicinal chemistry.
Validated Experimental Protocol: Antitubercular Potency Assay
Pyrazine derivatives (analogs of Pyrazinamide) are cornerstones of tuberculosis therapy. The following protocol describes the Microplate Alamar Blue Assay (MABA) , the gold standard for determining the Minimum Inhibitory Concentration (MIC) of pyrazine isomers against Mycobacterium tuberculosis.
Why this protocol? Unlike standard turbidity assays, MABA uses a redox indicator (Resazurin) that yields a quantifiable colorimetric shift based on cell viability, essential for slow-growing mycobacteria.
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
Strain: M. tuberculosis H37Rv.[2]
-
Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Indicator: Alamar Blue reagent (Resazurin).
-
Compounds: Pyrazine isomers dissolved in DMSO.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Culture M. tuberculosis in 7H9 broth until log phase (turbidity matching McFarland standard 1.0).
-
Dilute 1:20 in fresh broth for the assay.
-
-
Plate Setup (96-well):
-
Outer Perimeter: Fill with 200 µL sterile water (to prevent evaporation during long incubation).
-
Test Wells: Add 100 µL of 7H9 broth.
-
-
Serial Dilution:
-
Add 100 µL of the pyrazine test compound (starting at 100 µg/mL) to column 2.
-
Perform 2-fold serial dilutions across the plate to column 10.
-
Controls: Column 11 is Growth Control (bacteria + no drug). Column 12 is Sterility Control (no bacteria).
-
-
Incubation (Phase 1):
-
Seal plate with Parafilm.
-
Incubate at 37°C for 5 days . Note: Pyrazinamide activity is pH-dependent; ensure media is buffered to pH 6.0 if testing PZA specifically.
-
-
Development:
-
Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to each well.
-
Incubate for an additional 24 hours .
-
-
Data Interpretation:
-
Blue Color: No growth (Resazurin oxidized).
-
Pink Color: Growth (Resorufin reduced by viable cells).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.[2]
-
Workflow Visualization: MABA Assay
Figure 2: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
References
-
BenchChem Technical Support Team. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem. Link
-
Lü, R., Wang, S., Wang, F., & Shen, G. (2025).[3] Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers. University Chemistry, 40(3), 76-82.[3] Link[3]
-
Miniyar, P. B., et al. (2025). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. Link
- Dolezal, M., & Zitko, J. (2015). Pyrazine Derivatives: A Patent Review (2008 – present).
- Yamada, M., et al. (1992). Effects of 2,5-dimethylpyrazine on reproductive organs in male rats.
Safety Operating Guide
Proper Disposal Procedures: 3,5-Dichloro-2-(methylthio)pyrazine
[1]
Executive Summary
3,5-Dichloro-2-(methylthio)pyrazine is a halogenated heteroaromatic thioether often utilized as a pharmaceutical intermediate (e.g., in the synthesis of antiviral agents like Favipiravir).[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of chlorine atoms, which generate hydrochloric acid (HCl) upon incineration, and the methylthio group, which can evolve sulfur oxides (SOx) and potent odors.
Immediate Action Required:
-
Stream: High-BTU Halogenated Organic Waste .
-
Critical Prohibition: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is re-classified as halogenated.
-
Odor Control: Double-bagging or parafilm sealing of waste containers is mandatory due to the thioether moiety.
Chemical Profile & Hazard Identification
To manage disposal effectively, one must understand the "Why" behind the safety protocols. This molecule presents a trifecta of disposal challenges:
| Feature | Chemical Component | Disposal Implication |
| Halogen Content | Dichloro- ( | Must be incinerated with scrubbers. Burning without scrubbers releases corrosive HCl gas and potential dioxins.[1] |
| Sulfur Content | Methylthio- ( | Odor & Acid Rain Precursors. Generates |
| Nitrogen Core | Pyrazine Ring ( | NOx Generation. High nitrogen content contributes to NOx emissions; requires controlled oxidation.[1] |
GHS Hazard Classification (Inferred from Functional Groups)
Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving waste to the central accumulation area, ensure the chemical is stable.
-
Quenching: If the material is in a reactive mixture (e.g., with strong oxidizers or reducing agents), quench the reaction completely.
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the process involved acidic chlorination, neutralize with Sodium Bicarbonate (
) before bottling to prevent pressure buildup from acid off-gassing.
Phase 2: Waste Segregation Workflow
The most common compliance violation is mixing this compound with general organic waste. This significantly increases disposal costs and safety risks.
Figure 1: Waste Segregation Logic Tree. Note that mixing halogenated compounds with non-halogenated solvents forces the entire volume to be treated as the more expensive halogenated stream.
Phase 3: Packaging & Labeling
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans if the waste stream is acidic, as the chlorine atoms can accelerate corrosion.
-
Odor Containment:
-
The methylthio group can be pungent.
-
Protocol: Wrap the cap interface with Parafilm or electrical tape. Place the primary container inside a secondary clear zip-lock bag or overpack drum.
-
-
Labeling Requirements:
-
Primary Constituent: this compound.[1]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
-
Emergency Spill Response
In the event of a spill outside a fume hood, immediate containment is necessary to prevent respiratory distress from potential HCl or sulfur-based vapors.
Figure 2: Spill Response Workflow.[1] Note the explicit prohibition of Bleach (Sodium Hypochlorite), which can react with sulfur/nitrogen compounds to produce toxic chloramines or sulfuryl chlorides.
Regulatory Framework & Compliance
As a researcher, you are the "Generator" under RCRA (Resource Conservation and Recovery Act) guidelines.
-
RCRA Status: While this compound is not explicitly listed on the P-List (Acutely Toxic) or U-List (Toxic) by name in 40 CFR 261.33, it must be characterized based on its properties.[1]
-
Waste Codes:
-
If the waste is ignitable (Flash point <60°C): D001 .
-
If mixed with spent halogenated solvents (e.g., Methylene Chloride): F002 .[3]
-
Default Classification: Non-RCRA Regulated Halogenated Waste (if not ignitable/corrosive), but must still be incinerated at a permitted facility.
-
-
European Waste Catalogue (EWC):
-
Code 07 05 03 *: Organic halogenated solvents, washing liquids and mother liquors.
-
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link][1]
-
PubChem. "Pyrazine Derivatives: Safety and Hazards." National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link][1]
Essential Protective Measures for Handling 3,5-Dichloro-2-(methylthio)pyrazine
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds like 3,5-Dichloro-2-(methylthio)pyrazine are of significant interest. This guide provides essential, immediate safety and logistical information for handling this specific chlorinated pyrazine derivative. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment.
Understanding the Hazard Profile
Due to the lack of direct toxicological data for this compound, we will infer its potential hazards from a closely related analogue, 3,5-Dichloro-2-methylpyrazine. The Globally Harmonized System (GHS) classification for this analogue indicates the following potential hazards[1]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The presence of chlorine atoms and a methylthio group suggests that this compound should be handled with care, assuming it possesses similar or potentially enhanced hazardous properties compared to its analogue.
| Hazard Classification (Inferred) | GHS Category (Inferred) | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory tract irritation[1] |
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach to selecting Personal Protective Equipment (PPE) is crucial. The following recommendations are based on the inferred hazards and are designed to provide comprehensive protection.
Eye and Face Protection: The First Line of Defense
Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical safety goggles that provide a complete seal around the eyes are required.
-
Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, a full face shield should be worn in conjunction with safety goggles.[2][3][4]
Skin and Body Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation, comprehensive skin and body protection is essential.
-
Gloves: Chemical-resistant gloves are mandatory. Given the chlorinated nature of the compound, suitable glove materials include butyl rubber, neoprene rubber, or Viton®.[2][3] It is critical to check the manufacturer's glove compatibility charts for specific breakthrough times. Double gloving is recommended for enhanced protection during high-risk procedures.
-
Laboratory Coat: A standard laboratory coat is a minimum requirement. For handling larger quantities or in situations with a significant splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.[2][5]
-
Footwear: Closed-toe shoes are required in all laboratory settings. For tasks involving larger quantities of the material, chemically resistant shoe covers or boots are recommended.
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory tract irritation necessitates careful consideration of respiratory protection, especially when handling the compound as a powder or when there is a risk of aerosolization.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with this compound should be conducted in a certified chemical fume hood.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required.[3] The type of respirator will depend on the specific task and potential concentration of the substance in the air.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[6][7][8][9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7][8]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert, dry material such as sand or earth.[11] For solid spills, carefully sweep or scoop the material to avoid raising dust.
-
Collect and Dispose: Place the spilled material and contaminated absorbent into a labeled, sealed container for proper waste disposal.[11][12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[6][11][12]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
-
Synerzine. (2019, February 12). SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE. Retrieved from [Link]
-
Advanced Biotech. (2025, January 25). Safety Data Sheet. Retrieved from [Link]
-
Synerzine. (2015, June 3). SAFETY DATA SHEET 2,3,5-Trimethyl pyrazine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3, 5-dichloro-2-(methylthio)pyrazine, min 97%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine, methyl(methylthio)-. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
-
Synerzine. (2020, March 2). SAFETY DATA SHEET Pyrazine, methyl(methylthio)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5-diethyl-2-methyl pyrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-2-methylpyrazine. PubChem. Retrieved from [Link]
-
EHS Hero. (2025, July 20). How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. Retrieved from [Link]
-
University of Florida, IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
-
Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]
-
Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT. Retrieved from [Link]
Sources
- 1. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CCOHS: Chlorine [ccohs.ca]
- 3. velsafe.com [velsafe.com]
- 4. tdi.texas.gov [tdi.texas.gov]
- 5. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. synerzine.com [synerzine.com]
- 11. synerzine.com [synerzine.com]
- 12. synerzine.com [synerzine.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
